molecular formula C8H13NO6 B1677799 O-Succinylhomoserine CAS No. 1492-23-5

O-Succinylhomoserine

Cat. No.: B1677799
CAS No.: 1492-23-5
M. Wt: 219.19 g/mol
InChI Key: GNISQJGXJIDKDJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-succinyl-L-homoserine is the O-succinyl derivative of L-homoserine. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a hemisuccinate and an o-succinylhomoserine. It is a conjugate acid of an O-succinyl-L-homoserinate(1-).
O-Succinyl-L-homoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
O-succinyl-L-homoserine has been reported in Daphnia pulex, Apis cerana, and other organisms with data available.
O-Succinyl-L-homoserine is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to (L)-isome

Properties

IUPAC Name

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISQJGXJIDKDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164192
Record name O-Succinylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492-23-5
Record name O-Succinylhomoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1492-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Succinylhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Succinylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

O-Succinylhomoserine biosynthesis pathway in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the O-Succinylhomoserine Biosynthesis Pathway in Escherichia coli

Authored by: Gemini, Senior Application Scientist

Abstract

The biosynthesis of this compound (OSH) in Escherichia coli represents the committed and primary regulatory checkpoint in the de novo synthesis of the essential amino acid L-methionine. This pathway, centered on the enzyme Homoserine O-succinyltransferase (HTS), encoded by the metA gene, is subject to a sophisticated, multi-layered regulatory network. This includes transcriptional repression by the MetJ/S-adenosylmethionine complex, transcriptional activation under heat shock conditions, feedback inhibition of enzyme activity by L-methionine, and control via targeted proteolysis. Understanding this intricate system is paramount for fields ranging from fundamental microbiology to metabolic engineering and the development of novel antimicrobial agents. This guide provides a detailed exploration of the OSH biosynthesis core, its complex regulation, its broader metabolic significance, and field-tested protocols for its study.

The Enzymatic Core: Homoserine O-Succinyltransferase (MetA)

The synthesis of this compound is a single enzymatic step that marks the irreversible entry of L-homoserine into the methionine biosynthesis pathway.

The Biochemical Reaction

The reaction is catalyzed by Homoserine O-succinyltransferase (HTS), also known as homoserine transsuccinylase.[1][2] The enzyme facilitates the transfer of a succinyl group from succinyl-coenzyme A (succinyl-CoA) to the hydroxyl group of L-homoserine.

Reaction: Succinyl-CoA + L-Homoserine ⇌ O-Succinyl-L-homoserine + CoA[2]

This reaction is vital as it "activates" the homoserine molecule, preparing it for the subsequent nucleophilic attack by cysteine in the next step of the canonical pathway, catalyzed by cystathionine γ-synthase (MetB).

Catalytic Mechanism

HTS from E. coli employs a Ping-Pong kinetic mechanism.[3] This two-step process involves the formation of a covalent enzyme intermediate:

  • Acylation Step: The succinyl group from succinyl-CoA is transferred to a reactive residue in the enzyme's active site, releasing the first product, Coenzyme A (CoA), and forming a succinyl-enzyme intermediate.

  • Transfer Step: The second substrate, L-homoserine, binds to the active site. The succinyl group is then transferred from the enzyme to L-homoserine, forming the final product, O-succinyl-L-homoserine, and regenerating the free enzyme.[3]

The enzyme is highly specific for succinyl-CoA and cannot efficiently utilize structurally similar molecules like acetyl-CoA.[3]

Diagram 1: this compound Biosynthesis Pathway

OSH_Pathway cluster_main Methionine Biosynthesis: The Committed Step cluster_downstream Downstream Pathway Homoserine L-Homoserine MetA MetA (Homoserine O-succinyltransferase) Homoserine->MetA SuccinylCoA Succinyl-CoA SuccinylCoA->MetA OSH O-Succinyl-L-homoserine Cystathionine Cystathionine OSH->Cystathionine MetB MetA->OSH CoA CoA MetA->CoA Homocysteine Homocysteine Cystathionine->Homocysteine MetC Methionine L-Methionine Homocysteine->Methionine MetE/MetH Regulation_Pathway cluster_control Regulatory Inputs cluster_process Core Process Methionine High L-Methionine MetA_protein MetA Protein (HTS) Methionine->MetA_protein Feedback Inhibition SAM High SAM MetJ MetJ Repressor SAM->MetJ co-repressor HeatShock Heat Shock (High Temp) RpoH σ³² (RpoH) HeatShock->RpoH metA_gene metA gene MetJ->metA_gene Represses Transcription RpoH->metA_gene Activates Transcription Proteases Lon, ClpP, HslVU Proteases metA_gene->MetA_protein Transcription & Translation MetA_protein->Proteases Degradation OSH OSH Biosynthesis MetA_protein->OSH Catalyzes Purification_Workflow start 1. Transformation culture 2. Cell Culture & Induction start->culture pET-metA into BL21(DE3) harvest 3. Cell Harvest culture->harvest Grow to OD600 ~0.6 Induce with IPTG lysis 4. Lysis & Clarification harvest->lysis Centrifugation imac 5. IMAC Chromatography lysis->imac Sonication, Centrifugation dialysis 6. Dialysis & Concentration imac->dialysis Bind, Wash, Elute with Imidazole qc 7. QC (SDS-PAGE & Assay) dialysis->qc Remove Imidazole, Buffer Exchange storage 8. Storage qc->storage

References

The Lynchpin of Methionine Synthesis: A Technical Guide to O-Succinylhomoserine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Intermediate

In the intricate tapestry of cellular metabolism, certain molecules, while not end products themselves, serve as critical junctures, dictating the flow of essential biochemical commerce. O-Succinylhomoserine (OSH) is one such pivotal metabolite. Though its existence is transient, its role within the methionine biosynthesis pathway is absolute. For researchers in metabolic engineering, drug discovery, and microbial physiology, a deep understanding of OSH—its formation, its conversion, and its regulation—is not merely academic; it is fundamental to manipulating and comprehending one of life's most essential anabolic routes. This guide provides a comprehensive technical overview of this compound, moving from its foundational discovery to its modern significance as a target for novel antimicrobial agents.

Discovery and Positioning of this compound in the Metabolic Landscape

The elucidation of the methionine biosynthetic pathway was a landmark achievement in biochemistry. Early studies in bacteria, particularly Escherichia coli, revealed a multi-step enzymatic cascade responsible for converting aspartate into methionine. Within this pathway, the activation of L-homoserine was identified as a crucial step to facilitate the subsequent nucleophilic attack by a sulfur-containing compound.

It was discovered that in many bacteria, this activation is achieved through succinylation. The enzyme Homoserine O-succinyltransferase (HST) , encoded by the metA gene, catalyzes the transfer of a succinyl group from succinyl-CoA to the hydroxyl group of L-homoserine, yielding O-succinyl-L-homoserine.[1] This reaction effectively converts the poor leaving group (hydroxyl) of homoserine into a much better one (succinate), priming the molecule for the next step in the pathway.

It is important to note that this activation step is not universally conserved. In fungi and some bacteria, an analogous activation occurs via acetylation, producing O-acetyl-L-homoserine, while in plants, phosphorylation is the preferred mechanism, yielding O-phosphohomoserine.[1] This divergence in the initial activation of homoserine presents unique opportunities for targeted therapeutic intervention, a concept we will explore later in this guide.

The Methionine Biosynthetic Pathway: A Visual Overview

The following diagram illustrates the central position of this compound in the bacterial methionine biosynthesis pathway.

Methionine_Biosynthesis Aspartate Aspartate Homoserine L-Homoserine Aspartate->Homoserine Multiple Steps OSH This compound Homoserine->OSH Succinyl_CoA Succinyl-CoA Succinyl_CoA->OSH Homoserine O-succinyltransferase (metA) Cystathionine Cystathionine OSH->Cystathionine CoA CoA Cysteine Cysteine Cysteine->Cystathionine Cystathionine γ-synthase (metB) Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (metC) Methionine Methionine Homocysteine->Methionine Methionine synthase (metE/metH) Experimental_Workflow Culture Bacterial Culture Quenching Metabolic Quenching Culture->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (Lysis & Solvent) Harvesting->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification LC_MS LC-MS Analysis Clarification->LC_MS Data Data Analysis & Quantification LC_MS->Data

References

O-Succinylhomoserine: A Linchpin in Bacterial and Plant Sulfur Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The biosynthesis of the essential sulfur-containing amino acids, methionine and cysteine, is fundamental to cellular life. Central to this metabolic network in a vast array of bacteria and plants is the intermediate, O-succinylhomoserine (OSH). This guide provides a comprehensive technical overview of the synthesis and metabolic fate of OSH, detailing the enzymatic machinery, regulatory circuits, and experimental methodologies crucial for its study. We will delve into the biochemical intricacies of Homoserine O-Succinyltransferase (HST) and Cystathionine γ-synthase (CGS), the two key enzymes that respectively produce and consume OSH. Furthermore, we will explore the allosteric and transcriptional regulation governing this pathway and discuss the potential of these enzymes as targets for novel antimicrobial and herbicide development. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating sulfur metabolism and seeking to exploit this essential pathway.

Introduction: The Centrality of Sulfur Amino Acids and the Role of this compound

Methionine and cysteine, the primary sulfur-containing amino acids, are indispensable for a myriad of cellular functions.[1] Beyond their canonical role as building blocks for protein synthesis, they are precursors to a wealth of vital metabolites, including S-adenosylmethionine (SAM), the universal methyl donor, glutathione, a key antioxidant, and various cofactors.[1] In many prokaryotic and plant species, the metabolic pathways leading to these two amino acids are intricately linked, with this compound (OSH) serving as a critical branch-point intermediate.

The formation of OSH represents the commitment of homoserine, derived from aspartate, to the methionine biosynthesis pathway. This strategic positioning makes the enzymes responsible for its synthesis and conversion pivotal points of metabolic regulation. Understanding the nuances of OSH metabolism is therefore not only fundamental to comprehending cellular physiology but also offers promising avenues for targeted therapeutic intervention. The absence of this specific pathway in humans and other animals makes the enzymes involved attractive targets for the development of selective antimicrobial agents and herbicides.[2]

The Core Pathway: Enzymatic Synthesis and Conversion of this compound

The conversion of L-homoserine to downstream sulfur amino acids via OSH is a two-step enzymatic cascade. This process is highly conserved in a wide range of microorganisms and plants.

Step 1: Synthesis of this compound by Homoserine O-Succinyltransferase (HST)

The first committed step in this pathway is the succinylation of the γ-hydroxyl group of L-homoserine, a reaction catalyzed by Homoserine O-Succinyltransferase (HST) , also known as MetA.[3][4] This enzyme belongs to the transferase family and utilizes succinyl-CoA as the acyl donor.[3]

Reaction: Succinyl-CoA + L-homoserine ⇌ CoA + O-succinyl-L-homoserine[3]

The reaction proceeds via a ping-pong kinetic mechanism, where the succinyl group from succinyl-CoA is first transferred to an active site residue of the enzyme, forming a succinyl-enzyme intermediate, before its subsequent transfer to L-homoserine.[5]

The crystal structure of HST from several bacterial species has been elucidated, with the structure from Bacillus cereus (PDB: 2GHR) providing a representative model.[3][6] The enzyme typically forms a dimer, and the active site is located at the interface of the two subunits. Key residues are involved in the binding of both succinyl-CoA and L-homoserine, facilitating the nucleophilic attack of the homoserine hydroxyl group on the thioester bond of succinyl-CoA.

Step 2: Conversion of this compound to Cystathionine by Cystathionine γ-Synthase (CGS)

The second step involves the γ-replacement of the succinyl group of OSH with L-cysteine, yielding L-cystathionine. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, Cystathionine γ-synthase (CGS) , or MetB.[7]

Reaction: O-succinyl-L-homoserine + L-cysteine → L-cystathionine + succinate[7]

CGS is a key enzyme that channels the activated homoserine moiety into the transsulfuration pathway. The reaction mechanism is complex and involves the formation of a Schiff base between the PLP cofactor and the amino group of OSH. This is followed by a series of electron rearrangements that facilitate the elimination of the succinyl group and the subsequent nucleophilic attack by the thiol group of L-cysteine.

The crystal structure of E. coli CGS (PDB: 1CS1) reveals a tetrameric assembly with each subunit containing a PLP cofactor bound in the active site.[8] The active site is a pocket that accommodates both OSH and L-cysteine. Specific residues, such as Tyr101 and Lys198 in the E. coli enzyme, play crucial roles in catalysis, including proton abstraction and stabilization of reaction intermediates.[7]

The overall pathway from homoserine to cystathionine is depicted in the following diagram:

OSH_Pathway cluster_hst Homoserine O-Succinyltransferase (HST) cluster_cgs Cystathionine γ-Synthase (CGS) L-Homoserine L-Homoserine OSH This compound L-Homoserine->OSH HST (MetA) Succinyl-CoA Succinyl-CoA Succinyl-CoA->OSH CoA CoA OSH_ref This compound L-Cysteine L-Cysteine Cystathionine Cystathionine L-Cysteine->Cystathionine Succinate Succinate OSH_ref->Cystathionine CGS (MetB) Regulation_Pathway cluster_genes Gene Expression cluster_proteins Enzyme Synthesis cluster_pathway Metabolic Pathway metA_gene metA gene HST HST (MetA) metA_gene->HST Transcription & Translation metB_gene metB gene CGS CGS (MetB) metB_gene->CGS Transcription & Translation Homoserine Homoserine OSH O-Succinyl- homoserine Homoserine->OSH HST Cystathionine Cystathionine OSH->Cystathionine CGS Methionine Methionine Cystathionine->Methionine ... Methionine->HST Feedback Inhibition MetJ_SAM MetJ + SAM MetJ_SAM->metA_gene Repression MetJ_SAM->metB_gene Repression Experimental_Workflows cluster_hst_assay HST Enzyme Assay Workflow cluster_osh_quant OSH Quantification Workflow (HPLC-MS/MS) hst_mix Prepare Reaction Mix (Buffer, Homoserine, Succinyl-CoA, DTNB) hst_add_enzyme Add HST Enzyme hst_mix->hst_add_enzyme hst_measure Monitor Absorbance at 412 nm hst_add_enzyme->hst_measure hst_calculate Calculate Activity hst_measure->hst_calculate osh_sample_prep Sample Preparation (Quenching, Extraction, Cleanup) osh_hplc HPLC Separation (Reverse-Phase C18) osh_sample_prep->osh_hplc osh_ms MS/MS Detection (ESI+, MRM) osh_hplc->osh_ms osh_quantify Quantify using Standard Curve osh_ms->osh_quantify Drug_Target_Logic Essential_Pathway OSH pathway is essential in many pathogens and plants HST_CGS HST and CGS are key enzymes Essential_Pathway->HST_CGS Absent_in_Humans Pathway is absent in humans Inhibitors Develop specific inhibitors for HST and CGS Absent_in_Humans->Inhibitors HST_CGS->Inhibitors Outcome Potential for selective toxicity: Novel antibiotics and herbicides Inhibitors->Outcome

References

Regulation of O-Succinylhomoserine synthesis in prokaryotes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regulation of O-Succinylhomoserine Synthesis in Prokaryotes

Executive Summary

This compound (OSH) is a critical metabolic intermediate in prokaryotes, situated at a key branch point of the aspartate-derived amino acid biosynthesis pathway. It serves as the committed precursor for the synthesis of L-methionine. The production of OSH is catalyzed by the enzyme homoserine O-succinyltransferase (MetA), which utilizes L-homoserine and succinyl-CoA as substrates. Due to the essential nature of methionine for protein synthesis and as a precursor for S-adenosylmethionine (SAM), the synthesis of OSH is tightly regulated through a sophisticated, multi-tiered system. This guide provides a detailed exploration of these regulatory mechanisms, encompassing both rapid allosteric feedback control at the enzyme level and long-term adaptation via transcriptional repression of the corresponding metA gene. Understanding these intricate control systems is paramount for metabolic engineering efforts and for the rational design of novel antimicrobial agents targeting this vital pathway.

The Metabolic Nexus: OSH in the Methionine Biosynthesis Pathway

In many prokaryotes, including the model organism Escherichia coli, the synthesis of methionine is a multi-step process originating from aspartate. This compound is the product of the first committed step in this pathway, marking the point of divergence from threonine synthesis.[1][2] The enzyme homoserine O-succinyltransferase (MetA) catalyzes the transfer of a succinyl group from succinyl-CoA to the hydroxyl group of L-homoserine.[3] This reaction is not merely a simple conversion but a crucial metabolic control point. The stability of the MetA enzyme itself is also a factor in regulation; it is known to be inherently unstable and prone to aggregation under stress conditions such as elevated temperatures, leading to methionine limitation.[2][4]

The central position of the MetA-catalyzed reaction is depicted in the pathway diagram below.

OSH_Pathway cluster_metA Homoserine O-Succinyltransferase Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps OSH This compound Homoserine:e->OSH:w metA Threonine Threonine Homoserine->Threonine thrB, thrC MetA_enzyme MetA Succinyl_CoA Succinyl_CoA Methionine Methionine OSH->Methionine metB, metC, metE/metH SAM S-Adenosylmethionine Methionine->SAM metK

Caption: Metabolic pathway showing this compound (OSH) as the key intermediate synthesized by MetA.

Enzymology and Kinetics of Homoserine O-Succinyltransferase (MetA)

The catalytic efficiency and substrate affinity of MetA are fundamental to its function. In E. coli, MetA employs a ping-pong kinetic mechanism.[3] This involves the initial transfer of the succinyl group from succinyl-CoA to an active site residue on the enzyme, forming a succinyl-enzyme intermediate and releasing CoA. Subsequently, the succinyl group is transferred to L-homoserine to produce OSH.[3] This mechanism allows the enzyme to interact with its two substrates sequentially.

Quantitative kinetic parameters for E. coli MetA provide insight into its cellular activity.

ParameterSubstrateValueSource
K_M succinyl-CoA0.13 - 0.28 mM[3]
K_M L-homoserine0.38 - 1.6 mM[3]
k_cat succinyl-CoA24 s⁻¹[3]
k_cat L-homoserine24 s⁻¹[3]
Caption: Kinetic parameters of E. coli Homoserine O-Succinyltransferase (MetA).

A Dual-Control System: Regulating MetA Activity and Expression

Prokaryotes employ a sophisticated, two-pronged approach to regulate OSH synthesis, ensuring metabolic efficiency by preventing the over-accumulation of methionine. This system combines rapid, short-term enzymatic control with slower, long-term genetic control.

Allosteric Feedback Inhibition: The Immediate Response

The most immediate level of control is the allosteric feedback inhibition of the MetA protein itself. This mechanism allows the cell to rapidly modulate the pathway's flux in direct response to the concentration of its end-products.

  • Inhibition by Methionine: The final product of the pathway, L-methionine, acts as a feedback inhibitor of MetA.[5] In E. coli, this inhibition is noncompetitive, indicating that methionine binds to an allosteric site on the enzyme rather than the active site.[5][6] This allows for regulation regardless of substrate concentrations.

  • Synergistic Inhibition: In E. coli, S-adenosylmethionine (SAM), a critical methyl donor derived from methionine, also inhibits MetA. The inhibition is synergistic, meaning the combined effect of methionine and SAM is greater than the sum of their individual effects at the same concentrations.[7] This dual-inhibitor system provides a more sensitive and robust regulatory response, fine-tuning OSH synthesis to the cell's overall metabolic and methylation status.

OrganismInhibitor(s)TypeK_i ValueSource
E. coliL-MethionineNoncompetitive2.44 mM[5][6]
E. coliL-Methionine + SAMSynergisticN/A[7]
B. flavumL-MethionineMixed-type4.8 mM (for 50% inhibition)[8]
B. flavumS-AdenosylmethionineNoncompetitive0.26 mM (for 50% inhibition)[8]
Caption: Allosteric inhibition parameters for Homoserine O-Succinyltransferase.
Transcriptional Repression: Long-Term Metabolic Adaptation

For long-term adaptation to methionine availability, prokaryotes regulate the synthesis of the MetA enzyme itself through transcriptional control of the metA gene. This is primarily governed by the MetJ repressor protein.

  • The MetJ Represson: The metA gene is part of the methionine regulon, a group of genes involved in methionine biosynthesis and transport that are coordinately regulated.[9][10] The transcriptional repressor MetJ is the master regulator of this regulon.[11]

  • Corepressor S-Adenosylmethionine (SAM): MetJ cannot bind to DNA on its own. It requires the binding of its corepressor, SAM.[10][11] When cellular levels of SAM are high, indicating methionine sufficiency, two dimers of the MetJ protein bind to two molecules of SAM. This complex then recognizes and binds to specific DNA sequences known as "metboxes," which are typically found in the promoter regions of the methionine regulon genes, including metA.[10][12]

  • Steric Hindrance: The binding of the MetJ-SAM complex to the metA operator physically blocks RNA polymerase from initiating transcription, thereby shutting down the synthesis of the MetA enzyme.[10] When SAM levels fall, it dissociates from MetJ, causing the repressor to release the DNA and allowing transcription of metA to resume.

Regulation_Diagram cluster_pathway Metabolic Pathway cluster_genetic Genetic Level Homoserine Homoserine MetA MetA (Enzyme) Homoserine->MetA Substrate OSH This compound MetA->OSH Product Methionine Methionine OSH->Methionine ... Methionine->MetA Feedback Inhibition SAM SAM Methionine->SAM metK feedback RAPID CONTROL (Allosteric Regulation) SAM->MetA Synergistic Inhibition MetJ MetJ (Repressor) SAM->MetJ binds to (Corepressor) metA_gene metA gene metA_gene->MetA Transcription & Translation MetJ->metA_gene Represses Transcription transcriptional LONG-TERM CONTROL (Transcriptional Repression)

Caption: Dual-control regulation of OSH synthesis via feedback inhibition and transcriptional repression.

Experimental Methodologies for Studying OSH Regulation

Investigating the regulation of MetA requires robust experimental protocols. The following provides validated, step-by-step methodologies for key analyses.

Protocol: In Vitro Kinetic Analysis of MetA Feedback Inhibition

This protocol quantifies the inhibitory effect of L-methionine on MetA activity using a continuous spectrophotometric assay that monitors the release of CoA, which reacts with DTNB (Ellman's reagent) to produce a colored product.[13]

Objective: To determine the kinetic parameters of MetA inhibition by L-methionine.

Materials:

  • Purified MetA enzyme

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrates: L-homoserine, Succinyl-CoA

  • Inhibitor: L-methionine

  • Detection Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate and spectrophotometric plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates and inhibitor in the reaction buffer. Prepare a fresh 10 mM stock solution of DTNB in the reaction buffer.

  • Assay Setup: In a 96-well plate, set up reactions in a final volume of 200 µL. Create a matrix of conditions:

    • Vary the concentration of L-homoserine (e.g., 0.1 to 5 mM) at a fixed, saturating concentration of succinyl-CoA (e.g., 1 mM).

    • For each L-homoserine concentration, set up parallel reactions with different fixed concentrations of L-methionine (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM).

  • Reaction Initiation: To each well, add 180 µL of a master mix containing buffer, DTNB (final concentration 0.5 mM), L-homoserine, and L-methionine.

  • Enzyme Addition: Initiate the reaction by adding 20 µL of a diluted solution of purified MetA enzyme.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of reaction is proportional to the rate of change in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., noncompetitive) to determine V_max, K_M, and the inhibition constant (K_i).

Assay_Workflow prep 1. Prepare Reagents (Buffer, Substrates, Inhibitor, DTNB) setup 2. Set up Reaction Plate (Vary [Substrate] and [Inhibitor]) prep->setup mix 3. Create Master Mix (Buffer, DTNB, Homoserine, Methionine) setup->mix initiate 4. Initiate Reaction (Add MetA Enzyme) mix->initiate read 5. Kinetic Read (Measure Absorbance at 412 nm over time) initiate->read analyze 6. Data Analysis (Calculate V₀, Plot kinetics, Determine K_i) read->analyze

Caption: Experimental workflow for the kinetic analysis of MetA inhibition.

Protocol: Quantifying metA Gene Expression via Reporter Assay

This protocol uses a transcriptional fusion of the metA promoter to a reporter gene (e.g., lacZ) to measure the regulatory effects of MetJ and methionine availability.

Objective: To quantify the repression of the metA promoter.

Materials:

  • E. coli strains: Wild-type (WT) and a metJ deletion mutant (ΔmetJ).

  • Reporter Plasmid: A low-copy plasmid containing the metA promoter region fused to the lacZ gene (P_metA-lacZ).

  • Growth Media: Minimal media with defined glucose as a carbon source, with and without L-methionine supplementation (e.g., 1 mM).

  • Reagents for β-galactosidase (Miller) assay: Lysis buffer (with SDS and chloroform), Z-buffer, ONPG substrate.

Procedure:

  • Strain Preparation: Transform both the WT and ΔmetJE. coli strains with the P_metA-lacZ reporter plasmid.

  • Cell Culture: Inoculate single colonies of each transformed strain into two sets of minimal media: one without methionine and one supplemented with 1 mM L-methionine. Grow the cultures overnight and then subculture into fresh media to an OD₆₀₀ of ~0.1.

  • Growth and Induction: Grow the cultures at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Cell Harvesting and Lysis: Harvest 1 mL of each culture. Lyse the cells using lysis buffer (e.g., PopCulture reagent or chloroform/SDS).

  • β-Galactosidase Assay:

    • Add Z-buffer to the lysed cells.

    • Initiate the colorimetric reaction by adding the substrate ONPG.

    • Incubate at 28°C until a visible yellow color develops.

    • Stop the reaction by adding Na₂CO₃.

    • Measure the absorbance at 420 nm (for the product, o-nitrophenol) and 550 nm (for cell scattering). Record the reaction time.

  • Data Analysis:

    • Calculate the β-galactosidase activity in Miller Units for each condition.

    • Compare the Miller Units:

      • WT (-Met) vs. WT (+Met): Demonstrates repression by methionine. Expect lower activity in the "+Met" condition.

      • WT (+Met) vs. ΔmetJ (+Met): Demonstrates the role of MetJ. Expect higher activity (de-repression) in the ΔmetJ strain even with methionine present.

OSH Synthesis as a Target for Antimicrobial Drug Development

The methionine biosynthesis pathway represents a promising target for novel antimicrobial agents. Because mammals obtain methionine through their diet and lack the enzymatic machinery for its de novo synthesis, inhibitors of this pathway are expected to exhibit high specificity for bacterial targets with minimal off-target effects in the host.[14][15]

MetA is a particularly attractive target within this pathway for several reasons:

  • Essentiality: It catalyzes the first committed step, making its inhibition highly effective at blocking the entire pathway.

  • Lack of Human Homolog: The absence of a corresponding pathway in humans enhances the potential for selective toxicity.[15]

  • Enzyme Vulnerability: The natural instability of MetA under stress suggests that compounds which further destabilize the enzyme or lock it in an inactive conformation could be highly effective.[2][4]

Drug discovery efforts can focus on developing small molecules that act as noncompetitive or allosteric inhibitors, which are often less susceptible to resistance mutations in the active site. High-throughput screening using the enzyme assays described above is a primary strategy for identifying initial hit compounds that can be further optimized for potency and selectivity.[16]

Conclusion and Future Directions

The synthesis of this compound in prokaryotes is controlled by an elegant and efficient dual-regulatory system that balances immediate metabolic needs with long-term resource allocation. The allosteric feedback inhibition of MetA by methionine and SAM provides a rapid response to changes in product levels, while the MetJ-SAM mediated transcriptional repression of the metA gene ensures that enzyme synthesis is curtailed when the pathway is not needed. This intricate network underscores the metabolic adaptability of bacteria. Future research should focus on the structural biology of the MetA-inhibitor and MetJ-DNA complexes to provide a deeper basis for the rational design of novel antibiotics targeting this essential pathway.

References

O-Succinylhomoserine's function in microbial physiology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function of O-Succinylhomoserine in Microbial Physiology

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (OSH), a critical metabolic intermediate in microbial physiology. We will delve into its biosynthesis, its central role in the methionine and cysteine metabolic pathways, and its broader implications for microbial growth, survival, and pathogenesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of OSH metabolism and its potential as a therapeutic target.

The Centrality of this compound: A Key Metabolic Crossroads

This compound is a crucial branch-point intermediate in the biosynthesis of the essential sulfur-containing amino acids, methionine and cysteine, in a wide range of bacteria and plants. Its strategic position makes the enzymes responsible for its synthesis and conversion critical for microbial viability. The metabolic pathways involving OSH are absent in mammals, presenting a promising avenue for the development of novel antimicrobial agents with high selectivity.

The biosynthesis of OSH begins with the acylation of L-homoserine, a reaction catalyzed by the enzyme homoserine O-succinyltransferase (HTS). This enzyme utilizes succinyl-CoA as the acyl donor. OSH then serves as the substrate for cystathionine γ-synthase (CGS), which catalyzes the γ-replacement of the succinyl group with L-cysteine to form cystathionine. This latter step represents a key convergence of the sulfur and amino acid metabolic pathways.

The this compound Metabolic Pathway: A Visual Representation

The following diagram illustrates the core reactions involving this compound.

OSH_Pathway L_Homoserine L-Homoserine HTS HTS L_Homoserine->HTS Succinyl_CoA Succinyl-CoA Succinyl_CoA->HTS OSH This compound (OSH) CGS CGS OSH->CGS CoA CoA L_Cysteine L-Cysteine L_Cysteine->CGS Cystathionine Cystathionine Methionine_Pathway Methionine Biosynthesis Cystathionine->Methionine_Pathway Succinate Succinate HTS->OSH Homoserine O-succinyltransferase (HTS) HTS->CoA CGS->Cystathionine Cystathionine γ-synthase (CGS) CGS->Succinate

Caption: The this compound (OSH) metabolic pathway, highlighting the key enzymes Homoserine O-succinyltransferase (HTS) and Cystathionine γ-synthase (CGS).

Physiological Significance and Therapeutic Implications

The metabolic pathway involving OSH is indispensable for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis and various Gram-negative bacteria. The absence of this pathway in humans makes the enzymes HTS and CGS attractive targets for the development of novel antibiotics.

Key points regarding the physiological importance of OSH metabolism include:

  • Essential for Growth: The production of methionine and cysteine is fundamental for protein synthesis and cellular function. Disruption of the OSH pathway leads to auxotrophy for these amino acids, severely impairing bacterial growth.

  • Virulence Factor: In some pathogens, the ability to synthesize methionine and cysteine de novo is directly linked to their virulence. For instance, in Leptospira interrogans, the causative agent of leptospirosis, the methionine biosynthesis pathway is crucial for its infectivity.

  • Stress Response: Sulfur-containing amino acids play a vital role in mitigating oxidative stress. Cysteine is a precursor to glutathione, a major antioxidant in many bacteria. Therefore, the OSH pathway is indirectly involved in the bacterial stress response.

Experimental Protocols for Studying this compound Metabolism

The following protocols provide a framework for the biochemical and genetic characterization of the OSH pathway.

Expression and Purification of Homoserine O-succinyltransferase (HTS)

This protocol describes the overexpression and purification of recombinant HTS, a critical first step for its enzymatic characterization.

Methodology:

  • Gene Cloning: The gene encoding HTS is amplified from the genomic DNA of the target microorganism by PCR and cloned into an expression vector (e.g., pET-28a) containing an N-terminal His-tag.

  • Protein Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged HTS is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Enzymatic Assay of Homoserine O-succinyltransferase (HTS)

This continuous spectrophotometric assay measures the activity of HTS by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 10 mM L-homoserine, 0.5 mM succinyl-CoA, and 0.2 mM DTNB.

  • Initiation: The reaction is initiated by the addition of purified HTS to the reaction mixture.

  • Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer. The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), is 14,150 M⁻¹cm⁻¹.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.

Experimental Workflow for HTS Characterization

HTS_Workflow Start Start: HTS Gene Cloning Cloning into Expression Vector Start->Cloning Expression Overexpression in E. coli Cloning->Expression Purification Ni-NTA Affinity Chromatography Expression->Purification Purity SDS-PAGE Analysis Purification->Purity Assay Enzymatic Activity Assay Purity->Assay >95% Pure Kinetics Kinetic Parameter Determination (Km, Vmax) Assay->Kinetics End End: Characterized HTS Kinetics->End

Caption: A streamlined workflow for the expression, purification, and enzymatic characterization of Homoserine O-succinyltransferase (HTS).

Data Summary: Kinetic Parameters of HTS from Various Microorganisms

The following table summarizes the reported kinetic parameters for HTS from different microbial sources, providing a comparative overview for researchers.

MicroorganismSubstrateK_m (µM)V_max (µmol/min/mg)Reference
Escherichia coliL-Homoserine33025
Escherichia coliSuccinyl-CoA13025
Corynebacterium glutamicumL-Homoserine800110
Corynebacterium glutamicumSuccinyl-CoA200110
Leptospira interrogansL-Homoserine14007.8
Leptospira interrogansSuccinyl-CoA4407.8

Conclusion and Future Directions

This compound stands as a linchpin in the metabolic network of numerous microorganisms. The detailed understanding of its biosynthesis and subsequent conversion provides a solid foundation for the development of novel antimicrobial strategies. The enzymes HTS and CGS, being essential for microbial survival and absent in humans, represent validated and promising targets for inhibitor design. Future research should focus on high-throughput screening for inhibitors of these enzymes and the structural elucidation of enzyme-inhibitor complexes to guide rational drug design. Furthermore, exploring the regulatory mechanisms governing the OSH pathway in different pathogens could unveil additional vulnerabilities to be exploited for therapeutic intervention.

Homoserine O-succinyltransferase (MetA): A Deep Dive into Substrate Specificity and Catalytic Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Homoserine O-succinyltransferase (MetA), a key enzyme in the methionine biosynthesis pathway, catalyzes the transfer of a succinyl group from succinyl-CoA to the hydroxyl group of L-homoserine. This pivotal reaction commits homoserine to the methionine metabolic route, making MetA a critical control point and an attractive target for antimicrobial drug development. This guide provides an in-depth exploration of MetA's structure, catalytic mechanism, and, most importantly, the determinants of its substrate specificity. We will dissect established experimental workflows, from enzyme kinetics to structural biology, offering both theoretical understanding and practical, field-proven protocols for the rigorous investigation of this essential enzyme.

Introduction: The Central Role of MetA in Methionine Biosynthesis

Methionine is an essential amino acid in most organisms, serving as a building block for proteins and a precursor for other vital metabolites, including S-adenosylmethionine (SAM), the primary methyl group donor. The biosynthesis of methionine is a multi-step pathway, with Homoserine O-succinyltransferase (MetA) acting as the gatekeeper. MetA, also known as homoserine transsuccinylase, catalyzes the first committed step in the methionine-specific branch of the aspartate pathway. It facilitates the succinylation of L-homoserine, forming O-succinyl-L-homoserine (OSH). This reaction effectively prevents homoserine from being channeled into the competing threonine and isoleucine biosynthesis pathways.

The reaction catalyzed by MetA is as follows:

L-homoserine + succinyl-CoA ⇌ O-succinyl-L-homoserine + Coenzyme A

The indispensability of this pathway in many pathogenic bacteria and its absence in humans make MetA a promising target for the development of novel antibiotics. A thorough understanding of its substrate specificity is therefore paramount for the rational design of potent and selective inhibitors.

MetA_Pathway Aspartate Aspartate Homoserine L-Homoserine Aspartate->Homoserine Multiple Steps Threonine Threonine Homoserine->Threonine Threonine Synthase OSH O-Succinyl-L-homoserine Homoserine->OSH MetA Methionine Methionine OSH->Methionine Cystathionine γ-synthase CoA CoA OSH->CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->OSH

Figure 1: The pivotal role of MetA in the methionine biosynthesis pathway.

Structural and Mechanistic Insights into MetA Function

MetA from various organisms has been structurally characterized, revealing a conserved dimeric or trimeric architecture. Each monomer typically consists of two domains, an N-terminal domain and a C-terminal domain that harbors the active site. The active site is located at the interface of these two domains and is where the binding of both L-homoserine and succinyl-CoA occurs.

The catalytic mechanism of MetA is believed to proceed via a sequential ordered Bi-Bi reaction, where succinyl-CoA binds first, followed by L-homoserine. The transfer of the succinyl group is facilitated by key active site residues that act as general bases to deprotonate the hydroxyl group of homoserine, enhancing its nucleophilicity for attack on the thioester carbonyl of succinyl-CoA. A conserved histidine residue is often implicated as this catalytic base.

The Molecular Basis of Substrate Specificity

The high fidelity of MetA for its substrates, L-homoserine and succinyl-CoA, is a result of a precisely shaped active site that forms a network of specific interactions with the substrates.

L-Homoserine Recognition

The binding pocket for L-homoserine is highly specific. Key interactions typically involve:

  • Hydrogen bonding: The α-amino and α-carboxylate groups of L-homoserine are anchored by hydrogen bonds with conserved residues in the active site. This ensures the correct positioning of the substrate for catalysis.

  • Steric constraints: The size and shape of the binding pocket impose steric limitations that disfavor the binding of amino acids with side chains longer or shorter than that of homoserine. For instance, serine is generally a poor substrate due to its shorter side chain, leading to a non-productive orientation of its hydroxyl group.

  • Hydroxyl group orientation: The precise positioning of the γ-hydroxyl group of homoserine is critical for the nucleophilic attack on succinyl-CoA.

Succinyl-CoA Recognition

The binding of succinyl-CoA is mediated by interactions with both the succinyl moiety and the Coenzyme A portion. The succinyl group is positioned in a pocket that accommodates its four-carbon chain, while the larger Coenzyme A tail interacts with residues on the surface of the enzyme.

Experimental Workflows for Determining Substrate Specificity

A multi-faceted approach is essential for a comprehensive understanding of MetA substrate specificity. This typically involves a combination of enzyme kinetics, biophysical techniques, and structural biology.

Experimental_Workflow cluster_0 Enzyme Production & Purification cluster_1 Kinetic Analysis cluster_2 Biophysical Characterization cluster_3 Structural Analysis Cloning Gene Cloning & Expression Vector Construction Expression Protein Expression in E. coli Cloning->Expression Purification Purification (e.g., Ni-NTA, Size Exclusion) Expression->Purification Assay Steady-State Kinetic Assays Purification->Assay ITC Isothermal Titration Calorimetry (Kd) Purification->ITC DSF Differential Scanning Fluorimetry (Tm) Purification->DSF Crystallography X-ray Crystallography Purification->Crystallography CryoEM Cryo-Electron Microscopy Purification->CryoEM Data_Analysis Michaelis-Menten Analysis (kcat, Km) Assay->Data_Analysis

Figure 2: A comprehensive experimental workflow for characterizing MetA.

Enzyme Kinetics: Quantifying Catalytic Efficiency

Steady-state kinetics are fundamental to understanding how efficiently MetA utilizes different substrates. The key parameters to determine are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency.

Protocol: Spectrophotometric Assay for MetA Activity

This assay continuously monitors the release of Coenzyme A (CoA), which has a free thiol group that can react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored product with a maximum absorbance at 412 nm.

Materials:

  • Purified MetA enzyme

  • L-homoserine

  • Succinyl-CoA

  • DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.5)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing assay buffer, a fixed concentration of L-homoserine (saturating), and DTNB (final concentration of 0.5 mM).

  • Enzyme Addition: Add a known amount of purified MetA to the reaction mixture and mix gently.

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of succinyl-CoA.

  • Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time (e.g., for 5 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial velocity (v0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

    • Plot the initial velocities against the corresponding succinyl-CoA concentrations.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

  • Substrate Specificity: Repeat the experiment with different potential substrates (e.g., serine, threonine, other acyl-CoA molecules) to determine their respective kinetic parameters.

Data Presentation:

Substrate (Amino Acid)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
L-HomoserineValueValueValue
L-SerineValueValueValue
L-ThreonineValueValueValue
Substrate (Acyl-CoA)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Succinyl-CoAValueValueValue
Acetyl-CoAValueValueValue
Propionyl-CoAValueValueValue
Isothermal Titration Calorimetry (ITC): Probing Binding Affinity

ITC directly measures the heat change upon binding of a ligand (substrate or inhibitor) to a macromolecule (enzyme). This technique provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol: ITC Analysis of Substrate Binding to MetA

Materials:

  • Purified MetA enzyme

  • L-homoserine or succinyl-CoA

  • ITC buffer (dialysis buffer for the enzyme)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified MetA extensively against the ITC buffer. Prepare the substrate solution in the same buffer.

  • ITC Experiment Setup:

    • Load the MetA solution into the sample cell of the calorimeter.

    • Load the substrate solution into the injection syringe.

  • Titration: Perform a series of small injections of the substrate into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.

Structural Biology: Visualizing Substrate Binding

X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution structural information of MetA in complex with its substrates or substrate analogs. These structures are invaluable for:

  • Identifying key active site residues: Pinpointing the amino acids directly involved in substrate binding and catalysis.

  • Understanding the molecular basis of specificity: Visualizing the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that govern substrate recognition.

  • Guiding rational drug design: Providing a structural blueprint for the design of potent and selective inhibitors.

Case Study: Targeting MetA for Antimicrobial Drug Discovery

The essentiality of MetA in many pathogenic bacteria, including Mycobacterium tuberculosis and Helicobacter pylori, has made it an attractive target for novel antibiotic development. Structure-based drug design efforts have focused on developing inhibitors that mimic the substrates or the transition state of the reaction. A deep understanding of the substrate specificity of the target MetA is crucial to design inhibitors that are selective for the bacterial enzyme over any potential host homologs, although MetA is absent in humans.

Conclusion

Homoserine O-succinyltransferase (MetA) is a fundamentally important enzyme with a tightly regulated substrate specificity that is critical for the biosynthesis of methionine. A comprehensive investigation of its substrate recognition mechanisms requires a synergistic approach combining enzyme kinetics, biophysical characterization, and structural biology. The detailed experimental protocols and conceptual framework provided in this guide offer a robust foundation for researchers and drug development professionals to explore the intricacies of MetA function and to exploit its potential as a therapeutic target.

O-Succinylhomoserine: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

O-Succinylhomoserine (OSH) is a key intermediate metabolite in the biosynthesis of the essential amino acid L-methionine. Its presence and the metabolic pathway it belongs to are defining characteristics of certain biological kingdoms and species, making it a subject of significant interest in microbiology, biochemistry, and for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound across different domains of life, and details the experimental methodologies for its extraction and quantification.

Part 1: Natural Occurrence and Distribution of this compound

The distribution of this compound is intrinsically linked to the specific pathways of methionine biosynthesis that have evolved in different organisms. There are three main variants of the pathway leading from L-homoserine to cystathionine, each utilizing a different activated homoserine ester: this compound (OSH), O-acetylhomoserine (OAH), and O-phosphohomoserine (OPH).

The Bacterial Kingdom: The Primary Domain of this compound

The OSH-dependent pathway for methionine biosynthesis is most prominently found in a wide range of bacteria, particularly in Gram-negative bacteria. In these organisms, the pathway is a critical component of cellular metabolism.

The synthesis of OSH is the first committed step in this branch of methionine biosynthesis. It is catalyzed by the enzyme homoserine O-succinyltransferase (HTS), also known as homoserine transsuccinylase (encoded by the metA gene in Escherichia coli)[1][2]. This enzyme facilitates the transfer of a succinyl group from succinyl-CoA to L-homoserine, forming O-succinyl-L-homoserine[3].

Subsequently, cystathionine γ-synthase (CGS; the metB gene product) catalyzes the condensation of OSH with L-cysteine to form L-cystathionine[1]. This trans-sulfurylation reaction is a key step in incorporating sulfur into the carbon backbone derived from aspartate. In some bacteria, an alternative "direct sulfhydrylation" pathway exists where OSH can be directly converted to homocysteine[4][5][6].

The prevalence of the OSH pathway in bacteria like E. coli makes the enzymes involved, such as homoserine O-succinyltransferase, potential targets for the development of novel antibiotics. As this pathway is absent in humans, inhibitors targeting these enzymes would likely exhibit high selectivity and low host toxicity.

The Archaeal Domain: A Divergence of Pathways

The metabolic pathways in archaea are known for their diversity and can exhibit features of both bacteria and eukaryotes, as well as unique characteristics[7][8][9]. While initially thought to follow bacterial-like metabolism, research has revealed a more complex picture for methionine biosynthesis in this domain.

Current evidence suggests that the this compound pathway is not the primary route for methionine biosynthesis in most archaea. Instead, many archaea appear to utilize a pathway involving O-phospho-L-homoserine (OPH) , similar to plants[5][10][11]. A novel biosynthetic route, the MetM/MetO pathway, which converts OPH to L-homocysteine, has been identified and is conserved in some bacteria and archaea[5][10][11]. Furthermore, most methanogenic archaea employ a distinct pathway for homocysteine synthesis that starts from L-aspartate-semialdehyde[12].

While the OSH pathway is not a dominant feature in archaea, the possibility of its existence in some uncharacterized archaeal species cannot be entirely ruled out, given the metabolic diversity of this domain.

The Eukaryotic Domain: A General Absence of the OSH Pathway

In the vast majority of eukaryotic organisms, including fungi, plants, and animals, the this compound pathway for methionine biosynthesis is absent.

  • Fungi: Fungi, such as the model organism Saccharomyces cerevisiae (baker's yeast), primarily utilize the O-acetylhomoserine (OAH) pathway [1][4][5][11]. In this pathway, L-homoserine is acetylated by homoserine O-acetyltransferase (encoded by the MET2 gene) to form OAH. Subsequently, OAH is used for the synthesis of homocysteine[1][4][5][11]. Although some databases have reported the presence of OSH as a metabolite in S. cerevisiae[12], this is likely due to minor, non-primary metabolic activities or potential promiscuous enzyme functions under specific conditions, rather than a dedicated OSH-dependent pathway for methionine biosynthesis[9][13][14][15][16].

  • Plants: Higher plants predominantly use the O-phosphohomoserine (OPH) pathway for methionine biosynthesis[12]. Homoserine is phosphorylated by homoserine kinase to yield OPH, which then serves as the substrate for cystathionine γ-synthase.

  • Animals: Animals, including humans, are methionine auxotrophs, meaning they cannot synthesize methionine de novo and must obtain it from their diet. Consequently, the biosynthetic pathways involving OSH are not present in animals. The Human Metabolome Database indicates that O-succinyl-l-homoserine is not a naturally occurring metabolite in humans and is only found as a result of external exposure[6].

Domain/KingdomPrimary Activated Homoserine EsterKey Intermediate
Bacteria This compound (OSH)O-Succinyl-L-homoserine
O-Acetylhomoserine (OAH)O-Acetyl-L-homoserine
Archaea O-Phosphohomoserine (OPH) / OtherO-Phospho-L-homoserine
Eukaryotes
FungiO-Acetylhomoserine (OAH)O-Acetyl-L-homoserine
PlantsO-Phosphohomoserine (OPH)O-Phospho-L-homoserine
AnimalsNone (Methionine is essential)Not applicable

Part 2: Experimental Protocols for the Analysis of this compound

The accurate detection and quantification of this compound in biological samples are crucial for studying methionine biosynthesis and for screening potential enzyme inhibitors. The following section provides detailed methodologies for the extraction and analysis of OSH.

Protocol 1: Extraction of this compound from Bacterial Cells

This protocol is designed for the extraction of small, polar metabolites like OSH from bacterial cultures.

Materials:

  • Bacterial cell culture

  • Ice-cold 0.9% NaCl solution

  • Quenching solution: 60% methanol, pre-cooled to -40°C

  • Extraction solvent: 75% ethanol, pre-cooled to -20°C

  • Centrifuge capable of reaching >12,000 rpm and maintaining 4°C

  • Ultrasonic homogenizer or French press

  • 0.22 µm syringe filters

  • Lyophilizer (optional)

Procedure:

  • Cell Harvesting and Quenching: a. Rapidly harvest bacterial cells from the culture medium by centrifugation at >12,000 rpm for 1 minute at 4°C. b. Discard the supernatant and wash the cell pellet with an equal volume of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Centrifuge again under the same conditions. c. Immediately resuspend the cell pellet in the pre-cooled quenching solution to halt metabolic activity.

  • Cell Lysis: a. Pellet the quenched cells by centrifugation. b. Resuspend the pellet in the pre-cooled extraction solvent. c. Lyse the cells using either an ultrasonic homogenizer on ice or by passing them through a French press at an appropriate pressure[17]. Ensure the sample remains cold throughout the lysis process to prevent degradation of metabolites.

  • Metabolite Extraction: a. Incubate the cell lysate at -20°C for 1 hour to facilitate the precipitation of proteins and other macromolecules. b. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris and precipitated proteins[2].

  • Sample Clarification and Storage: a. Carefully collect the supernatant containing the extracted metabolites. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. The clarified extract can be stored at -80°C until analysis. For long-term storage or to concentrate the sample, the extract can be lyophilized and the resulting powder stored at -80°C. Reconstitute the lyophilized powder in a suitable solvent (e.g., water or mobile phase) before analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules like OSH in complex biological matrices[18][19].

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column or a mixed-mode column suitable for polar analytes

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound analytical standard

Procedure:

  • Sample Preparation: a. Reconstitute the lyophilized sample extract (from Protocol 1) or use the clarified liquid extract directly. If using the liquid extract, it may need to be diluted with the initial mobile phase composition. b. Prepare a series of calibration standards of this compound in a matrix that mimics the biological sample as closely as possible.

  • Chromatographic Separation: a. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B). b. Inject the sample onto the column. c. Elute the analytes using a gradient program. A typical gradient might be:

    • 0-2 min: 5% B
    • 2-10 min: ramp to 95% B
    • 10-12 min: hold at 95% B
    • 12-12.1 min: return to 5% B
    • 12.1-15 min: re-equilibrate at 5% B d. The flow rate and gradient should be optimized based on the specific column and instrument used.

  • Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode with ESI. b. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound. c. Perform a product ion scan of the [M+H]+ ion of this compound (m/z 220.08) to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM). d. Set up an MRM method to monitor at least two transitions for OSH for confident quantification and confirmation (e.g., precursor ion m/z 220.08 -> product ions).

  • Data Analysis: a. Generate a calibration curve by plotting the peak area of the OSH standard against its concentration. b. Quantify the amount of this compound in the biological samples by interpolating their peak areas on the calibration curve.

Part 3: Visualization of Metabolic Pathways and Workflows

Diagram 1: Methionine Biosynthesis Pathways

The following diagram illustrates the divergence of the methionine biosynthesis pathway from L-homoserine in different organisms, highlighting the central role of this compound in the bacterial pathway.

Methionine_Biosynthesis cluster_bacteria Bacteria (e.g., E. coli) cluster_fungi Fungi (e.g., S. cerevisiae) cluster_plants Plants Homoserine_B L-Homoserine OSH This compound Homoserine_B->OSH Homoserine O-succinyltransferase (metA) Succinyl_CoA Succinyl-CoA Cystathionine_B L-Cystathionine OSH->Cystathionine_B Cystathionine γ-synthase (metB) Cysteine_B L-Cysteine Homocysteine Homocysteine Cystathionine_B->Homocysteine Homoserine_F L-Homoserine OAH O-Acetylhomoserine Homoserine_F->OAH Homoserine O-acetyltransferase (MET2) Acetyl_CoA_F Acetyl-CoA Cystathionine_F L-Cystathionine OAH->Cystathionine_F Cystathionine γ-synthase Cysteine_F L-Cysteine Cystathionine_F->Homocysteine Homoserine_P L-Homoserine OPH O-Phosphohomoserine Homoserine_P->OPH Homoserine kinase ATP_P ATP Cystathionine_P L-Cystathionine OPH->Cystathionine_P Cystathionine γ-synthase Cysteine_P L-Cysteine Cystathionine_P->Homocysteine Methionine Methionine Homocysteine->Methionine Homocysteine->Methionine Homocysteine->Methionine

Caption: Divergent pathways of methionine biosynthesis from L-homoserine.

Diagram 2: Experimental Workflow for OSH Analysis

This diagram outlines the key steps involved in the extraction and quantification of this compound from bacterial cells.

OSH_Analysis_Workflow Start Bacterial Culture Harvesting Cell Harvesting & Quenching Start->Harvesting Lysis Cell Lysis (Sonication/French Press) Harvesting->Lysis Extraction Metabolite Extraction (-20°C Incubation) Lysis->Extraction Clarification Centrifugation & Filtration Extraction->Clarification Analysis LC-MS/MS Analysis Clarification->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Workflow for this compound extraction and analysis.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of O-Succinylhomoserine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Succinylhomoserine (OSH) is a critical intermediate in the methionine biosynthetic pathway in bacteria and plants, making the enzymes involved in its synthesis potential targets for antimicrobial and herbicide development.[1][2] This document provides a comprehensive, field-proven protocol for the enzymatic synthesis of this compound. We detail the expression and purification of recombinant Homoserine O-succinyltransferase (HTS), the execution and monitoring of the enzymatic reaction, and the subsequent purification and characterization of the final product. This guide is designed to provide researchers with a robust and reproducible methodology, grounded in scientific principles, to produce OSH for various research applications, including enzyme kinetics, inhibitor screening, and as an analytical standard.

Introduction

This compound is synthesized through the transfer of a succinyl group from succinyl-CoA to L-homoserine. This reaction is catalyzed by the enzyme Homoserine O-succinyltransferase (EC 2.3.1.46), often denoted as HTS or MetA in Escherichia coli.[3][4][5] The reaction is a key regulatory point in the metabolic pathway leading to methionine, an essential amino acid.[6][7] Understanding and manipulating this enzymatic step is of significant interest in the development of novel antibiotics and herbicides, as this pathway is absent in humans.

This protocol provides a detailed, step-by-step guide for the chemoenzymatic synthesis of this compound, beginning with the production of the recombinant HTS enzyme.

Part 1: Recombinant Homoserine O-succinyltransferase (HTS) Production

The first phase of this protocol focuses on obtaining a highly pure and active preparation of the HTS enzyme. We will utilize a standard E. coli expression system with a C-terminal His-tag for simplified purification via immobilized metal affinity chromatography (IMAC).

Gene Synthesis and Cloning

The gene encoding for Homoserine O-succinyltransferase from E. coli (strain K12) (UniProt ID: P07623) should be codon-optimized for expression in E. coli and synthesized commercially.[5] The synthesized gene is then cloned into a suitable expression vector, such as pET28b, which appends a C-terminal 6xHis-tag for purification. The resulting plasmid is then transformed into a competent expression host strain, like E. coli BL21(DE3).

Expression of Recombinant HTS

Protocol:

  • Inoculate a single colony of E. coli BL21(DE3) harboring the HTS expression plasmid into 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin.

  • Incubate the culture overnight at 37°C with shaking at 220 rpm.

  • The next day, inoculate 1 L of fresh LB broth (with 50 µg/mL kanamycin) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Grow the culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 16-18 hours at a reduced temperature of 18°C to enhance protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant HTS

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

  • Ni-NTA Agarose Resin.

Protocol:

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA agarose column with 5 column volumes of Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged HTS with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Pool the fractions containing the purified HTS and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • Aliquot the purified enzyme and store at -80°C.

Part 2: Enzymatic Synthesis of this compound

This section details the enzymatic reaction to produce this compound. The reaction progress will be monitored by HPLC.

Enzymatic Reaction Setup

The reaction involves the transfer of a succinyl group from succinyl-CoA to L-homoserine, catalyzed by the purified HTS.

Reaction Components:

ComponentStock ConcentrationFinal ConcentrationVolume for 1 mL Reaction
HEPES Buffer (pH 7.5)1 M100 mM100 µL
L-Homoserine500 mM50 mM100 µL
Succinyl-CoA100 mM10 mM100 µL
Purified HTS1 mg/mL0.05 mg/mL50 µL
Nuclease-free Water--650 µL

Protocol:

  • In a microcentrifuge tube, combine the HEPES buffer, L-homoserine, and nuclease-free water.

  • Add the purified HTS enzyme and gently mix.

  • Initiate the reaction by adding succinyl-CoA.

  • Incubate the reaction at 30°C for 4-6 hours.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4, 6 hours) and analyzing by HPLC.

  • To stop the reaction for analysis, quench a 50 µL aliquot with 50 µL of 10% trichloroacetic acid (TCA). Centrifuge at 13,000 x g for 5 minutes to pellet the precipitated protein. The supernatant can then be analyzed by HPLC.

HPLC Monitoring of the Reaction

Due to the lack of a strong chromophore in this compound, pre-column derivatization is recommended for sensitive HPLC detection.[8] Alternatively, if a mass spectrometer is available, direct detection by LC-MS is preferable. For a UV-based HPLC method, derivatization with a reagent like o-phthalaldehyde (OPA) can be used.

Simplified HPLC Method (without derivatization, for monitoring substrate consumption):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30% B; 20-22 min, 30-2% B; 22-25 min, 2% B.

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 260 nm (for Succinyl-CoA) and 210 nm (for peptide bonds, less specific)

  • Injection Volume: 10 µL

By monitoring the decrease in the succinyl-CoA peak area, the reaction progress can be estimated.

Part 3: Purification and Characterization of this compound

Once the enzymatic reaction has reached completion (or equilibrium), the product, this compound, needs to be purified from the reaction mixture.

Purification by Ion-Exchange Chromatography

This compound carries a net negative charge at neutral pH, allowing for its separation from unreacted L-homoserine and other reaction components using anion-exchange chromatography.[3][9]

Materials:

  • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, 1 M NaCl

  • Anion-exchange column (e.g., Q-Sepharose)

Protocol:

  • Stop the bulk enzymatic reaction by adding TCA to a final concentration of 5% and pelleting the enzyme. Neutralize the supernatant with NaOH. Alternatively, for larger scales, the reaction mixture can be directly loaded onto the column after pH adjustment.

  • Equilibrate the anion-exchange column with 5 column volumes of Buffer A.

  • Load the neutralized reaction supernatant onto the column.

  • Wash the column with 5 column volumes of Buffer A to remove unbound components like unreacted L-homoserine.

  • Elute the bound this compound with a linear gradient of 0-50% Buffer B over 10 column volumes.

  • Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., a colorimetric assay for succinate or by LC-MS).

  • Pool the fractions containing the purified product.

  • Desalt the pooled fractions using a desalting column or by dialysis against water.

  • Lyophilize the desalted product to obtain a stable powder.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Characterization Data:

ParameterExpected ValueReference
Molecular Formula C8H13NO6[10]
Molecular Weight 219.19 g/mol [10]
Exact Mass (ESI-MS) [M-H]-: 218.0665[10]
Predicted 1H NMR (D2O) Peaks corresponding to the succinyl and homoserine moieties.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of recombinant HTS - Inefficient induction- Protein is insoluble- Optimize IPTG concentration and induction temperature/time.- Lower the induction temperature (e.g., 16-18°C) and increase induction time.
Low enzymatic activity - Improperly folded enzyme- Inactive enzyme due to storage- Ensure the presence of DTT or another reducing agent in buffers.- Use freshly purified enzyme or aliquot and store at -80°C to avoid freeze-thaw cycles.
Incomplete reaction - Substrate limitation- Enzyme inhibition- Ensure correct substrate concentrations.- Check for potential inhibitors in the reaction mixture. L-methionine can be a feedback inhibitor of HTS.[7]
Difficulty in purifying OSH - Co-elution with other components- Optimize the ion-exchange gradient.- Consider using a different purification technique like reversed-phase chromatography.

Visualizing the Workflow

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Part 1: Enzyme Preparation cluster_synthesis Part 2: Synthesis cluster_purification Part 3: Product Isolation Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification IMAC Purification Expression->Purification Reaction Enzymatic Reaction Purification->Reaction Purified HTS Monitoring HPLC Monitoring Reaction->Monitoring IEX Ion-Exchange Chromatography Monitoring->IEX Crude Product Characterization MS & NMR Analysis IEX->Characterization Final_Product Final_Product Characterization->Final_Product Pure this compound

Caption: Workflow for the enzymatic synthesis of this compound.

The Enzymatic Reaction

Enzymatic_Reaction Homoserine L-Homoserine HTS Homoserine O-succinyltransferase (HTS) Homoserine->HTS SuccinylCoA Succinyl-CoA SuccinylCoA->HTS OSH This compound CoA Coenzyme A HTS->OSH HTS->CoA

Caption: The HTS-catalyzed reaction for OSH synthesis.

References

Application Notes and Protocols for the Purification of O-Succinylhomoserine from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of O-Succinylhomoserine in Research and Development

This compound (OSH) is a critical intermediate in the methionine biosynthesis pathway in many bacteria, including Escherichia coli and Salmonella typhimurium.[1] This pathway is essential for bacterial survival, making its components, such as OSH and the enzymes that metabolize it, attractive targets for the development of novel antimicrobial agents. A reliable supply of pure OSH is therefore indispensable for a range of research and development activities, including enzyme kinetics studies, inhibitor screening assays, and as a standard for analytical method development.

This document provides a comprehensive guide for the purification of this compound from bacterial cultures. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework from bacterial strain selection to the final purification and quantification of OSH. The methodologies are grounded in established biochemical principles, ensuring both scientific integrity and practical applicability.

Biochemical Context: The Methionine Biosynthesis Pathway

In gram-negative bacteria such as E. coli, the synthesis of methionine from aspartate involves several enzymatic steps. This compound is formed from L-homoserine through the action of homoserine O-succinyltransferase, the product of the metA gene.[2][3] OSH then serves as a substrate for cystathionine γ-synthase (metB), which catalyzes the condensation of OSH with cysteine to form cystathionine.[4] Understanding this pathway is crucial for designing strategies to maximize the intracellular accumulation of OSH.

Methionine_Biosynthesis_Pathway Aspartate Aspartate L_Homoserine L_Homoserine Aspartate->L_Homoserine Multiple Steps O_Succinylhomoserine This compound (OSH) L_Homoserine->O_Succinylhomoserine metA (Homoserine O-succinyltransferase) Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine metB (Cystathionine γ-synthase) Homocysteine Homocysteine Cystathionine->Homocysteine metC (Cystathionine β-lyase) Methionine Methionine Homocysteine->Methionine metE/metH caption Figure 1: Simplified Methionine Biosynthesis Pathway in E. coli.

Caption: Figure 1: Simplified Methionine Biosynthesis Pathway in E. coli.

Overall Purification Workflow

The purification of OSH, a small, polar, and charged molecule, from a complex bacterial lysate requires a multi-step approach. The workflow is designed to systematically remove contaminants such as proteins, nucleic acids, lipids, and other small molecules.

Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis In-Process Analysis Bacterial_Culture Bacterial Culture & OSH Accumulation Harvesting Cell Harvesting Bacterial_Culture->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Clarification Clarification of Lysate Cell_Lysis->Clarification SPE Solid-Phase Extraction (Initial Cleanup) Clarification->SPE Analysis Quantification & Purity Check (e.g., Ninhydrin Assay, HPLC) Clarification->Analysis Ion_Exchange Ion-Exchange Chromatography (IEC) SPE->Ion_Exchange SPE->Analysis Reversed_Phase Reversed-Phase Chromatography (RPC) (Polishing Step) Ion_Exchange->Reversed_Phase Ion_Exchange->Analysis Final_Product Pure OSH Reversed_Phase->Final_Product Reversed_Phase->Analysis caption Figure 2: Overall workflow for OSH purification.

Caption: Figure 2: Overall workflow for OSH purification.

Detailed Protocols

Part 1: Bacterial Growth and OSH Accumulation

Rationale: To maximize the yield of OSH, it is advantageous to use a bacterial strain engineered for its overproduction. A common strategy is to use a strain with a deletion or inhibition of the metB gene, which encodes the enzyme that consumes OSH. This creates a metabolic bottleneck, leading to the intracellular accumulation of OSH. E. coli strains such as W3110 or BL21(DE3) are suitable hosts for such genetic modifications.

Protocol:

  • Strain and Culture Medium:

    • Strain: E. coli with a metB deletion (ΔmetB).

    • Medium: M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO₄, 0.1 mM CaCl₂, and required amino acids (except methionine, but including a small amount of a downstream product like homocysteine if the strain is auxotrophic and requires it for initial growth). The use of minimal medium prevents competition from complex nitrogen sources.

  • Inoculation and Growth:

    • Inoculate a 10 mL starter culture of M9 medium with a single colony of the ΔmetBE. coli strain.

    • Incubate overnight at 37°C with shaking (220 rpm).

    • The following day, inoculate 1 L of M9 medium with the overnight starter culture to an initial OD₆₀₀ of 0.05.

    • Incubate at 37°C with vigorous shaking. Monitor cell growth by measuring OD₆₀₀.

  • Harvesting:

    • Harvest the cells in the late logarithmic or early stationary phase (OD₆₀₀ ≈ 2.0-3.0) by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with an equal volume of cold phosphate-buffered saline (PBS), pH 7.4.

    • Centrifuge again under the same conditions. The cell pellet can be processed immediately or stored at -80°C.

Part 2: Cell Lysis and Lysate Clarification

Rationale: The goal is to efficiently disrupt the bacterial cells to release the intracellular OSH while minimizing its degradation. Sonication is a highly effective mechanical lysis method. Subsequent high-speed centrifugation will remove insoluble cell debris, proteins, and nucleic acids.

Protocol:

  • Resuspension:

    • Resuspend the cell pellet in 5 mL of cold lysis buffer (50 mM potassium phosphate, pH 7.0) per gram of wet cell weight.

  • Lysis:

    • Place the cell suspension in an ice-water bath to maintain a low temperature.

    • Lyse the cells using a probe sonicator. Use short bursts (e.g., 20 seconds on, 40 seconds off) for a total sonication time of 5-10 minutes. The solution should become less opaque as lysis proceeds.

  • Clarification:

    • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains OSH and other soluble components. For enhanced removal of nucleic acids, which can interfere with chromatography, consider adding DNase and RNase to the lysate prior to centrifugation.[5]

Part 3: Initial Cleanup by Solid-Phase Extraction (SPE)

Rationale: SPE is a rapid and effective method for sample cleanup and concentration. A cation-exchange SPE cartridge will be used to capture OSH and other positively charged molecules, while allowing neutral and negatively charged contaminants to pass through.

Protocol:

  • Cartridge: Strong Cation Exchange (SCX) SPE cartridge.

  • Conditioning: Condition the SCX cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 5 mL of loading buffer (e.g., 20 mM sodium phosphate, pH 3.0). At this pH, the amino group of OSH will be protonated.

  • Loading: Load the clarified supernatant onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of the equilibration buffer to remove weakly bound impurities.

  • Elution: Elute the bound OSH with 5 mL of elution buffer (e.g., 5% ammonium hydroxide in water). This basic solution will deprotonate the amino group of OSH, releasing it from the resin.

  • Lyophilization: The eluted fractions can be lyophilized to concentrate the OSH and remove the volatile ammonium hydroxide.

Part 4: Purification by Ion-Exchange Chromatography (IEC)

Rationale: IEC is a powerful technique for separating molecules based on their net charge.[1][6] Since OSH has a primary amine and two carboxyl groups, its net charge is highly dependent on pH. Anion-exchange chromatography at a slightly alkaline pH will be employed, where OSH will have a net negative charge and bind to the positively charged resin.

Parameter Recommendation Rationale
Resin Type Strong Anion Exchanger (e.g., Quaternary Ammonium - Q)Provides a constant positive charge over a wide pH range.
Mobile Phase A 20 mM Tris-HCl, pH 8.0At this pH, OSH will be negatively charged and bind to the resin.
Mobile Phase B 20 mM Tris-HCl, pH 8.0 + 1 M NaClNaCl is used to create a salt gradient for elution.
Gradient Linear gradient from 0-50% B over 20 column volumesTo resolve OSH from other negatively charged molecules.

Protocol:

  • Sample Preparation: Reconstitute the lyophilized sample from the SPE step in Mobile Phase A.

  • Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Apply a linear salt gradient to elute the bound molecules. Collect fractions of 1-2 mL. OSH is expected to elute at a specific salt concentration.

  • Analysis of Fractions: Analyze the collected fractions for the presence of OSH using a suitable method, such as the ninhydrin assay or HPLC.[2][7] Pool the fractions containing pure OSH.

Part 5: Polishing by Reversed-Phase Chromatography (RPC) (Optional)

Rationale: For applications requiring very high purity, a final polishing step using RPC can be employed. While OSH is polar, it can be retained on some reversed-phase columns, particularly those designed for polar analytes.[8][9] This step is effective at removing any remaining non-polar or less polar impurities.

Protocol:

  • Column: C18 column suitable for polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 0-20% B.

  • Procedure: Pool the OSH-containing fractions from the IEC step and, if necessary, desalt them. Inject the sample onto the equilibrated RPC column and elute with the gradient. Collect the peak corresponding to OSH.

Analysis and Quantification

1. Ninhydrin Assay: This is a classic colorimetric method for the detection and quantification of primary amines.[4][7][10]

  • Procedure: Mix a small aliquot of the sample with ninhydrin reagent and heat. The development of a deep purple color (Ruhemann's purple) indicates the presence of primary amines. The absorbance is measured at 570 nm.[7]

  • Application: Useful for quickly screening fractions from chromatography columns.

2. High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and specific method for quantifying OSH and assessing its purity.[11]

  • Method: Reversed-phase HPLC can be used. Since OSH lacks a strong chromophore, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) followed by fluorescence detection, or analysis by mass spectrometry (LC-MS) is recommended for high sensitivity and specificity.[11][12][13][14] An automatic amino acid analyzer is a specialized HPLC system designed for this purpose.[15]

Parameter Recommendation for HPLC Analysis
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Detection Fluorescence (with OPA derivatization) or Mass Spectrometry
Mobile Phase Gradient of aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile)
Quantification Based on a standard curve generated with a pure OSH standard.

Storage and Stability

Pure this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment to prevent degradation.[1] Stock solutions can be prepared in water, filter-sterilized, and stored at -20°C for short-term use.

References

High-Yield Production of O-Succinylhomoserine in Engineered Escherichia coli: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

O-Succinyl-L-homoserine (OSH) is a pivotal metabolic intermediate in the methionine biosynthesis pathway and a valuable platform chemical for the production of various C4 chemicals.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the high-yield fermentative production of OSH using rationally engineered Escherichia coli. By systematically applying metabolic engineering principles—including the deregulation of native feedback inhibition, elimination of competing pathways, and enhancement of precursor supply—we have designed a robust microbial cell factory. This document details the genetic strategies, step-by-step protocols for strain construction and fermentation, and analytical methods for quantification, offering researchers a validated roadmap for efficient OSH bioproduction.

Introduction: The Rationale for Engineering E. coli for OSH Production

Escherichia coli is an ideal chassis for metabolic engineering due to its well-understood genetics, rapid growth, and established fermentation technologies.[4] The native biosynthetic pathway in E. coli produces OSH from L-homoserine and succinyl-CoA, a reaction catalyzed by homoserine O-succinyltransferase (encoded by metA).[1] However, in wild-type strains, OSH is rapidly converted to cystathionine by cystathionine γ-synthase (metB), and the entire pathway is tightly regulated by feedback inhibition from methionine and its derivative S-adenosylmethionine.[5]

To achieve high-yield accumulation of OSH, a multi-pronged metabolic engineering strategy is necessary. The core principles of this strategy are:

  • Block the consumption of OSH: Prevent its conversion to downstream metabolites.

  • Derepress the biosynthetic pathway: Remove native transcriptional repression.

  • Eliminate feedback inhibition: Use enzymes that are insensitive to downstream products.

  • Boost precursor pools: Increase the intracellular availability of L-homoserine and succinyl-CoA.

This guide outlines a proven strategy that addresses these points to redirect cellular metabolism towards the overproduction of OSH.

The Engineered Metabolic Pathway for OSH Overproduction

The foundation of high-yield OSH production lies in the systematic rewiring of the central carbon metabolism and the L-methionine biosynthetic pathway. Glucose is converted to the key precursors L-aspartate and succinyl-CoA through glycolysis and the TCA cycle.[1][6] Our strategy focuses on maximizing the metabolic flux from these precursors to OSH.

Key Genetic Modifications

The following genetic alterations are implemented to channel metabolic flux towards OSH. The causality behind each modification is critical for understanding the system.

  • Deregulation of Pathway Expression (ΔmetJ, ΔmetI) : The metJ gene encodes a transcriptional repressor that controls the methionine biosynthetic operon.[1][2] Its deletion leads to the constitutive high-level expression of pathway enzymes. The metI gene, a component of a methionine transporter, is also deleted to prevent potential feedback mechanisms related to methionine uptake.[1]

  • Blocking the Competing Pathway (ΔmetB) : This is the most crucial step for OSH accumulation. The metB gene product, cystathionine γ-synthase, consumes OSH.[1][7] By inactivating metB, the metabolic pathway is truncated, forcing OSH to accumulate as the final product.

  • Enhancing L-Homoserine Supply (↑metL, ↑thrAfbr) : L-homoserine is the direct precursor to OSH. To increase its supply, we overexpress two key enzymes. metL encodes the bifunctional aspartate kinase/homoserine dehydrogenase II.[1][2] Additionally, we overexpress a feedback-resistant variant of thrA (thrAfbr), which encodes aspartate kinase/homoserine dehydrogenase I.[1] The wild-type ThrA is subject to feedback inhibition by threonine, so using a resistant variant is essential to maintain high activity.

  • Enhancing the Final Conversion Step (↑metAfbr) : To efficiently convert the increased pool of L-homoserine to OSH, a feedback-resistant version of homoserine O-succinyltransferase (metAfbr) is overexpressed. This overcomes inhibition by the final pathway product, methionine.[1][2]

  • Boosting Succinyl-CoA Supply (ΔsucD, ↑sucA) : The second precursor, succinyl-CoA, can be a limiting factor. The supply is enhanced by deleting sucD (encoding the β-subunit of succinyl-CoA synthetase) and overexpressing sucA (encoding a component of the 2-oxoglutarate dehydrogenase complex), which redirects flux within the TCA cycle towards succinyl-CoA.[3]

  • Facilitating Product Export (↑yjeH) : Overexpression of the exporter protein YjeH, which has been shown to export L-methionine, can aid in the secretion of OSH from the cell, potentially reducing intracellular toxicity and feedback effects.[1][2]

Visualization of the Engineered Pathway

Engineered_OSH_Pathway cluster_glycolysis Central Metabolism cluster_modifications Genetic Modifications Glucose Glucose Aspartate Aspartate Glucose->Aspartate Glycolysis & TCA Cycle Succinyl_CoA Succinyl_CoA Glucose->Succinyl_CoA Glycolysis & TCA Cycle Homoserine Homoserine Aspartate->Homoserine OSH OSH Succinyl_CoA->OSH Homoserine->OSH metB metB (Cystathionine γ-synthase) OSH->metB Blocked yjeH yjeH (Exporter) (Overexpressed) OSH->yjeH Export metJ metJ (Repressor)

Caption: Engineered metabolic pathway for O-Succinylhomoserine (OSH) production in E. coli.

Summary of Strain Performance

The rational, stepwise engineering of E. coli results in significant improvements in OSH production. The data below, compiled from published studies, illustrates the impact of these genetic modifications.

Strain DesignationRelevant GenotypeOSH Titer (g/L)OSH Yield (g/g glucose)Reference
E. coli ΔJIB* TrcmetLΔmetJ, ΔmetI, ΔmetB, Ptrc-metL7.30~0.365[1]
E. coli ΔJIB* TrcmetL / pTrc-metAfbr-thrAfbr-yjeHΔmetJ, ΔmetI, ΔmetB, Ptrc-metL, Plasmid overexpression9.310.466[1][2]
OSH9 / pTrc-metA11-yjeHΔmetJ, ΔmetI, ΔmetB, ΔsucD, ↑sucA, ↑thrA, ↑metL, Plasmid overexpression24.10.609[3]

Experimental Protocols

This section provides detailed, validated protocols for the construction of the OSH-producing strain, its cultivation via batch fermentation, and the subsequent analysis of the product.

Protocol 1: Construction of the Engineered E. coli Strain

This protocol outlines the general steps for chromosomal gene knockouts and integrations using Lambda Red recombineering, a widely adopted method for E. coli genome engineering.

Materials:

  • E. coli W3110 (or a similar wild-type K-12 strain)

  • Plasmids: pKD46 (Lambda Red recombinase), pKD4/pKD13 (FRT-flanked resistance cassettes), pCP20 (FLP recombinase)

  • Primers for amplifying knockout cassettes with homology arms

  • Plasmids for gene overexpression (e.g., pTrc99A containing metAfbr, thrAfbr, etc.)

  • Luria-Bertani (LB) agar and broth

  • Appropriate antibiotics (e.g., Kanamycin, Ampicillin)

  • L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Preparation of Electrocompetent Cells: a. Grow E. coli W3110 harboring the temperature-sensitive pKD46 plasmid in LB broth with ampicillin at 30°C to an OD600 of ~0.2. b. Add L-arabinose to a final concentration of 10 mM to induce the expression of the Lambda Red genes. Continue incubation at 30°C until the OD600 reaches 0.5-0.6. c. Chill the culture on ice for 30 minutes. Make the cells electrocompetent by washing them three times with ice-cold sterile 10% glycerol. d. Resuspend the final cell pellet in a small volume of 10% glycerol and store as aliquots at -80°C.

  • Generation of Deletion Cassette: a. Design primers to amplify the kanamycin resistance cassette from pKD4. The forward primer should have 50 bp of homology upstream of the target gene (e.g., metJ), followed by the pKD4 priming site. The reverse primer should have 50 bp of homology downstream of the target gene, followed by the second pKD4 priming site. b. Perform PCR to amplify the linear deletion cassette. Purify the PCR product.

  • Electroporation and Recombination: a. Thaw an aliquot of the electrocompetent cells on ice. Add ~500 ng of the purified linear DNA cassette. b. Electroporate the mixture using a pre-set electroporator (e.g., 2.5 kV, 25 µF, 200 Ω). c. Immediately add 1 mL of SOC medium and recover the cells by incubating at 37°C for 2-3 hours. d. Plate the recovered cells on LB agar containing kanamycin to select for successful recombinants.

  • Verification and Curing of Resistance Marker: a. Verify the correct insertion of the cassette by colony PCR using primers flanking the target gene locus. b. To remove the resistance marker, transform the verified mutant with the pCP20 plasmid (expressing FLP recombinase). Plate on ampicillin plates and incubate at 30°C. c. Select a few colonies and streak them on non-selective LB plates at 43°C. This induces the loss of the temperature-sensitive pCP20 plasmid and the excision of the FRT-flanked kanamycin cassette. d. Confirm the loss of the resistance gene and the plasmid by replica plating on kanamycin and ampicillin plates.

  • Sequential Gene Modification: Repeat steps 1-4 for each subsequent gene knockout (e.g., metI, metB, sucD).

  • Overexpression Plasmid Transformation: a. Prepare competent cells of the final engineered host strain. b. Transform the host with the appropriate overexpression plasmid (e.g., pTrc-metAfbr-Trc-thrAfbr-yjeH). c. Select transformants on LB agar containing the appropriate antibiotic (e.g., ampicillin).

Protocol 2: Batch Fermentation for OSH Production

This protocol describes a typical batch fermentation process in a controlled bioreactor.

Materials:

  • Engineered E. coli strain harboring the overexpression plasmid.

  • Seed culture medium (e.g., LB broth with appropriate antibiotic).

  • Fermentation medium (M9 minimal medium base):

    • Per liter: 6.8 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl, 1 g NH4Cl.

    • Autoclave separately and add: 20-40 g Glucose, 2 mL of 1 M MgSO4, 0.1 mL of 1 M CaCl2.

    • Add 1 mL of trace element solution.

    • Add required antibiotic (e.g., 100 µg/mL ampicillin).

  • L-methionine (for auxotrophic strains, e.g., 50 mg/L).[1]

  • IPTG solution (e.g., 0.1 M).

  • Ammonium hydroxide (for pH control).

  • Controlled bioreactor (e.g., 5 L).

Procedure:

  • Inoculum Preparation: a. Inoculate 50 mL of seed culture medium in a 250 mL flask with a single colony from a fresh plate. b. Incubate at 37°C with shaking (200 rpm) overnight.

  • Bioreactor Setup and Inoculation: a. Prepare and sterilize the bioreactor containing the fermentation medium. b. Set the initial fermentation parameters: Temperature 37°C, pH 7.0 (controlled with NH4OH), dissolved oxygen (DO) maintained above 20% by adjusting agitation and airflow. c. Inoculate the bioreactor with the overnight seed culture to an initial OD600 of ~0.1.

  • Induction and Fermentation: a. Monitor cell growth by measuring OD600 periodically. b. When the culture reaches an OD600 of 0.6-0.8, induce protein overexpression by adding IPTG to a final concentration of 0.1 mM. c. Continue the fermentation for 24-48 hours. Maintain pH and DO levels.

  • Sampling: a. Aseptically withdraw samples at regular intervals (e.g., every 4 hours) to measure OD600, residual glucose, and OSH concentration. b. Centrifuge the samples to pellet the cells. Store the supernatant at -20°C for later analysis.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_strain Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis A Wild-Type E. coli W3110 B Sequential Gene Knockouts (metJ, metB, etc.) using Lambda Red A->B C Plasmid Transformation (pTrc Overexpression Vector) B->C D Inoculum Preparation C->D E Batch Fermentation in Bioreactor D->E F Induction with IPTG E->F G Periodic Sampling F->G H Sample Preparation (Centrifugation) G->H I HPLC Analysis of Supernatant H->I J Quantification of OSH & Glucose I->J

Caption: Overall experimental workflow from strain engineering to product analysis.

Protocol 3: Quantification of this compound by HPLC

Accurate quantification of OSH is essential for evaluating strain performance. This is typically achieved by HPLC after derivatization.[8]

Materials:

  • Fermentation supernatant samples.

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column.

  • Mobile phases (e.g., Acetonitrile and a buffered aqueous solution).

  • Derivatization reagent: o-phthalaldehyde (OPA) or ninhydrin.[8]

  • OSH standard for calibration curve.

Procedure:

  • Sample Preparation: a. Thaw the supernatant samples. b. If necessary, dilute the samples with deionized water to bring the OSH concentration within the linear range of the calibration curve. c. Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Pre-column Derivatization (OPA method): a. Prepare the OPA reagent. b. In an autosampler vial, mix a defined volume of the sample (or standard) with the OPA reagent. c. Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) before injection.

  • HPLC Analysis: a. Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: Buffered aqueous solution (e.g., 25 mM sodium phosphate, pH 7.2). c. Mobile Phase B: Acetonitrile or Methanol. d. Gradient: Run a suitable gradient to separate OSH from other amino acids and medium components (e.g., 5% to 60% B over 20 minutes). e. Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) for OPA derivatives. f. Injection Volume: 10-20 µL.

  • Quantification: a. Prepare a series of OSH standards of known concentrations and analyze them to generate a standard curve (peak area vs. concentration). b. Calculate the concentration of OSH in the unknown samples by interpolating their peak areas from the standard curve.

Conclusion and Future Outlook

The metabolic engineering strategy detailed in this guide provides a robust and reproducible platform for the high-yield production of this compound in E. coli. By systematically eliminating competing pathways and relieving native regulatory circuits, a significant portion of the carbon flux from glucose can be successfully directed towards the target molecule. The provided protocols offer a practical framework for researchers to implement this strategy, from initial strain construction to final product quantification.

Further enhancements in OSH production can be envisioned through advanced strategies such as dynamic metabolic control, optimization of fermentation conditions (e.g., fed-batch strategies), and engineering of more efficient transport systems.[9] The engineered strains and methodologies presented here serve as a strong foundation for the industrial-scale bioproduction of OSH and its valuable chemical derivatives.

References

Introduction: The Dawn of C4 Biorefining with O-Succinylhomoserine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Leveraging O-Succinylhomoserine as a Precursor for C4 Chemical Production

The global shift towards a sustainable bioeconomy necessitates the development of robust platforms for producing value-added chemicals from renewable resources. C4 chemicals, a class of molecules with a four-carbon backbone, are foundational pillars of the chemical industry, serving as precursors for polymers, solvents, and pharmaceuticals.[1][2][3] Traditionally derived from petrochemical feedstocks, their production is now a prime target for biotechnological innovation.

O-succinyl-L-homoserine (OSH) emerges as a pivotal and strategic platform intermediate in this endeavor.[1][4] As a natural metabolite in the methionine biosynthesis pathway of microorganisms like Escherichia coli, OSH is uniquely positioned at the intersection of central carbon metabolism and amino acid synthesis.[5][6] This strategic placement allows for the targeted redirection of metabolic flux, transforming the microbial cell into a dedicated factory for OSH and its valuable C4 derivatives.

This guide provides researchers and bioprocess engineers with a comprehensive overview of the metabolic pathways, genetic engineering strategies, and detailed protocols for utilizing OSH as a precursor for C4 chemical production, with a specific focus on the synthesis of 2,4-dihydroxybutyric acid (DHB).

Part 1: The Biochemical Foundation - Engineering High-Flux OSH Production

The efficient production of C4 chemicals from OSH begins with establishing a microbial host capable of overproducing this key precursor. E. coli is a favored chassis due to its well-characterized genetics and rapid growth. The native methionine biosynthesis pathway serves as the foundation for OSH production.

1.1 The Native Biosynthetic Pathway

The journey from the central metabolite L-aspartate to OSH involves a series of enzymatic steps. Homoserine O-succinyltransferase (encoded by the metA gene) catalyzes the final, critical step: the succinylation of L-homoserine using succinyl-CoA.[7]

OSH_Biosynthesis_Pathway

1.2 Causality of Metabolic Engineering Choices

Achieving high titers of OSH is not possible in wild-type strains due to tight metabolic regulation. A systematic metabolic engineering approach is required:

  • Blocking Competing Pathways: The most critical step is to prevent the conversion of OSH and its precursor, L-homoserine, into other amino acids. This is achieved by deleting the metB gene (which encodes cystathionine γ-synthase, converting OSH to the methionine pathway) and the thrB gene (which encodes homoserine kinase, shunting homoserine to threonine).[4][8] This deletion strategy effectively channels the metabolic flux towards OSH accumulation.

  • Deregulation of Pathway Expression: The methionine biosynthesis pathway is transcriptionally repressed by the MetJ repressor. Deleting the metJ gene removes this layer of control, leading to increased expression of key enzymes like MetA and MetL.[4][8]

  • Relieving Feedback Inhibition: Key enzymes in the pathway, such as aspartate kinase/homoserine dehydrogenase (encoded by thrA and metL) and homoserine O-succinyltransferase (metA), are allosterically inhibited by the end-products methionine and threonine. Overexpressing feedback-resistant mutants of these enzymes (e.g., thrAfbr, metAfbr) is crucial to maintain high pathway activity even as intermediates accumulate.[8]

Part 2: OSH as a Gateway to Diverse C4 Chemicals

Once an OSH-overproducing strain is established, the precursor can be channeled into a variety of valuable C4 chemicals.[1] This can occur through subsequent in vivo enzymatic conversions in a single microbial host or through a two-step process involving fermentation followed by chemical or enzymatic conversion.[7]

A promising route is the production of 2,4-dihydroxybutyric acid (DHB), a precursor for the methionine analogue 2-hydroxy-4-(methylthio)butyrate.[9][10] A synthetic two-step enzymatic pathway has been successfully implemented in E. coli to convert L-homoserine (the direct precursor to OSH) into DHB.[9]

  • Transamination: L-homoserine is deaminated by a homoserine transaminase to produce the intermediate 2-oxo-4-hydroxybutyrate (OHB).

  • Reduction: OHB is then reduced by an OHB reductase to yield the final product, 2,4-dihydroxybutyric acid (DHB).[11]

Experimental_Workflow

Part 3: Application Protocol - Production of 2,4-Dihydroxybutyric Acid (DHB)

This protocol describes the production of DHB in shake flasks using an engineered E. coli strain designed for L-homoserine overproduction and expressing the synthetic DHB pathway.

3.1 Materials and Reagents

  • Strain: Engineered E. coli W3110 strain (or similar) containing genomic modifications for homoserine/OSH overproduction and plasmids for expressing a homoserine transaminase and an OHB reductase.[9]

  • Media:

    • LB Broth (for inoculum).

    • M9 Minimal Medium (for production), supplemented with:

      • Glucose (20-40 g/L)

      • MgSO₄ (1 mM)

      • CaCl₂ (0.1 mM)

      • Thiamine (1 mg/L)

      • Trace element solution

      • Appropriate antibiotics (e.g., carbenicillin, kanamycin).

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock.

  • Equipment: Incubator shaker, spectrophotometer, centrifuge, 0.22 µm syringe filters, HPLC system.

3.2 Step-by-Step Methodology

Day 1: Inoculum Preparation

  • From a glycerol stock, streak the engineered E. coli strain onto an LB agar plate containing the appropriate antibiotics. Incubate overnight at 37°C.

  • Inoculate a single colony into a 15 mL tube containing 5 mL of LB broth with antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

Day 2: Production Phase

  • Prepare 250 mL baffled flasks, each containing 50 mL of M9 production medium supplemented with glucose and antibiotics.

  • Inoculate each flask with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubate at 37°C with shaking at 200 rpm.

  • Monitor cell growth by measuring OD₆₀₀ periodically.

  • When the culture reaches an OD₆₀₀ of 0.6-0.8 (mid-log phase), induce the expression of the DHB pathway enzymes by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Reduce the incubation temperature to 30°C to improve protein folding and stability, and continue shaking at 200 rpm.

  • Collect samples (1 mL) at regular intervals (e.g., 12, 24, 36, 48 hours post-induction) for analysis.

3.3 Protocol Validation and Causality

  • Why M9 Minimal Medium? A defined minimal medium is used to ensure reproducibility and to prevent the consumption of complex nitrogen sources that could interfere with the engineered metabolic pathway.

  • Why reduce temperature post-induction? High-level expression of recombinant proteins can lead to misfolding and aggregation, forming inactive inclusion bodies. Lowering the temperature to 30°C slows down protein synthesis, which often enhances the yield of soluble, active enzyme.[11]

Part 4: Protocol - Analytical Quantification of DHB

Accurate quantification of the product is essential for evaluating the process. High-Performance Liquid Chromatography (HPLC) is the standard method.[12][13]

4.1 Sample Preparation

  • Transfer a 1 mL culture sample to a 1.5 mL microcentrifuge tube.

  • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any remaining cells or particulate matter that could damage the HPLC column.

4.2 HPLC Method

  • System: HPLC system equipped with a Refractive Index (RI) or UV (210 nm) detector.

  • Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H.

  • Mobile Phase: Isocratic elution with 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50-60°C.

  • Injection Volume: 10 µL.

4.3 Quantification

  • Prepare a series of DHB standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L) in the M9 medium.

  • Run the standards on the HPLC to generate a standard curve by plotting peak area against concentration.

  • Run the prepared samples.

  • Determine the concentration of DHB in the samples by interpolating their peak areas on the standard curve.

  • Similarly, quantify the remaining glucose concentration to calculate the product yield.

Part 5: Data Interpretation & Expected Outcomes

The performance of a bioprocess is evaluated by its titer, yield, and productivity. The table below summarizes reported values for DHB production to provide a benchmark for expected results.

ProductHost StrainTiter (g/L)Yield (g/g glucose)Cultivation MethodReference
2,4-DHBEngineered E. coli5.30.1Fed-batch Fermentation[9]
2,4-DHBEngineered E. coli~1.5~0.11Shake Flask[11]
OSHEngineered E. coli9.310.466Batch Fermentation[8]
OSHEngineered E. coli102.5N/AFed-batch Fermentation[14]

Note: Yields and titers are highly dependent on the specific strain, genetic constructs, and fermentation conditions.

References

Application Notes and Protocols for Homoserine O-Succinyltransferase Activity Assay

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of enzyme assays for Homoserine O-Succinyltransferase (HST). The protocols detailed herein are designed to ensure scientific integrity, providing a self-validating system for robust and reproducible results.

Introduction: The Significance of Homoserine O-Succinyltransferase

Homoserine O-succinyltransferase (EC 2.3.1.46), also known as homoserine transsuccinylase, is a pivotal enzyme in the methionine and sulfur metabolism pathways in bacteria, plants, and fungi.[1] It catalyzes the transfer of a succinyl group from succinyl-coenzyme A (succinyl-CoA) to the hydroxyl group of L-homoserine, yielding O-succinyl-L-homoserine and coenzyme A (CoA).[1][2] This reaction is the first committed step in the methionine biosynthetic pathway, making HST a critical control point.[3] The absence of this pathway in mammals makes HST an attractive target for the development of novel antimicrobial agents.[3] Furthermore, engineering HST to be less susceptible to feedback inhibition by methionine is a key strategy in the metabolic engineering of microorganisms for the industrial production of this essential amino acid.[4][5]

Accurate and reliable assays for HST activity are therefore indispensable for a range of applications, including fundamental enzymology, inhibitor screening for drug discovery, and characterization of engineered enzymes for biotechnological purposes. This guide presents two robust methods for determining HST activity: a continuous spectrophotometric assay and a discontinuous high-performance liquid chromatography (HPLC)-based assay.

Enzymatic Reaction and Assay Principles

The reaction catalyzed by Homoserine O-Succinyltransferase is as follows:

L-Homoserine + Succinyl-CoA ⇌ O-Succinyl-L-homoserine + CoA

The enzyme follows a Ping-Pong kinetic mechanism, where succinyl-CoA first binds to the enzyme and transfers the succinyl group to an active site residue, releasing CoA.[2] Subsequently, L-homoserine binds to the succinylated enzyme, and the succinyl group is transferred to it, forming O-succinyl-L-homoserine and regenerating the free enzyme.[2]

Our primary recommended assay is a continuous spectrophotometric method based on the detection of the free thiol group of the released Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the sulfhydryl group of CoA to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻), which can be monitored spectrophotometrically at 412 nm.[6] This assay is highly sensitive, suitable for high-throughput screening, and allows for real-time monitoring of enzyme activity.

As an orthogonal and confirmatory method, we also describe an HPLC-based assay that directly quantifies the formation of the product, O-succinyl-L-homoserine. This method provides a direct measure of product formation and can be useful for detailed kinetic studies or when assay components interfere with the DTNB reaction.

Visualization of the Assay Workflow

Homoserine O-Succinyltransferase Reaction and DTNB Assay Principle

HST_Assay_Principle cluster_reaction HST Catalyzed Reaction cluster_detection Spectrophotometric Detection L-Homoserine L-Homoserine HST HST L-Homoserine->HST Succinyl-CoA Succinyl-CoA Succinyl-CoA->HST O-Succinyl-L-homoserine O-Succinyl-L-homoserine HST->O-Succinyl-L-homoserine Product 1 CoA_SH CoA-SH HST->CoA_SH Product 2 TNB TNB²⁻ (yellow) CoA_SH->TNB reacts with DTNB DTNB (colorless) DTNB->TNB spectro Measure Absorbance at 412 nm TNB->spectro

Caption: Workflow of the HST reaction and the coupled DTNB assay for CoA detection.

Protocol 1: Continuous Spectrophotometric Assay using DTNB

This protocol details a continuous assay for HST activity by monitoring the production of CoA-SH with DTNB.

I. Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA. Prepare a 1 L stock and filter-sterilize.

  • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store in a light-protected tube at 4°C for up to one week.

  • L-Homoserine Stock Solution (100 mM): Dissolve 119.1 mg of L-homoserine in 10 mL of Assay Buffer. Store at -20°C.

  • Succinyl-CoA Stock Solution (10 mM): Prepare fresh by dissolving succinyl-CoA lithium salt in Assay Buffer. The exact amount will depend on the purity of the commercial source. Keep on ice during use.

  • Purified Homoserine O-Succinyltransferase: The enzyme should be purified to >95% homogeneity. The final concentration in the assay will need to be optimized, but a starting point of 1-10 µg/mL is recommended. Dilute the enzyme in Assay Buffer.

II. Assay Procedure (96-well plate format)
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction components, excluding the enzyme or one of the substrates (for initiation). For a final volume of 200 µL per well, the final concentrations should be:

    • 0.1 M Sodium Phosphate, pH 8.0

    • 1 mM EDTA

    • 0.2 mM DTNB

    • 1 mM L-Homoserine

    • 0.5 mM Succinyl-CoA

  • Set up the Plate:

    • Blank Wells: Add 190 µL of the complete reaction mixture without the enzyme. Add 10 µL of Assay Buffer instead of the enzyme solution.

    • Sample Wells: Add 190 µL of the complete reaction mixture to the sample wells.

  • Initiate the Reaction: Start the reaction by adding 10 µL of the diluted HST enzyme solution to the sample wells. Mix gently by pipetting.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 25°C or 37°C).

  • Data Acquisition: Measure the increase in absorbance at 412 nm every 15-30 seconds for 5-10 minutes. Ensure the reaction rate is linear during this period.[7]

III. Data Analysis
  • Calculate the Rate of Reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance versus time plot for each sample.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of TNB²⁻ formation, which is stoichiometric with CoA production.

    Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000

    Where:

    • ΔAbs/min: The rate of absorbance change per minute.

    • ε (Molar Extinction Coefficient of TNB²⁻): 14,150 M⁻¹cm⁻¹ at 412 nm.[8]

    • l (Pathlength): The pathlength of the light through the sample in cm. For 96-well plates, this needs to be determined or a pathlength correction feature on the plate reader should be used.

    • 1000: Conversion factor from mol/L to µmol/mL.

  • Calculate Specific Activity:

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme Concentration (mg/mL)]

IV. Troubleshooting the DTNB Assay
Problem Possible Cause Solution
High blank reading DTNB hydrolysis at alkaline pH.[9]Prepare DTNB solution fresh. Protect from light.[9] Consider a slightly lower pH (e.g., 7.5) if the enzyme is active, but be aware of potential decreases in DTNB reactivity.
Contaminating thiols in reagents.Use high-purity water and reagents. Test for contamination by preparing blanks with individual components.[9]
Fading yellow color Re-oxidation of TNB²⁻.Ensure the buffer has sufficient buffering capacity (e.g., 0.1 M). The inclusion of EDTA helps chelate metal ions that can catalyze oxidation.[10]
Non-linear reaction rate Substrate depletion.Use lower enzyme concentrations or higher substrate concentrations.
Enzyme instability.Perform the assay at a lower temperature. Add stabilizing agents like glycerol if compatible.
Product inhibition.Analyze only the initial linear phase of the reaction.

Protocol 2: Discontinuous HPLC-Based Assay

This protocol provides a method for the direct quantification of O-succinyl-L-homoserine.

I. Reagent Preparation
  • Enzyme Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solutions: Prepare 100 mM L-Homoserine and 10 mM Succinyl-CoA in water.

  • Quenching Solution: 1 M Hydrochloric Acid (HCl) or 10% Trichloroacetic Acid (TCA).

  • HPLC Mobile Phase: 20 mM Potassium Phosphate buffer, pH 2.7. Prepare and filter through a 0.22 µm membrane.

  • O-Succinyl-L-homoserine Standard: Prepare a stock solution of known concentration in water for generating a standard curve.

II. Assay Procedure
  • Enzyme Reaction:

    • In a microcentrifuge tube, set up the reaction with a final volume of 100 µL containing:

      • 50 mM Tris-HCl, pH 8.0

      • 1 mM L-Homoserine

      • 0.5 mM Succinyl-CoA

      • Purified HST (e.g., 5 µg)

    • Incubate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10, 20, 30 minutes) where product formation is linear with time.

  • Stop the Reaction: Terminate the reaction by adding 10 µL of 1 M HCl.

  • Sample Preparation: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a suitable volume (e.g., 20 µL) onto the HPLC system.

III. HPLC Conditions
Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).[8][11]
Mobile Phase Isocratic elution with 20 mM Potassium Phosphate, pH 2.7.[12]
Flow Rate 1.0 mL/min.[12]
Column Temperature 25°C.[13]
Detection UV at 210 nm.[11][13]
Injection Volume 20 µL.[12]
IV. Data Analysis
  • Generate a Standard Curve: Inject known concentrations of the O-succinyl-L-homoserine standard and plot the peak area against concentration to create a standard curve.

  • Quantify Product Formation: Determine the concentration of O-succinyl-L-homoserine in the experimental samples by interpolating their peak areas from the standard curve.

  • Calculate Enzyme Activity:

    Activity (µmol/min) = ([Product] µM × Reaction Volume L) / (Incubation Time min)

    Then calculate specific activity as described for the spectrophotometric assay.

Data Presentation: Kinetic Parameters of Homoserine O-Succinyltransferase

The following table summarizes representative kinetic parameters for E. coli Homoserine O-Succinyltransferase. Note that these values can vary depending on the specific assay conditions.

Substrate Km (mM) Reference
L-Homoserine~0.4 - 1.6--INVALID-LINK--
Succinyl-CoA~0.1 - 0.3--INVALID-LINK--

The enzyme is subject to feedback inhibition by methionine, with a reported Ki value of 2.44 mM for the E. coli enzyme.[4]

Conclusion

The selection of an appropriate assay for Homoserine O-Succinyltransferase activity depends on the specific research question and available instrumentation. The continuous spectrophotometric DTNB assay is ideal for high-throughput screening and routine activity measurements due to its simplicity and speed. The HPLC-based method, while more labor-intensive, offers direct quantification of the product and serves as an excellent orthogonal method for validation and detailed kinetic analysis. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can obtain reliable and reproducible data on HST activity, facilitating advancements in drug discovery and biotechnology.

References

Application Note: Enhancing O-Succinylhomoserine Flux through Targeted Metabolic Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of O-Succinylhomoserine (OSH)

This compound (OSH) is a critical metabolic intermediate in the aspartate pathway, serving as the branch-point precursor for the biosynthesis of the essential amino acid L-methionine. While not incorporated into proteins itself, the efficient synthesis of OSH is a linchpin for producing not only methionine but also its derivative S-adenosylmethionine (SAM), a universal methyl group donor vital for numerous cellular processes. Furthermore, engineered pathways can leverage OSH as a promising platform chemical for the production of valuable C4 chemicals like succinic acid and 1,4-butanediol.[1][2]

However, microbial production of OSH is often constrained by tight metabolic regulation, including feedback inhibition and competition for its precursor, L-homoserine. This guide provides a detailed overview of rational metabolic engineering strategies to overcome these bottlenecks and maximize OSH flux, primarily using Escherichia coli as a model organism. We will explore the causality behind genetic modifications and provide actionable protocols for strain development and metabolite quantification.

The this compound Biosynthetic Pathway

Understanding the native metabolic landscape is the first step in designing an effective engineering strategy. OSH is synthesized from the central metabolite aspartate in a multi-step enzymatic pathway.

  • Aspartate to L-Homoserine: Aspartate is first converted to aspartyl-4-phosphate by Aspartate Kinase (AK) . This is a critical, highly regulated step. E. coli possesses three AK isozymes (AKI, AKII, AKIII), each encoded by different genes (thrA, metL, lysC) and subject to feedback inhibition by different downstream amino acids (threonine, methionine, and lysine, respectively).[3][4][5][6] Aspartyl-4-phosphate is then converted to aspartate-semialdehyde, which is finally reduced to L-homoserine by Homoserine Dehydrogenase (HD) . The thrA and metL genes encode bifunctional proteins that possess both AK and HD activity.[1][7]

  • L-Homoserine to this compound: The final step is the succinylation of L-homoserine, catalyzed by Homoserine O-succinyltransferase (HST) , encoded by the metA gene.[8] This reaction utilizes succinyl-CoA, linking the pathway to the tricarboxylic acid (TCA) cycle.[8]

  • Competing Pathways: L-homoserine is a crucial branch-point metabolite. It can be converted to L-threonine by homoserine kinase (thrB) and threonine synthase (thrC), or it can be funneled towards OSH production.[7][9][10] This competition is a primary target for metabolic engineering.

OSH_Pathway Asp Aspartate ASP_P Aspartyl-4-Phosphate Asp->ASP_P  Aspartate Kinase (thrA, metL, lysC) ASA Aspartate Semialdehyde ASP_P->ASA  Aspartate-semialdehyde Dehydrogenase (asd) Homoserine L-Homoserine ASA->Homoserine  Homoserine Dehydrogenase (thrA, metL) Lysine L-Lysine ASA->Lysine (lysA) OSH This compound Homoserine->OSH  Homoserine O-succinyltransferase (metA) Threonine L-Threonine Homoserine->Threonine  Homoserine Kinase (thrB) Methionine L-Methionine OSH->Methionine (metB, metC) Threonine->Asp Inhibits thrA Lysine->Asp Inhibits lysC Methionine->OSH Inhibits metA SuccinylCoA Succinyl-CoA SuccinylCoA->OSH TCA TCA Cycle TCA->SuccinylCoA

Caption: this compound Biosynthetic Pathway and Key Regulatory Points.

Core Metabolic Engineering Strategies

To maximize the metabolic flux towards OSH, a multi-pronged approach is necessary. These strategies are designed to "push" precursors into the pathway, "pull" intermediates towards the final product, and "block" competing branches.

Strategy 1: Alleviating Feedback Inhibition

Causality: The primary rate-limiting step in the aspartate pathway is the aspartate kinase reaction, which is tightly controlled by feedback inhibition from the end-product amino acids.[4][5] Similarly, the activity of homoserine O-succinyltransferase (metA) is inhibited by L-methionine and SAM.[1] To increase flux, these negative feedback loops must be disabled.

Execution:

  • Use Feedback-Resistant (fbr) Enzyme Variants: Express mutant versions of thrA and metA that are insensitive to their respective inhibitors. For example, specific point mutations in the C-terminal region of aspartokinase III (lysC) have been shown to confer resistance to L-lysine.[3] Similar feedback-resistant alleles for thrA (thrA fbr) and metA (metA fbr) have been developed and are crucial for overproduction.[1][2]

  • Derepress Pathway Transcription: The metJ gene encodes a transcriptional repressor that controls the expression of several methionine biosynthesis genes, including metA and metL.[1][2] Deleting metJ derepresses this pathway, leading to higher enzyme levels.

Strategy 2: Enhancing the Direct Biosynthetic Flux

Causality: Once feedback inhibition is removed, the expression levels of the core pathway enzymes can become the new bottleneck. Systematically overexpressing the genes responsible for converting aspartate to OSH can create a powerful metabolic pull.

Execution:

  • Overexpress Key Enzymes: Place strong, inducible, or constitutive promoters upstream of the coding sequences for feedback-resistant thrA fbr and metA fbr.[1][2] Overexpression of metL (encoding AKII/HDII) has also been shown to be a key factor in boosting OSH production.[1][2]

  • Increase Precursor Supply: Enhance the pool of aspartate and succinyl-CoA.

    • Aspartate: Overexpression of phosphoenolpyruvate carboxylase (ppc) or pyruvate carboxylase (pyc) can increase the flux from the glycolytic pathway towards oxaloacetate, the direct precursor of aspartate.[11][12]

    • Succinyl-CoA: Redirecting carbon flux through the TCA cycle can increase the availability of succinyl-CoA.[13][14] However, this must be balanced, as excessive TCA cycle activity can drain precursors.

Strategy 3: Blocking and Downregulating Competing Pathways

Causality: L-homoserine is the final branch point before OSH synthesis. The conversion of homoserine to threonine, catalyzed by homoserine kinase (thrB), directly competes for the OSH precursor pool.[7][15][16] Similarly, the conversion of aspartate semialdehyde towards lysine (via lysA) drains a key intermediate.[7][17]

Execution:

  • Gene Knockouts: Deleting the thrB gene is a highly effective and common strategy to prevent the conversion of homoserine to threonine, thereby redirecting the entire homoserine pool towards OSH.[1][7][15]

  • Blocking Methionine Synthesis: To accumulate OSH, its further conversion into the methionine pathway must be blocked. This is achieved by deleting metB, which encodes the cystathionine γ-synthase that consumes OSH.[1][2]

  • Attenuating Lysine Synthesis: Deleting the lysA gene, which encodes diaminopimelate decarboxylase, can prevent the drain of aspartate semialdehyde into the lysine pathway.[7][17]

Summary of Genetic Modifications and Expected Outcomes

The following table summarizes the key genetic targets and the rationale for their modification in an E. coli host.

Gene TargetModification StrategyRationale & Expected Outcome
thrA, metAOverexpress feedback-resistant (fbr) allelesRelieves feedback inhibition by threonine and methionine; increases catalytic activity and pulls flux towards OSH.[1][2]
metJGene Deletion (Knockout)Derepresses transcription of methionine biosynthesis genes (metA, metL), increasing enzyme levels.[1]
metLOverexpressionIncreases the conversion of aspartate to homoserine, boosting the precursor pool for OSH.[1][2]
thrBGene Deletion (Knockout)Blocks the primary competing pathway from homoserine to threonine, redirecting all homoserine to OSH synthesis.[1][15]
metBGene Deletion (Knockout)Prevents the consumption of OSH, leading to its accumulation as the final product.[1][2]
ppc / pycOverexpressionIncreases the supply of oxaloacetate, the direct precursor to the entire aspartate family of amino acids.[11][12]
lysAGene Deletion (Knockout)Reduces the drain of the precursor aspartate-semialdehyde into the competing lysine biosynthesis pathway.[7][17]

Experimental Workflow & Protocols

A systematic approach is required to implement and validate these engineering strategies.

Workflow A Strain Design (Select Gene Targets) B Genetic Modification (e.g., CRISPR/Cas9) A->B C Strain Verification (PCR & Sequencing) B->C D Shake Flask Cultivation & Induction C->D E Sample Collection (Extracellular Supernatant) D->E F Metabolite Quantification (LC-MS/MS) E->F G Data Analysis & Strain Optimization F->G G->A Iterate

Caption: Iterative Workflow for Metabolic Engineering of OSH Production.

Protocol 1: CRISPR/Cas9-Mediated Gene Deletion (e.g., thrB)

CRISPR/Cas9 has become a standard tool for efficient and scarless genome editing in E. coli.[18][19][20] This protocol outlines a general procedure using a two-plasmid system.

Materials:

  • E. coli host strain (e.g., W3110)

  • pCas plasmid (expressing Cas9 and λ-Red recombinase)

  • pTarget plasmid (expressing the specific single guide RNA, sgRNA)

  • Donor DNA template (oligonucleotide with homology arms flanking the deletion site)

  • Appropriate antibiotics and SOC medium

Procedure:

  • Prepare Electrocompetent Cells: Grow the E. coli strain harboring the pCas plasmid at 30°C in LB medium with the appropriate antibiotic to an OD600 of ~0.4-0.5. Induce λ-Red expression with L-arabinose. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

  • Transformation: Co-transform the electrocompetent cells with the pTarget plasmid (targeting thrB) and the linear donor DNA template via electroporation.

  • Recovery and Selection: Immediately add SOC medium and recover cells by incubating at 30°C for 2 hours. Plate the transformation mixture on LB agar plates containing antibiotics for both plasmids.

  • Colony Verification:

    • Perform colony PCR on the resulting transformants using primers that flank the thrB gene. A successful deletion will result in a smaller PCR product compared to the wild-type control.

    • Confirm the deletion by Sanger sequencing the PCR product.

  • Plasmid Curing: Cure the temperature-sensitive pCas plasmid by incubating the verified colony at 37°C. The pTarget plasmid can be cured if necessary, often through methods like sucrose counter-selection if it carries a sacB gene.[19]

Protocol 2: Quantification of OSH by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific metabolites like OSH from complex biological samples such as fermentation broth.[21][22][23]

Materials:

  • Fermentation supernatant samples

  • OSH analytical standard

  • Acetonitrile (ACN), Formic Acid (FA), Ultrapure water

  • Syringe filters (0.22 µm)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Chromatography column suitable for polar molecules (e.g., HILIC or mixed-mode)

Procedure:

  • Sample Preparation:

    • Centrifuge the culture sample to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Perform a serial dilution of the supernatant in a suitable solvent (e.g., 50:50 ACN:water) to bring the OSH concentration into the linear range of the calibration curve.

  • Standard Curve Preparation: Prepare a series of known concentrations of the OSH analytical standard in the same diluent as the samples. This will be used to generate a standard curve for absolute quantification.

  • LC-MS/MS Analysis:

    • Chromatography: Use a method that provides good retention and peak shape for OSH. A typical gradient might run from high organic solvent to high aqueous solvent on a HILIC column.

      • Mobile Phase A: Water with 0.1% FA

      • Mobile Phase B: ACN with 0.1% FA

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.

      • Identify Precursor Ion: Determine the m/z for the protonated OSH molecule [M+H]⁺.

      • Identify Product Ions: Fragment the precursor ion and select one or two stable, high-intensity product ions for monitoring. The transition from the precursor ion to the product ion is highly specific to OSH.

  • Data Analysis:

    • Integrate the peak area for the OSH MRM transition in both the standards and the samples.

    • Generate a linear regression from the standard curve (Concentration vs. Peak Area).

    • Use the equation from the standard curve to calculate the concentration of OSH in the unknown samples, remembering to account for the dilution factor.

Conclusion and Future Outlook

By systematically applying the principles of relieving feedback inhibition, boosting pathway expression, and blocking competing routes, it is possible to dramatically increase the metabolic flux towards this compound. The strategies outlined here, based on rational design and validated by precise analytics, provide a robust framework for developing high-performance microbial cell factories. Future efforts may focus on dynamic regulation of pathways using biosensors to balance metabolic load and cell health, further optimizing cofactor availability (NADPH and ATP), and exploring novel OSH exporter proteins to reduce potential product toxicity and improve titers.

References

O-Succinylhomoserine as a substrate for cystathionine gamma-synthase

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: O-Succinylhomoserine as a Substrate for Cystathionine γ-Synthase: A Guide to Enzyme Characterization and Assay Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cystathionine γ-Synthase in Methionine Biosynthesis

Methionine is an essential sulfur-containing amino acid, serving as a building block for protein synthesis and a precursor for vital metabolites such as S-adenosylmethionine (SAM), the primary methyl group donor in all organisms.[1] In bacteria, fungi, and plants, the biosynthesis of methionine is a multi-step process, with Cystathionine γ-synthase (CGS) acting as a key regulatory enzyme.[2] CGS catalyzes the first committed step in the methionine-specific branch of the aspartate pathway.[1]

This enzyme's essential role in microbial and plant viability, coupled with its absence in mammals, makes it an attractive target for the development of novel antibiotics and herbicides.[3][4] A thorough understanding of its catalytic mechanism and the ability to accurately measure its activity are therefore paramount for both basic research and drug discovery efforts.

In many bacteria, such as Escherichia coli, CGS utilizes O-succinyl-L-homoserine (OSH) and L-cysteine as substrates to produce L-cystathionine and succinate.[3][5][6] This contrasts with plants, which typically use O-phosphohomoserine (OPH) as the homoserine-esterified substrate.[1][5][7] This application note provides a comprehensive guide to understanding and assaying the activity of CGS using its bacterial substrate, this compound. We will delve into the biochemical principles of the reaction, provide detailed protocols for continuous spectrophotometric assays, and discuss applications in enzyme kinetics and inhibitor screening.

Biochemical Principle and Metabolic Context

Cystathionine γ-synthase (EC 2.5.1.48) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a γ-replacement reaction.[3][5][8] The reaction mechanism is complex, proceeding through a series of intermediates via a ping-pong mechanism, which is characteristic of many PLP-dependent enzymes.[3] In essence, the succinyl group of OSH is displaced by the thiol group of L-cysteine, forming a thioether bond and yielding L-cystathionine.

The overall reaction is as follows:

O-succinyl-L-homoserine + L-cysteine → L-cystathionine + succinate [5]

This reaction is a critical juncture in cellular metabolism, channeling the carbon skeleton from the aspartate pathway and the sulfur atom from cysteine towards methionine synthesis.

Methionine_Biosynthesis_Pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps OSH O-Succinyl- homoserine (OSH) Homoserine->OSH Homoserine O-succinyltransferase Cystathionine L-Cystathionine OSH->Cystathionine Cystathionine γ-Synthase (CGS) Target of Assay Cysteine L-Cysteine Cysteine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-Lyase Methionine Methionine Homocysteine->Methionine Methionine Synthase

Caption: The bacterial methionine biosynthesis pathway, highlighting the CGS-catalyzed reaction.

Principle of the CGS Activity Assay

Several methods can be employed to measure CGS activity. Direct methods like HPLC can quantify the formation of cystathionine, but are often low-throughput. A more convenient and widely used approach is a continuous spectrophotometric coupled enzyme assay.

This protocol leverages a known side reaction of CGS. In the absence of the thiol substrate (L-cysteine), CGS can catalyze a β,γ-elimination reaction, converting OSH into α-ketobutyrate, succinate, and ammonia.[8] The production of α-ketobutyrate can be coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored as a decrease in absorbance at 340 nm. While this measures the elimination activity, the true γ-replacement reaction with cysteine is typically much faster.

For a direct measure of the primary reaction, we will focus on a different continuous assay that detects the consumption of the thiol substrate, L-cysteine, using 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). DTNB reacts with free sulfhydryl groups to produce 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound with a maximum absorbance at 412 nm. As CGS consumes L-cysteine, the rate of color formation will decrease, providing an indirect measure of enzyme activity. Correction: A decrease in a colorimetric signal is less ideal. A better approach is to measure product formation.

Let's pivot to a more robust method: a discontinuous assay measuring the production of the second product, succinate. After a defined reaction time, the CGS reaction is stopped, and the amount of succinate produced is quantified using a commercial succinate assay kit. These kits typically use an enzymatic cascade that results in the generation of a colored or fluorescent product, proportional to the amount of succinate. This method is specific, sensitive, and adaptable to a multi-well plate format for higher throughput.

Assay_Workflow cluster_0 Step 1: CGS Reaction cluster_1 Step 2: Succinate Detection Reaction_Mix Prepare Reaction Mix: Buffer, CGS Enzyme, PLP, OSH, L-Cysteine Incubation Incubate at 37°C for a defined time (t) Reaction_Mix->Incubation Stop_Reaction Stop Reaction (e.g., heat inactivation) Incubation->Stop_Reaction Assay_Mix Add Succinate Assay Mix (Enzymes, Probe) Stop_Reaction->Assay_Mix Transfer Sample Incubate_Detect Incubate at 37°C Assay_Mix->Incubate_Detect Measure Measure Absorbance (color) or Fluorescence Incubate_Detect->Measure

Caption: Workflow for the discontinuous CGS assay based on succinate detection.

Materials and Reagents

  • Equipment:

    • Microplate reader or spectrophotometer

    • Thermostated water bath or incubator (37°C)

    • Pipettes and tips

    • Microcentrifuge tubes

    • 96-well clear flat-bottom plates (for colorimetric assays)

  • Reagents & Buffers:

    • Purified Cystathionine γ-synthase (CGS) enzyme

    • O-Succinyl-L-homoserine (OSH)[6]

    • L-cysteine

    • Pyridoxal 5'-phosphate (PLP)

    • HEPES or Potassium Phosphate buffer (e.g., 100 mM, pH 7.5)

    • Succinate Assay Kit (commercial)

    • Nuclease-free water

Protocol 1: Standard CGS Activity Assay (Succinate Detection)

This protocol measures the CGS activity by quantifying the amount of succinate produced over time.

1. Preparation of Reagents:

  • CGS Reaction Buffer (100 mM HEPES, pH 7.5): Prepare and adjust pH at room temperature. Store at 4°C.

  • 100 mM OSH Stock: Dissolve OSH in nuclease-free water. Aliquot and store at -20°C.

  • 100 mM L-cysteine Stock: Prepare fresh on the day of the experiment by dissolving in CGS Reaction Buffer. Keep on ice. Cysteine oxidizes readily.

  • 10 mM PLP Stock: Dissolve PLP in nuclease-free water. Aliquot and store at -20°C, protected from light.

  • CGS Enzyme Stock: Dilute the purified enzyme to a working concentration (e.g., 0.1-1 µg/µL) in CGS Reaction Buffer containing 100 µM PLP. Keep on ice. The optimal enzyme concentration should be determined empirically.

2. CGS Reaction Procedure:

  • Prepare a master mix for the desired number of reactions. For a final reaction volume of 50 µL:

ComponentStock Conc.Volume per ReactionFinal Conc.
CGS Reaction Buffer100 mMto 50 µL100 mM
PLP10 mM0.5 µL100 µM
OSH100 mM5 µL10 mM
L-cysteine100 mM5 µL10 mM
CGS EnzymeWorking Stock5 µLe.g., 1-10 µg/mL
  • Set up your reactions in microcentrifuge tubes. It is critical to include a "No Enzyme" control to account for any non-enzymatic succinate formation or contamination.

  • Pre-warm the reaction tubes (containing all components except the enzyme or one of the substrates) at 37°C for 5 minutes.

  • Initiate the reaction by adding the final component (e.g., CGS enzyme). Mix gently.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.

  • Stop the reaction by heating the tubes at 95°C for 5 minutes.

  • Centrifuge the tubes at >10,000 x g for 5 minutes to pellet any precipitated protein.

3. Succinate Quantification:

  • Use the supernatant from the previous step for succinate detection.

  • Follow the manufacturer's protocol for the chosen commercial succinate assay kit. This typically involves adding a reaction mix to your samples and standards.

  • Incubate as instructed and then read the absorbance or fluorescence on a microplate reader.

  • Calculate the concentration of succinate produced in each sample by comparing its reading to a succinate standard curve.

4. Calculation of Enzyme Activity:

  • Activity (µmol/min/mg) = ( [Succinate] µM * Reaction Volume L ) / ( Time min * Enzyme mass mg )

  • One unit (U) of CGS is defined as the amount of enzyme that catalyzes the formation of 1 µmol of succinate per minute under the specified conditions.

Protocol 2: Application in Enzyme Kinetics

To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for OSH, the assay is performed by varying the concentration of OSH while keeping the L-cysteine concentration constant and saturating.

  • Follow the "Standard CGS Activity Assay" protocol.

  • Keep the L-cysteine concentration fixed at a high level (e.g., 10 mM, which should be >> Kₘ for cysteine).

  • Set up a series of reactions with varying final concentrations of OSH (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

  • Ensure the enzyme concentration and incubation time are optimized so that substrate consumption is less than 10-15% for the lowest OSH concentration, ensuring initial velocity conditions.

  • Calculate the initial velocity (v₀) for each OSH concentration.

  • Plot the initial velocity (v₀) versus the OSH concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

OSH Concentration [S] (mM)Initial Velocity (v₀) (µM/min)
0.1Experimental Value
0.2Experimental Value
0.5Experimental Value
1.0Experimental Value
2.0Experimental Value
5.0Experimental Value
10.0Experimental Value
Caption: Example data table for determining Michaelis-Menten kinetic parameters.

Protocol 3: Application in Inhibitor Screening

The CGS activity assay is an excellent tool for screening potential inhibitors. A common first step is to determine the IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Follow the "Standard CGS Activity Assay" protocol.

  • Keep the substrate concentrations (OSH and L-cysteine) constant, typically at or near their Kₘ values to ensure sensitivity to competitive inhibitors.

  • Set up a series of reactions containing varying concentrations of the test compound. Include a "No Inhibitor" (vehicle, e.g., DMSO) control representing 100% activity and a "No Enzyme" control for background.

  • Pre-incubate the CGS enzyme with the inhibitor for 5-10 minutes at room temperature before initiating the reaction with the substrates.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. Known CGS inhibitors include Propargylglycine (PAG) and Aminoethoxyvinylglycine (AVG).[9][10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or very low activity Inactive enzyme.Verify enzyme integrity. Use a fresh aliquot. Ensure proper storage.
Missing cofactor (PLP).Ensure PLP is included in the reaction and enzyme dilution buffers.
L-cysteine oxidized.Prepare L-cysteine solution fresh for every experiment.
Incorrect buffer pH.Verify the pH of the reaction buffer.
High background in "No Enzyme" control Succinate contamination in reagents.Use high-purity reagents. Test individual reagents for succinate contamination.
Non-linear reaction progress Substrate depletion.Decrease the incubation time or reduce the enzyme concentration.
Enzyme instability.Check if the enzyme is stable under assay conditions. Add stabilizing agents like glycerol if necessary.
Poor reproducibility Pipetting errors.Use calibrated pipettes. Prepare a master mix to minimize variability.
Temperature fluctuations.Ensure all incubations are performed at a constant, controlled temperature.

References

Troubleshooting & Optimization

Preventing degradation of O-Succinylhomoserine during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Succinylhomoserine (OSH). This guide is designed for researchers, scientists, and drug development professionals who are working with OSH and need to ensure its integrity during purification. This compound is a key intermediate in the methionine biosynthesis pathway in many bacteria and plants, making it a molecule of significant interest.[1][2] However, its chemical structure, containing a reactive ester linkage and a gamma-hydroxyl group, renders it susceptible to degradation.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize degradation and maximize the yield and purity of your OSH preparations.

Troubleshooting Guide: Common Issues in OSH Purification

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common challenges.

Question 1: My final yield of this compound is significantly lower than expected after purification. What are the likely causes?

Answer: Low yield is the most common issue and typically points to chemical degradation of OSH during the purification workflow. There are two primary non-enzymatic degradation pathways you must control:

  • Intramolecular Cyclization (Lactonization): The homoserine backbone can undergo an intramolecular cyclization reaction where the hydroxyl group attacks the carboxyl group, forming homoserine lactone and releasing succinate. This reaction is heavily favored under acidic conditions (pH < 6.0).

  • Ester Hydrolysis: The O-succinyl ester bond is susceptible to hydrolysis, which breaks down OSH into L-homoserine and succinic acid. This reaction is accelerated under alkaline conditions (pH > 8.0) and at elevated temperatures.

A visual representation of these degradation pathways is shown below.

G OSH O-Succinyl-L-homoserine (OSH) (Target Molecule) Lactonization Acidic Conditions (pH < 6) Intramolecular Cyclization OSH->Lactonization Hydrolysis Alkaline Conditions (pH > 8) Elevated Temperature OSH->Hydrolysis HSL Homoserine Lactone + Succinic Acid Lactonization->HSL HS L-Homoserine + Succinic Acid Hydrolysis->HS

Caption: Primary degradation pathways of this compound.

Therefore, to improve your yield, you must strictly control the pH and temperature of all your buffers and processing steps.

Question 2: I'm observing an unexpected peak in my HPLC analysis that co-elutes near my OSH standard. Could this be a degradation product?

Answer: Yes, it is highly likely. The formation of homoserine lactone is a common issue. Since the lactone is less polar than the parent OSH molecule (due to the loss of a free carboxyl group), it will have a different retention time on reverse-phase HPLC, often appearing as a distinct, unexpected peak.

To confirm this, you can intentionally degrade a small aliquot of your OSH standard by acidifying it (e.g., with 0.1 M HCl to pH ~2-3) and incubating it for a few hours at room temperature.[3] Analyze this sample by HPLC. If the new peak in your purified sample matches the retention time of the major peak in the acid-treated sample, you have likely confirmed its identity as homoserine lactone.

Question 3: How can I prevent these degradation reactions during my purification workflow?

Answer: Preventing degradation requires a multi-faceted approach focused on maintaining a stable chemical environment for OSH.

  • Strict pH Control: Maintain a pH between 6.5 and 7.5 for all buffers and solutions throughout the entire purification process. This neutral range is a critical compromise to minimize both acid-catalyzed lactonization and base-catalyzed hydrolysis.

  • Temperature Management: Perform all purification steps, including centrifugation, chromatography, and fraction storage, at 2-8°C (i.e., in a cold room or on ice). Low temperatures significantly slow down the rate of all chemical reactions, including degradation.

  • Minimize Processing Time: Plan your purification workflow to be as efficient as possible. The less time OSH spends in solution, the lower the opportunity for degradation.

  • Use Fresh Buffers: Prepare all buffers fresh using high-purity water and reagents. Old buffers can have altered pH or microbial growth that could compromise your experiment.

The table below summarizes the key parameters to control.

ParameterRecommended RangeRationale
pH 6.5 - 7.5Minimizes both acid-catalyzed lactonization and base-catalyzed hydrolysis.
Temperature 2 - 8 °CReduces the rate of all chemical degradation reactions.[4][5]
Processing Time As short as possibleLimits the total time the molecule is exposed to potentially destabilizing conditions.
Buffer Storage Use freshly preparedEnsures accurate pH and prevents contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for purified this compound? For short-term storage (1-2 weeks), store OSH in a neutral buffer (pH 7.0) at -20°C. For long-term storage, it is highly recommended to lyophilize (freeze-dry) the purified OSH from a slightly acidic solution (pH ~5.5-6.0, which helps protonate the carboxylates for stability in the solid state) and store the resulting powder at -80°C under a desiccated atmosphere.[1]

Q2: Can I use common buffer systems like Tris or Phosphate for OSH purification? Yes, phosphate buffers (e.g., sodium phosphate) are an excellent choice as they have a pKa around 7.2, providing strong buffering capacity in the desired neutral pH range.[4][5] While Tris is also common, its pKa is around 8.1, meaning its buffering capacity is weaker in the 6.5-7.5 range. If using Tris, ensure the pH is carefully adjusted at the working temperature (4°C), as its pH is highly temperature-dependent.

Q3: What analytical methods are best for assessing the purity of OSH? A combination of methods provides the most accurate assessment.

  • High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column (like a C18) with a UV detector is a standard method for assessing purity and quantifying degradation products.

  • Quantitative ¹H NMR (qNMR): This is a powerful technique for determining absolute purity without needing a reference standard for the impurities.[6] It is orthogonal to chromatography and can provide a highly accurate purity value.

  • Mass Spectrometry (MS): To confirm the identity of the purified product and any degradation peaks observed in HPLC.

Q4: Are there any chemical stabilizers I can add to my buffers to protect OSH? For a small molecule like OSH, the primary "stabilizers" are environmental controls (pH, temperature). While some complex biologicals benefit from stabilizers like trehalose or albumin, these are generally not necessary or effective for protecting OSH from direct chemical hydrolysis or lactonization.[7] The most effective strategy is to maintain the optimal buffer conditions described above.

Recommended Protocol: Purification of OSH by Anion Exchange Chromatography

This protocol provides a step-by-step workflow for purifying OSH from a clarified cell lysate, designed to minimize degradation.

G start Start: Clarified Lysate (pH adjusted to 7.0, 4°C) aex_prep Prepare Anion Exchange Column (e.g., DEAE or Q-Sepharose) start->aex_prep equilibration Equilibrate Column with Binding Buffer (pH 7.0, low salt) aex_prep->equilibration load Load Sample onto Column (Collect flow-through) equilibration->load wash Wash Column with Binding Buffer load->wash elute Elute OSH with Gradient (Increasing salt concentration) wash->elute fractions Collect Fractions & Analyze (e.g., HPLC, SDS-PAGE) elute->fractions pool Pool Pure Fractions fractions->pool desalt Buffer Exchange / Desalting (e.g., Dialysis or Size Exclusion) pool->desalt final_qc Final Purity Analysis (HPLC, qNMR, MS) desalt->final_qc end Store Purified OSH (-80°C, Lyophilized) final_qc->end

Caption: Recommended workflow for OSH purification.

Rationale for Anion Exchange: At neutral pH (~7.0), OSH has two carboxyl groups (from succinate and the alpha-carboxyl) and one protonated amino group. This gives it a net negative charge, making it ideal for binding to an anion exchange resin.

Step-by-Step Methodology:

  • Sample Preparation:

    • Start with your clarified cell lysate or reaction mixture.

    • Ensure the sample is chilled to 4°C.

    • Carefully adjust the pH of the sample to 7.0 using a dilute solution of NaOH or HCl.

    • Confirm the conductivity (salt concentration) is low enough for the OSH to bind to the resin. If it's too high, dilute the sample with Binding Buffer.

  • Buffer Preparation (Prepare Fresh):

    • Binding Buffer: 20 mM Sodium Phosphate, pH 7.0.

    • Elution Buffer: 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0.

    • Filter all buffers through a 0.22 µm filter and degas. Chill to 4°C before use.

  • Chromatography (Perform at 4°C):

    • Equilibration: Equilibrate your anion exchange column (e.g., DEAE-Sepharose or a stronger Q-resin) with 5-10 column volumes (CV) of Binding Buffer.

    • Sample Loading: Load your prepared sample onto the column at a controlled flow rate. Collect the flow-through fraction for analysis to ensure your OSH has bound to the column.

    • Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound contaminants.

    • Elution: Elute the bound molecules using a linear gradient from 0% to 100% Elution Buffer over 10-20 CV. OSH, with its net negative charge, will elute as the salt concentration increases.

    • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis and Downstream Processing:

    • Fraction Analysis: Analyze the collected fractions using a rapid method (like UV absorbance or a quick HPLC run) to identify which ones contain pure OSH.

    • Pooling: Pool the fractions containing the highest purity OSH.

    • Desalting/Buffer Exchange: Remove the high salt concentration from the pooled fractions using dialysis against a storage buffer (e.g., 20 mM Ammonium Bicarbonate, pH 7.0, which is volatile and good for lyophilization) or a desalting column.

    • Final Analysis & Storage: Perform a final, comprehensive purity analysis (HPLC, qNMR). Lyophilize the purified OSH for long-term storage at -80°C.

By adhering to these guidelines and protocols, you can create a robust purification process that effectively minimizes the degradation of this compound, ensuring the integrity and reliability of your downstream applications.

References

MetA Enzyme Stability & Aggregation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the MetA enzyme (Homoserine O-succinyltransferase). As a critical enzyme in the methionine biosynthesis pathway, the stability of MetA is paramount for consistent and reliable experimental outcomes.[1][2][3] However, MetA is notoriously prone to instability and aggregation under various stress conditions, including elevated temperatures, oxidation, and acidic pH.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and strategically overcome these challenges. Here, we move beyond simple protocols to explain the underlying principles of each strategy, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with MetA.

Q1: My purified MetA protein precipitated out of solution after purification or during storage. What happened?

A: This is a classic sign of protein aggregation. MetA is inherently unstable and sensitive to environmental conditions.[1][3] Aggregation occurs when misfolded or partially unfolded protein intermediates expose hydrophobic regions, which then interact with each other to form insoluble clumps.[4] This can be triggered by suboptimal buffer conditions (pH, ionic strength), temperature fluctuations, oxidation of sensitive residues like cysteine, or high protein concentration.

Q2: I'm observing a significant loss of MetA enzymatic activity over a short period, even though the solution appears clear. Is this related to aggregation?

A: Yes, it's highly likely. Aggregation doesn't always result in visible precipitation. The formation of smaller, soluble oligomers can precede the formation of large, insoluble aggregates.[4] These soluble aggregates are often non-functional and can be a primary cause of activity loss. It is crucial to use biophysical methods to detect these smaller species.[5][6]

Q3: What are the immediate first steps I should take to troubleshoot MetA instability?

A: Start with the "low-hanging fruit" by systematically evaluating your buffer composition.

  • Verify pH: Ensure your buffer's pH is optimal for MetA stability, not just activity.

  • Adjust Ionic Strength: Both low and high salt concentrations can promote aggregation; screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).

  • Add a Reducing Agent: MetA contains cysteine residues susceptible to oxidation, which can lead to disulfide-linked aggregation.[7] Include fresh DTT or TCEP (1-5 mM) in your buffer.

  • Include a Polyol Stabilizer: Add 5-10% (v/v) glycerol or sucrose to your buffer to promote a stabilizing hydration layer around the protein.[7][8]

Section 2: Foundational Troubleshooting: Buffer & Additive Optimization

A stable buffer environment is the cornerstone of maintaining a functional MetA enzyme. This section provides a systematic approach to building a robust formulation.

The Causality Behind Buffer Choices

The buffer is not merely a solution to maintain pH; it is an active participant in protein stability.

  • pH: Influences the protonation state of amino acid side chains, affecting electrostatic interactions that are critical for maintaining the native protein structure.

  • Ionic Strength (Salt): Modulates the Debye screening of charges on the protein surface. Too little salt can lead to aggregation driven by electrostatic interactions, while too much salt can cause "salting out" by competing for water molecules.[7]

  • Buffer Species: Different buffer ions can have specific interactions with the protein surface, influencing stability. It is often worthwhile to screen different buffer systems (e.g., Phosphate, HEPES, Tris) at the same pH.

Workflow for Systematic Buffer Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Additive Screening cluster_2 Phase 3: Validation A Problem ID: MetA Aggregation or Inactivity B Prepare MetA Stock A->B C Design Buffer Screen (pH, Salt Conc.) B->C D Run High-Throughput Assay (e.g., DSF, DLS) C->D E Identify Optimal Base Buffer from Phase 1 D->E Select best conditions F Screen Stabilizing Additives (Glycerol, Arginine, etc.) E->F G Run High-Throughput Assay (e.g., DSF) F->G H Analyze Data for ΔTm G->H I Confirm Top Conditions with Functional Assay H->I Select top candidates J Perform Scale-up Test & Long-term Stability I->J K Final Optimized Buffer Formulation J->K

Caption: A systematic workflow for MetA buffer optimization.

Protocol 1: High-Throughput Buffer Screening with Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a powerful technique to rapidly assess protein thermal stability.[9][10][11] It measures the melting temperature (Tm) of a protein, where a higher Tm indicates greater stability.[12] The assay works by monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein, which become exposed as the protein unfolds with increasing temperature.[9]

Objective: To identify the optimal pH and salt concentration for MetA stability.

Materials:

  • Purified MetA enzyme (0.1–0.5 mg/mL)

  • Fluorescent dye (e.g., SYPRO Orange)

  • 96-well PCR plate

  • qPCR instrument capable of a thermal melt

  • Buffer stocks (e.g., Sodium Phosphate, HEPES, Tris) at various pH values

  • Salt stock (e.g., 5M NaCl)

Methodology:

  • Plate Setup: In a 96-well plate, create a matrix of conditions. Vary the pH across the columns (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) and the salt concentration down the rows (e.g., 50, 100, 150, 250, 500 mM NaCl).

  • Reaction Mix Preparation: For each well, prepare a 20 µL reaction containing:

    • Buffer at the desired pH and salt concentration.

    • MetA protein to a final concentration of 0.1 mg/mL.

    • SYPRO Orange dye at a final dilution of 1:1000.

  • qPCR Protocol:

    • Seal the plate securely.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Set the instrument to collect fluorescence data at every 0.5 °C increment.

  • Data Analysis:

    • Plot fluorescence versus temperature for each condition.

    • Determine the Tm, which is the midpoint of the unfolding transition (the peak of the first derivative of the melt curve).

    • The buffer condition that yields the highest Tm is considered the most stabilizing.

Common Stabilizing Additives

If buffer optimization alone is insufficient, the inclusion of chemical additives can provide significant stability enhancements.[8][13]

Additive ClassExample(s)Typical ConcentrationPrimary Mechanism of Action
Polyols/Osmolytes Glycerol, Sucrose, Trehalose5-20% (v/v) or (w/v)Preferentially excluded from the protein surface, promoting a compact, native state (osmotic stress). Increases solvent viscosity, reducing protein dynamics.[7][14]
Amino Acids L-Arginine, L-Proline50-500 mML-Arginine acts as an aggregation suppressor by inhibiting protein-protein association and binding to hydrophobic patches.[15][16][17]
Reducing Agents DTT, TCEP1-10 mMPrevents the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state.[7]
Chelating Agents EDTA0.5-2 mMSequesters divalent metal ions that can sometimes promote aggregation or oxidation. Can be particularly useful after Ni-NTA purification to chelate leached nickel ions.[18]
Non-denaturing Detergents Tween-20, CHAPS0.005-0.1% (v/v)At low concentrations, can help solubilize protein aggregates and prevent non-specific hydrophobic interactions.[7]

Section 3: Advanced Strategies for Chronic Instability

When standard formulation approaches fail to yield a stable MetA preparation, protein engineering and expression modifications offer powerful alternatives.

Protein Engineering for Enhanced Stability

Aggregation is often initiated by specific "hot spots" on the protein surface or by the exposure of unstable regions. Protein engineering aims to modify these areas to increase the intrinsic stability of MetA.[19][20]

  • Structure-Guided Mutagenesis: If a crystal structure of MetA is available, you can identify aggregation-prone regions, such as large hydrophobic patches or flexible loops.[19] Substituting hydrophobic residues in these patches with smaller or charged amino acids can reduce the driving force for aggregation. Published studies have successfully identified stabilizing mutations for MetA (e.g., I124L, I229Y, N267D) that reduce its aggregation propensity under stress.[1][21]

  • Computational Tools: Web servers and software can predict aggregation-prone regions from the protein sequence and suggest mutations to improve solubility and stability.[22]

The Role of Chaperones and Expression Conditions

Molecular chaperones are proteins that assist in the correct folding of other proteins and prevent their aggregation.[23][24][25]

  • Co-expression with Chaperones: Over-expressing MetA in E. coli can overwhelm the cell's native chaperone machinery.[26] Co-expressing your MetA construct with chaperone systems (e.g., GroEL/GroES, DnaK/DnaJ) can significantly increase the yield of soluble, correctly folded protein by providing assistance during and after translation.[23][27]

  • Lowering Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) slows down the rate of protein synthesis. This gives the polypeptide chain more time to fold correctly and reduces the likelihood of forming misfolded intermediates that are prone to aggregation.[3]

Visualizing the Aggregation Pathway and Intervention Points

// Nodes for the pathway Native [label="Native MetA\n(Functional)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unfolded [label="Unfolded/Misfolded\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oligomers [label="Soluble Oligomers\n(Non-functional)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggregates [label="Insoluble Aggregates\n(Precipitate)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Nodes for interventions node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chaperones [label="Chaperones"]; Additives [label="Buffer/Additives\n(Arginine, Glycerol)"]; Mutagenesis [label="Stabilizing Mutations"];

// Edges for the pathway edge [style=solid, arrowhead=normal]; Native -> Unfolded [label="Stress\n(Heat, pH)"]; Unfolded -> Oligomers [label="Self-Association"]; Oligomers -> Aggregates; Unfolded -> Native [label="Refolding"];

// Edges for interventions edge [style=dashed, arrowhead=open, color="#4285F4"]; Chaperones -> Unfolded [label=" assists folding"]; Additives -> Unfolded [label=" stabilizes"]; Mutagenesis -> Native [label=" increases intrinsic\nstability"]; Additives -> Oligomers [label=" suppresses\nassociation"]; }

Caption: MetA aggregation pathway and points of therapeutic intervention.

Section 4: Methods for Detecting and Quantifying Aggregation

Choosing the right analytical technique is crucial for accurately assessing the stability of your MetA preparation.

TechniquePrincipleInformation ProvidedPros / Cons
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.[5]Quantifies monomer, dimer, and higher-order soluble aggregates.[6]Pro: Quantitative, high-resolution. Con: Can be time-consuming, potential for on-column artifacts.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[28]Provides size distribution and polydispersity index (an indicator of sample heterogeneity).Pro: Fast, low sample consumption, non-invasive. Con: Sensitive to dust/contaminants, less effective for complex mixtures.
UV-Vis Spectroscopy (Aggregation Index) Measures light scattering at 350 nm, which increases in the presence of large aggregates.[5]A simple ratio of A350/A280 can be used as a qualitative aggregation index.[5]Pro: Very simple, uses standard equipment. Con: Low sensitivity, only detects large aggregates.
SDS-PAGE (Non-reducing) Compares protein migration under non-reducing vs. reducing conditions.Identifies disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reduced lane.[6]Pro: Simple, widely available. Con: Only detects covalent (disulfide) aggregates.

By implementing these systematic troubleshooting strategies, from foundational buffer optimization to advanced protein engineering, researchers can significantly improve the stability and experimental reliability of the MetA enzyme.

References

Technical Support Guide: Enhancing the Stability of O-Succinylhomoserine (OSH) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: O-Succinylhomoserine (OSH) is a critical metabolic intermediate in the methionine biosynthesis pathway in numerous organisms, including Escherichia coli and Saccharomyces cerevisiae[1][2][3]. Its role as a substrate for enzymes like this compound sulfhydrylase makes it a key compound in metabolic engineering and drug discovery research[4][5]. However, the inherent chemical instability of OSH in aqueous solutions presents a significant challenge for researchers, leading to inconsistent experimental results and inaccurate quantification. The primary routes of degradation involve the hydrolysis of its ester linkage and intramolecular cyclization. This guide provides a comprehensive technical overview, frequently asked questions, and troubleshooting protocols to help you mitigate these stability issues and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of OSH and the principles behind its instability.

Q1: What is this compound (OSH) and why is its stability critical?
Q2: What are the primary degradation pathways for OSH in aqueous solutions?

OSH primarily degrades via two pH- and temperature-dependent pathways in aqueous solution:

  • Hydrolysis: The ester bond linking the succinyl group to the homoserine moiety is susceptible to cleavage by water. This reaction, which is catalyzed by both acidic and basic conditions, yields L-homoserine and succinic acid.

  • Intramolecular Cyclization: The terminal amino group of the homoserine backbone can act as a nucleophile, attacking the ester carbonyl carbon. This results in the formation of succinate and α-amino-γ-butyrolactone, a homoserine lactone derivative. Lactonization is a common reaction for homoserine and its derivatives[8].

OSH_Degradation cluster_main This compound (OSH) Degradation Pathways cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization OSH This compound Homoserine L-Homoserine OSH->Homoserine H₂O (Acid/Base Catalyzed) Lactone α-Amino-γ-butyrolactone OSH->Lactone Intramolecular Nucleophilic Attack Succinate1 Succinic Acid Succinate2 Succinic Acid

Caption: Primary degradation pathways of OSH in aqueous solution.

Q3: What are the ideal storage conditions for OSH?

Proper storage is the first line of defense against degradation. Adherence to recommended conditions for both solid and solution forms is essential.

FormTemperatureDurationKey Considerations
Solid Powder -20°CMonths to YearsKeep dry, protected from light, and tightly sealed[9][10].
4°CDays to WeeksSuitable for short-term storage; protect from light[1][10].
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light[1].
-20°CUp to 1 monthUse for shorter-term needs; aliquot and protect from light[1].
Q4: Which factors have the most significant impact on OSH stability in solution?
  • pH: This is arguably the most critical factor. The ester linkage of OSH is most stable in a slightly acidic to neutral pH range (approximately 6.5 to 7.5). Both strongly acidic (pH < 5) and alkaline (pH > 8) conditions significantly accelerate the rate of hydrolysis.

  • Temperature: As with most chemical reactions, the rate of OSH degradation increases with temperature. Experiments should be conducted at the lowest feasible temperature, and solutions should be kept on ice whenever possible. Studies on enzymes that utilize OSH often show good stability at controlled temperatures around 30-37°C, but this is for the duration of the assay, not for long-term storage[4][5].

  • Buffer Composition: While pH is the primary concern, the choice of buffer can play a role. A well-buffered system is crucial to prevent pH drifts during an experiment. Phosphate-buffered saline (PBS) or other phosphate-based buffers are often effective at maintaining a stable pH in the optimal range[4]. Avoid buffers with primary amine groups (like Tris) if there is a possibility of side reactions, especially during analytical derivatization steps.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving OSH.

Problem 1: My OSH standard/working solution shows rapid degradation, leading to inconsistent assay results.
  • Potential Cause A: Improper pH of the Solution.

    • Explanation: Dissolving OSH in unbuffered water can result in a solution with a pH that is not optimal for stability. The inherent acidity of dissolved CO₂ or trace contaminants can shift the pH and accelerate hydrolysis.

    • Solution: Always prepare OSH stock and working solutions in a suitable buffer, ideally within a pH range of 6.5-7.0. Prepare the buffer first, confirm its pH with a calibrated meter, and then dissolve the OSH.

  • Potential Cause B: High Temperature During Handling.

    • Explanation: Leaving OSH solutions on the benchtop at room temperature, even for short periods, can lead to significant degradation. The cumulative effect of these exposures can compromise the integrity of the solution.

    • Solution: Maintain a strict cold chain. Thaw frozen aliquots on ice. Keep working solutions in an ice bath throughout the experiment. Pre-chill all tubes and pipette tips that will come into contact with the OSH solution.

  • Potential Cause C: Repeated Freeze-Thaw Cycles.

    • Explanation: Each freeze-thaw cycle can introduce mechanical stress and promote the formation of ice crystals, which can create localized concentration gradients of solutes and pH, potentially accelerating degradation.

    • Solution: Upon preparing a fresh stock solution, immediately divide it into single-use aliquots in appropriate volumes for your typical experiments. This ensures that the main stock is not repeatedly thawed and refrozen[1].

Problem 2: I suspect OSH is degrading during my lengthy enzymatic assay.
  • Explanation: Assays that require long incubation periods (e.g., >1 hour) at physiological temperatures (e.g., 37°C) are particularly vulnerable to non-enzymatic degradation of OSH. This can lead to an overestimation of substrate consumption and inaccurate kinetic parameters.

  • Solution: Implement a "No-Enzyme" Control. A self-validating protocol requires a parallel stability control. This allows you to quantify the amount of degradation that occurs under assay conditions independent of enzyme activity.

Stability_Control_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer, OSH, Cofactors) B Aliquot Master Mix into 'Test' and 'Control' Tubes A->B C Add Enzyme to 'Test' Tube B->C D Add Equal Volume of Buffer to 'Control' Tube B->D E Incubate Both Tubes (Assay Temperature & Time) C->E D->E F Stop Reaction in Both Tubes (e.g., Acid Quench, Heat) E->F G Analyze OSH Concentration in Both Tubes via HPLC F->G H Calculate True Enzymatic Consumption: ([OSH]control - [OSH]test) G->H

Caption: Workflow for an enzyme assay with a parallel stability control.

Problem 3: How can I confirm and quantify OSH degradation?
  • Explanation: Visual inspection is insufficient to detect degradation. A robust analytical method is required to separate and quantify intact OSH from its degradation products.

  • Solution: High-Performance Liquid Chromatography (HPLC). HPLC is a standard and reliable method for analyzing amino acids and related compounds[11][12]. A reverse-phase HPLC method with UV detection can effectively separate OSH from the more polar L-homoserine and the non-UV-active succinic acid.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of Stable OSH Stock and Working Solutions
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust the pH to 6.8 using a calibrated pH meter. Filter sterilize the buffer using a 0.22 µm filter[1].

  • Stock Solution Preparation: Weigh out the required amount of solid OSH (CAS 1492-23-5) in a sterile microcentrifuge tube. Place the tube on ice. Add the pre-chilled pH 6.8 phosphate buffer to achieve the desired stock concentration (e.g., 100 mM). Vortex briefly at a low setting until fully dissolved, keeping the tube on ice as much as possible.

  • Aliquoting: Immediately dispense the stock solution into pre-chilled, sterile, single-use microcentrifuge tubes. Use volumes appropriate for your experiments (e.g., 20 µL aliquots).

  • Storage: Label the aliquots clearly and store them at -80°C for long-term storage (up to 6 months)[1].

  • Working Solution Preparation: When needed, thaw a single aliquot on ice. Dilute it to the final working concentration using the same pre-chilled pH 6.8 phosphate buffer. Keep the working solution on ice at all times. Discard any unused portion of the thawed working solution.

Protocol 2: Monitoring OSH Stability via HPLC-UV Analysis

This protocol provides a general framework for a reverse-phase HPLC method. Parameters must be optimized for your specific system.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (for the peptide-like amide bond).

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: Gradient from 2% to 30% B

      • 10-12 min: Gradient to 95% B (column wash)

      • 12-15 min: Hold at 95% B

      • 15-16 min: Return to 2% B

      • 16-20 min: Re-equilibration at 2% B

  • Sample Preparation:

    • For stability studies, take time-point samples from your reaction or storage condition.

    • Stop any reactions by quenching (e.g., adding an equal volume of 1 M HCl or by snap-freezing).

    • Centrifuge the samples at >12,000 x g for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

  • Data Analysis:

    • Identify the peak for OSH based on a freshly prepared standard.

    • L-homoserine, being more polar, will elute earlier than OSH.

    • Quantify the peak area of OSH at each time point. A decrease in the OSH peak area over time, with a concurrent increase in the homoserine peak area, confirms degradation.

References

Addressing precursor limitations in O-Succinylhomoserine production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Addressing Precursor Limitations

Low yields in OSH production can often be traced back to insufficient pools of its primary precursors: L-aspartate and succinyl-CoA.[1][2] This section provides a systematic approach to identifying and resolving these bottlenecks.

Issue 1: Low OSH Titer Attributed to Insufficient L-Aspartate Supply

A common bottleneck in producing L-aspartate family amino acids is the availability of oxaloacetate (OAA), a key precursor for L-aspartate.[3]

Symptoms:

  • Low final OSH titer despite robust cell growth.

  • Accumulation of upstream intermediates in the central carbon metabolism.

  • Low intracellular L-aspartate concentration when measured.

Potential Causes & Solutions:

  • Feedback Inhibition of Aspartate Kinase (AK): In many microorganisms, including Escherichia coli, aspartokinase, the first enzyme in the aspartate pathway, is subject to feedback inhibition by downstream amino acids like threonine and lysine.[4][5][6] This can severely limit the carbon flow towards OSH.

    • Solution: Employ feedback-resistant (fbr) mutants of the key aspartokinase isoenzymes (e.g., thrA, metL, and lysC in E. coli).[3][7] Introducing point mutations in these genes can alleviate feedback inhibition and enhance the overall flux through the aspartate pathway.[8]

  • Insufficient Oxaloacetate (OAA) Pool: The synthesis of L-aspartate is directly dependent on the availability of OAA.[3] Competition for OAA from the TCA cycle can limit its diversion to the OSH pathway.

    • Solution 1: Overexpression of Anaplerotic Enzymes: Enhance the carbon flux from phosphoenolpyruvate (PEP) to OAA by overexpressing anaplerotic enzymes like phosphoenolpyruvate carboxylase (PPC).[7]

    • Solution 2: Attenuation of the TCA Cycle: Downregulating key enzymes in the TCA cycle, such as citrate synthase, can redirect carbon flux towards OAA and subsequently L-aspartate.[3]

Issue 2: Succinyl-CoA Depletion Leading to Poor OSH Yield

Succinyl-CoA is a vital intermediate in the TCA cycle and a direct precursor for OSH synthesis.[9][10] Its availability can be a limiting factor, especially in metabolically engineered strains with high OSH production demands.

Symptoms:

  • Stalled OSH production during fermentation.

  • Accumulation of L-homoserine, the immediate precursor to OSH.

  • Altered TCA cycle intermediate profiles.

Potential Causes & Solutions:

  • High Demand from Competing Pathways: Succinyl-CoA is a central metabolite involved in numerous cellular processes, including the TCA cycle and heme biosynthesis.[10][11] High flux through these pathways can deplete the succinyl-CoA pool available for OSH production.

    • Solution: Redirect metabolic flux towards succinyl-CoA by manipulating the TCA cycle. For instance, knocking out succinyl-CoA synthetase (sucCD) and overexpressing α-ketoglutarate dehydrogenase (sucA) can increase the availability of succinyl-CoA for OSH synthesis.[1]

  • Insufficient Precursor Supply for Succinyl-CoA Synthesis: The synthesis of succinyl-CoA itself depends on a steady supply of precursors from the central carbon metabolism.

    • Solution: Enhance the expression of genes involved in the upstream pathways leading to succinyl-CoA. Strategies to increase the acetyl-CoA pool can also indirectly boost succinyl-CoA levels.[12][13]

Diagrams

OSH_Biosynthesis_Pathway Glucose Glucose PEP PEP Glucose->PEP OAA Oxaloacetate PEP->OAA ppc TCA_Cycle TCA Cycle PEP->TCA_Cycle Aspartate L-Aspartate OAA->Aspartate aspC Homoserine L-Homoserine Aspartate->Homoserine thrA, asd OSH O-Succinylhomoserine Homoserine->OSH metA Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Succinyl_CoA->OSH metA

Caption: this compound biosynthetic pathway highlighting key precursors.

Troubleshooting_Workflow Start Low OSH Yield Check_Asp Analyze Intracellular Aspartate Levels Start->Check_Asp Low_Asp Low Aspartate? Check_Asp->Low_Asp Fbr_AK Introduce Feedback-Resistant Aspartate Kinase (AK-fbr) Low_Asp->Fbr_AK Yes Check_SuccinylCoA Analyze Intracellular Succinyl-CoA Levels Low_Asp->Check_SuccinylCoA No Overexpress_PPC Overexpress PPC (Phosphoenolpyruvate Carboxylase) Fbr_AK->Overexpress_PPC Optimize_Ferm Optimize Fermentation Conditions Overexpress_PPC->Optimize_Ferm Low_SuccinylCoA Low Succinyl-CoA? Check_SuccinylCoA->Low_SuccinylCoA Modify_TCA Modify TCA Cycle: - Knockout sucCD - Overexpress sucA Low_SuccinylCoA->Modify_TCA Yes Low_SuccinylCoA->Optimize_Ferm No Modify_TCA->Optimize_Ferm End Improved OSH Yield Optimize_Ferm->End

Caption: Troubleshooting workflow for low OSH yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound biosynthesis?

A1: this compound is an intermediate in the methionine biosynthesis pathway.[14] It is synthesized from L-homoserine and succinyl-CoA by the enzyme homoserine O-succinyltransferase, which is encoded by the metA gene in E. coli.[9][15] L-homoserine itself is derived from L-aspartate.[2]

Q2: Besides precursor availability, what other factors can limit OSH production?

A2: Several factors beyond precursor supply can impact OSH yields, including:

  • Enzyme Activity: The catalytic efficiency of homoserine O-succinyltransferase (metA) can be a bottleneck. Overexpression of a feedback-resistant version of this enzyme can be beneficial.[16]

  • Product Degradation: OSH can be further metabolized in the cell. Deleting genes responsible for its degradation, such as metB, is a common strategy to increase its accumulation.[16]

  • Fermentation Conditions: Suboptimal fermentation parameters like pH, temperature, aeration, and nutrient feeding can negatively affect cell growth and OSH production.[2] Optimization of these conditions is crucial for achieving high titers.[17][18]

Q3: Are there established feeding strategies to improve OSH yield during fermentation?

A3: Yes, fed-batch fermentation with optimized feeding strategies has been shown to significantly increase OSH titers.[2] A well-designed feeding strategy can maintain optimal concentrations of the carbon source (e.g., glucose) and other essential nutrients, preventing substrate inhibition and by-product formation while sustaining robust cell growth and productivity.[19][20]

Q4: What analytical methods are recommended for quantifying OSH and its precursors?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying amino acids and their derivatives, including OSH.[21] Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by reversed-phase HPLC with fluorescence or UV detection is a common approach.[22][23] For intracellular metabolite analysis, quenching of metabolic activity followed by extraction is a critical first step.

Experimental Protocols

Protocol 1: Quantification of Extracellular OSH by HPLC

This protocol provides a general framework for the analysis of OSH in fermentation broth.

1. Sample Preparation: a. Collect 1 mL of fermentation broth at desired time points. b. Centrifuge at 12,000 x g for 5 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris. d. The filtered supernatant can be stored at -20°C or analyzed immediately.

2. Derivatization (using OPA as an example): a. In an HPLC vial, mix a specific volume of the filtered supernatant with a borate buffer. b. Add the OPA derivatizing reagent. c. The reaction is typically rapid and can be followed by immediate injection into the HPLC system.

3. HPLC Analysis: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is typically employed. c. Detection: Fluorescence detection is used for OPA derivatives. d. Quantification: A standard curve of known OSH concentrations is used for accurate quantification.

Protocol 2: Construction of a Feedback-Resistant Aspartate Kinase Strain

This protocol outlines a general procedure for creating a strain with a feedback-resistant aspartate kinase using site-directed mutagenesis.

1. Plasmid Preparation: a. Clone the wild-type aspartate kinase gene (e.g., thrA) into a suitable expression vector. b. Isolate and purify the plasmid DNA.

2. Site-Directed Mutagenesis: a. Design primers containing the desired point mutation that confers feedback resistance. b. Perform PCR using the plasmid containing the wild-type gene as a template and the designed primers. c. Digest the parental, methylated DNA with a suitable restriction enzyme (e.g., DpnI). d. Transform the mutated plasmid into a competent E. coli strain.

3. Verification: a. Isolate the plasmid from the transformed colonies. b. Sequence the plasmid to confirm the presence of the desired mutation.

4. Strain Characterization: a. Introduce the verified plasmid into the production host. b. Cultivate the engineered strain under OSH production conditions and compare its performance to the strain with the wild-type enzyme.

Data Presentation

Table 1: Comparison of OSH Production in Engineered E. coli Strains

StrainRelevant GenotypeOSH Titer (g/L)Yield (g/g glucose)Reference
Wild-Type-< 0.1< 0.01[16]
Engineered Strain 1ΔmetB, ΔthrB, overexpressing metAfbr1.8N/A[16]
Engineered Strain 2ΔsucD, overexpressing sucA, thrA, metL24.10.609[1]
Optimized FermentationEngineered strain with fed-batch102.5N/A[2]

References

Side-product formation in O-Succinylhomoserine biosynthesis and how to minimize it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-succinylhomoserine (OSH) biosynthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your experimental workflow, minimize side-product formation, and ensure the integrity of your results.

Introduction to this compound Biosynthesis

This compound (OSH) is a key intermediate in the methionine biosynthesis pathway in many bacteria and plants.[1] The synthesis of OSH is catalyzed by the enzyme homoserine O-succinyltransferase (MetA), which facilitates the transfer of a succinyl group from succinyl-coenzyme A (succinyl-CoA) to L-homoserine.[2] While this enzymatic reaction is typically efficient, researchers can encounter challenges with side-product formation, which can complicate downstream applications and data interpretation. This guide will address these potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for this compound (OSH) biosynthesis?

The biosynthesis of OSH is a transacylation reaction catalyzed by homoserine O-succinyltransferase (MetA). The overall reaction is as follows:

L-homoserine + succinyl-CoA ⇌ O-succinyl-L-homoserine + CoA

This reaction is the first committed step in the methionine biosynthesis pathway in organisms like Escherichia coli.[3]

Q2: What are the potential side-products I should be aware of during in vitro OSH biosynthesis?

Side-products in OSH biosynthesis can arise from both enzymatic and non-enzymatic sources.

  • Enzymatic Side-Products: While MetA is generally specific for its substrates, enzyme promiscuity can lead to the succinylation of other hydroxyl-containing molecules present in the reaction mixture. However, a more significant concern is often the non-enzymatic side reactions.

  • Non-Enzymatic Side-Products:

    • Hydrolysis of Succinyl-CoA: Succinyl-CoA is a high-energy thioester that is susceptible to hydrolysis, especially at non-optimal pH and temperature, yielding succinate and Coenzyme A. This reduces the concentration of a key substrate.

    • Non-enzymatic Succinylation: Succinyl-CoA can non-enzymatically succinylate other nucleophiles in the reaction mixture, including the ε-amino group of lysine residues on the MetA enzyme itself or other proteins present. This can lead to a heterogeneous mixture of succinylated species and potentially inactivate the enzyme.[4][5] This non-enzymatic reaction can proceed through the formation of a reactive succinic anhydride intermediate.[6][7]

Q3: How can I detect the formation of OSH and its potential side-products?

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the progress of the reaction and detecting OSH and related compounds.

  • For OSH and succinate: Reversed-phase HPLC (RP-HPLC) with UV detection (around 210 nm for the carboxyl groups) can be used. An acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is typically required to ensure the compounds are in their protonated form for good retention on a C18 column.

  • For CoA and succinyl-CoA: These can also be detected by RP-HPLC, typically with UV detection at 260 nm due to the adenine moiety in Coenzyme A.

For more complex mixtures or for confirmation of identity, HPLC coupled with mass spectrometry (HPLC-MS) is highly recommended.

Troubleshooting Guide

Problem 1: Low yield of this compound (OSH).

A low yield of your desired product can be frustrating. Here are several potential causes and their solutions.

Potential Cause 1: Sub-optimal enzyme activity.

The activity of MetA is highly dependent on the reaction conditions.

  • Solution: Optimize Reaction Conditions.

    • pH: The optimal pH for MetA activity is generally in the neutral to slightly alkaline range. A pH of around 7.5 to 8.0 is a good starting point.

    • Temperature: While enzymatic reactions are often performed at 37°C, MetA from some organisms can be unstable at this temperature.[8][9] Consider running the reaction at a lower temperature, such as 25-30°C, to improve enzyme stability over the course of the reaction.

    • Substrate Concentrations: Ensure that you are using saturating concentrations of both L-homoserine and succinyl-CoA to achieve maximal reaction velocity. However, be mindful that very high concentrations of succinyl-CoA can increase the rate of non-enzymatic side reactions.

Potential Cause 2: Instability of Succinyl-CoA.

Succinyl-CoA is prone to hydrolysis, which depletes one of your substrates.

  • Solution: Minimize Succinyl-CoA Degradation.

    • pH: Maintain the pH of your reaction buffer between 6.0 and 8.0, as the rate of hydrolysis increases at more extreme pH values.[10]

    • Temperature: Perform the reaction at the lower end of the optimal temperature range for your enzyme to reduce the rate of hydrolysis.

    • Fresh Substrates: Always use freshly prepared or properly stored succinyl-CoA solutions. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Potential Cause 3: Enzyme Inhibition.

Product inhibition can occur as OSH and CoA accumulate.

  • Solution: In Situ Product Removal (if feasible). For continuous production systems, consider methods to remove OSH or CoA as they are formed. This is more relevant for industrial-scale biosynthesis but can be a factor in prolonged lab-scale reactions.

Problem 2: Presence of significant side-products in my reaction mixture.

The appearance of unexpected peaks in your analytical chromatogram can indicate side-product formation.

Potential Cause 1: Non-enzymatic succinylation.

The high reactivity of succinyl-CoA can lead to the succinylation of your enzyme or other buffer components.[4][5]

  • Solution: Control Reaction Parameters.

    • pH: As with hydrolysis, maintaining a pH between 6.0 and 8.0 can help control the rate of non-enzymatic succinylation.[3]

    • Substrate Stoichiometry: Use a molar ratio of L-homoserine to succinyl-CoA that is slightly in excess of 1:1. This ensures that the succinyl-CoA is consumed by the enzymatic reaction rather than participating in off-target reactions.

    • Reaction Time: Monitor the reaction progress and stop it once it has reached completion to minimize the time for non-enzymatic reactions to occur.

Potential Cause 2: Contaminating enzymatic activities.

If you are using a crude or partially purified enzyme preparation, other enzymes may be present that can act on your substrates or product.

  • Solution: Use a highly purified MetA enzyme. If you suspect contaminating activities, further purify your MetA enzyme using standard chromatography techniques such as affinity chromatography (if your protein is tagged) or ion-exchange chromatography.

Experimental Protocols

Protocol 1: Optimized In Vitro this compound (OSH) Synthesis
  • Reaction Buffer: Prepare a buffer solution of 50 mM HEPES or Tris-HCl at pH 7.8.

  • Substrates:

    • Prepare a 100 mM stock solution of L-homoserine in the reaction buffer.

    • Prepare a 50 mM stock solution of succinyl-CoA in water or a slightly acidic buffer (e.g., 10 mM HCl) to improve stability during storage. Store at -80°C.

  • Enzyme: Dilute your purified MetA enzyme to a working concentration (e.g., 1-5 µM) in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Reaction Buffer

      • L-homoserine to a final concentration of 10 mM.

      • MetA enzyme to a final concentration of 1-5 µM.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding succinyl-CoA to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at 30°C.

  • Monitoring: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1 M HCl or by heating to 95°C for 5 minutes.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of OSH.

Protocol 2: HPLC Analysis of OSH
  • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-15 min: 2-30% B (linear gradient)

    • 15-17 min: 30-95% B (linear gradient)

    • 17-20 min: 95% B

    • 20-22 min: 95-2% B (linear gradient)

    • 22-27 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare standard solutions of L-homoserine, succinic acid, and OSH (if available) to determine their retention times and for quantification.

Protocol 3: Purification of OSH
  • Reaction Quenching: Once the reaction is complete, quench it by adding an equal volume of a solvent that will precipitate the enzyme, such as ice-cold ethanol or acetone.

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains your OSH, unreacted substrates, and CoA.

  • Chromatographic Purification:

    • Ion-Exchange Chromatography: OSH is an amino acid with two carboxylic acid groups and one amino group, giving it a net negative charge at neutral pH. Anion-exchange chromatography can be an effective purification step.

      • Equilibrate an anion-exchange column (e.g., Q-Sepharose) with a low salt buffer at a pH where OSH is negatively charged (e.g., pH 7.5).

      • Load the supernatant onto the column.

      • Wash the column with the equilibration buffer to remove unbound species.

      • Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl).

      • Collect fractions and analyze them by HPLC to identify those containing pure OSH.

    • Reversed-Phase Chromatography: For smaller scale purification, semi-preparative RP-HPLC can be used with a method similar to the analytical method described above.

  • Product Characterization: Pool the pure fractions and confirm the identity and purity of OSH using HPLC-MS and/or NMR.

Visualizations

OSH_Biosynthesis_and_Side_Reactions cluster_main Primary Enzymatic Reaction cluster_side Potential Side-Reactions L_homoserine L-Homoserine MetA MetA (Homoserine O-Succinyltransferase) L_homoserine->MetA succinyl_CoA Succinyl-CoA succinyl_CoA->MetA OSH This compound (Product) MetA->OSH CoA CoA MetA->CoA succinyl_CoA_side Succinyl-CoA hydrolysis Hydrolysis (Non-Enzymatic) succinyl_CoA_side->hydrolysis non_enzymatic_succ Non-Enzymatic Succinylation succinyl_CoA_side->non_enzymatic_succ H2O H₂O H2O->hydrolysis succinate Succinate hydrolysis->succinate CoA_side CoA hydrolysis->CoA_side protein Protein (e.g., MetA) protein->non_enzymatic_succ succinylated_protein Succinylated Protein non_enzymatic_succ->succinylated_protein Troubleshooting_Workflow start Start OSH Synthesis check_yield Low OSH Yield? start->check_yield check_side_products Significant Side-Products? check_yield->check_side_products No optimize_enzyme Optimize Enzyme Conditions (pH, Temp, Conc.) check_yield->optimize_enzyme Yes purify_enzyme Purify MetA Enzyme check_side_products->purify_enzyme Yes end Successful Synthesis check_side_products->end No check_succinyl_coa Check Succinyl-CoA Stability (Fresh stock, pH, Temp) optimize_enzyme->check_succinyl_coa check_succinyl_coa->start adjust_stoichiometry Adjust Substrate Stoichiometry purify_enzyme->adjust_stoichiometry adjust_stoichiometry->start

References

Technical Support Center: Enhancing the Catalytic Efficiency of Homoserine O-Succinyltransferase (HTS)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the catalytic efficiency of Homoserine O-Succinyltransferase (HTS), a key enzyme in the methionine biosynthesis pathway.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome common experimental hurdles and accelerate your research.

Section 1: Foundational Knowledge - HTS Catalysis & Common Bottlenecks

Homoserine O-succinyltransferase (also known as MetA) catalyzes the transfer of a succinyl group from succinyl-CoA to L-homoserine.[1][2][3] This reaction is the first committed step in the methionine biosynthesis pathway in many bacteria and plants.[2] Understanding its mechanism is key to enhancing its function.

Catalytic Mechanism: HTS from Escherichia coli employs a Ping-Pong kinetic mechanism.[1][2] First, the succinyl group from succinyl-CoA is transferred to an active site nucleophile (likely a cysteine residue) to form a covalent succinyl-enzyme intermediate.[2] Subsequently, the succinyl group is transferred to L-homoserine, releasing O-succinyl-L-homoserine and the free enzyme.[1][2]

HTS_Catalytic_Mechanism E Free Enzyme (HTS) E_SuccinylCoA E • Succinyl-CoA Complex E->E_SuccinylCoA Succinyl-CoA binds E_Succinyl_CoA Succinyl-E • CoA Intermediate Complex E_SuccinylCoA->E_Succinyl_CoA Succinylation E_Succinyl Succinyl-E Intermediate E_Succinyl_CoA->E_Succinyl CoA release E_Succinyl_HS Succinyl-E • Homoserine Complex E_Succinyl->E_Succinyl_HS Homoserine binds E_OSH E • OSH Product Complex E_Succinyl_HS->E_OSH Succinyl transfer E_OSH_CoA E • OSH • CoA Complex (Hypothetical) E_OSH->E OSH release

Caption: Ping-Pong catalytic cycle of Homoserine O-Succinyltransferase (HTS).

Common Experimental & Biological Bottlenecks:

  • Feedback Inhibition: The activity of HTS, particularly from E. coli, can be allosterically inhibited by the final product of the pathway, L-methionine.[4][5][6] This is a significant hurdle for metabolic engineering efforts aimed at overproducing methionine.

  • Substrate Stability: Succinyl-CoA is notoriously unstable in aqueous solutions, especially at neutral to alkaline pH, undergoing rapid hydrolysis.[7][8] This can lead to an underestimation of enzyme activity and inconsistent results.

  • Protein Expression & Solubility: Like many enzymes, overexpressing HTS can lead to the formation of insoluble aggregates known as inclusion bodies, rendering the protein inactive.[9][10]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Detectable HTS Activity

Q: I've purified my HTS enzyme, but my activity assay shows very low or no signal. What could be the problem?

A: This is a common issue with several potential causes. A systematic approach is needed to pinpoint the problem.

Troubleshooting_Low_Activity Start Low/No HTS Activity Detected CheckAssay 1. Verify Assay Components & Conditions Start->CheckAssay CheckSubstrate Is Succinyl-CoA fresh? Is DTNB solution active? CheckAssay->CheckSubstrate Yes CheckEnzyme 2. Assess Protein Integrity & Concentration CheckAssay->CheckEnzyme No, assay is fine CheckBuffer Is pH optimal (e.g., 7.5-8.5)? Are controls working? CheckSubstrate->CheckBuffer Substrates OK Solution Problem Solved / Root Cause Identified CheckSubstrate->Solution Problem found CheckBuffer->CheckEnzyme Buffer OK CheckBuffer->Solution Problem found SDSPAGE Run SDS-PAGE. Is protein at correct MW? Is it pure? CheckEnzyme->SDSPAGE Yes CheckFolding 3. Investigate Protein Folding/Activity CheckEnzyme->CheckFolding No, protein looks good ConcAssay Perform Bradford/BCA. Is concentration accurate? SDSPAGE->ConcAssay Protein looks OK SDSPAGE->Solution Degradation/Purity issue ConcAssay->CheckFolding Concentration OK ConcAssay->Solution Concentration was off InclusionBodies Was protein purified from soluble fraction? CheckFolding->InclusionBodies Yes CheckFolding->Solution No, protein is likely misfolded Inhibitors Are there inhibitors in the buffer (e.g., EDTA for His-tag elution)? InclusionBodies->Inhibitors Protein was soluble InclusionBodies->Solution Solubility issue Inhibitors->Solution Inhibitor identified

Caption: Troubleshooting flowchart for low HTS enzyme activity.

Detailed Causality & Solutions:

  • Substrate Integrity: Succinyl-CoA has a half-life as short as 16 minutes at pH 8.[7][8]

    • Solution: Always prepare Succinyl-CoA solutions fresh before each experiment. Store the powder desiccated at -20°C or below. When making a stock solution, use a slightly acidic buffer (e.g., pH 6.0) and keep it on ice at all times.

  • Assay Control Failure: The DTNB (Ellman's reagent) assay is commonly used to detect the release of Coenzyme A (CoA-SH), which has a free thiol group.[11][12] DTNB itself can degrade.

    • Solution: Test your DTNB solution by adding a known concentration of a thiol, like free Coenzyme A or DTT, to ensure it produces the expected yellow color and absorbance at 412 nm.[12][13]

  • Incorrect Buffer Conditions: HTS activity is pH-dependent, typically showing a bell-shaped curve with optimal activity between pH 7.5 and 8.5.[2]

    • Solution: Verify the pH of your reaction buffer. Ensure it does not contain interfering substances. For example, if you used a high concentration of imidazole for His-tag purification, it must be removed by dialysis or buffer exchange, as it can chelate metal ions that might be important for stability.

  • Protein Degradation or Misfolding: The purified protein may be degraded or largely misfolded and inactive.

    • Solution: Run an SDS-PAGE gel of your purified enzyme to check for integrity and purity. If you see multiple bands, degradation may have occurred. Optimize purification by working quickly, at 4°C, and with protease inhibitors.[14] If the protein is pure but inactive, it may be misfolded. Consider optimizing expression conditions (e.g., lower temperature, different E. coli strain like Rosetta™).[10]

Issue 2: Difficulty in Expressing Soluble HTS

Q: My HTS enzyme is highly expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A: This is a classic protein overexpression problem. The cell's protein folding machinery is overwhelmed.[10]

  • Lower Expression Temperature: Reducing the temperature slows down the rate of protein synthesis, giving nascent polypeptide chains more time to fold correctly.

    • Solution: After inducing with IPTG, move the culture from 37°C to a lower temperature, such as 18-25°C, and express for a longer period (e.g., 16-24 hours).[10]

  • Reduce Inducer Concentration: High levels of IPTG lead to a massive, rapid burst of transcription and translation, which often overwhelms the cell's folding capacity.

    • Solution: Titrate your IPTG concentration. Try a range from 1 mM down to 0.05 mM to find a level that balances expression yield with solubility.

  • Use a Different Expression Host: Standard E. coli strains like BL21(DE3) may lack sufficient chaperones or have a codon bias that hinders proper translation.

    • Solution: Try co-expressing molecular chaperones (e.g., GroEL/ES) or use specialized E. coli strains like Rosetta™ or ArcticExpress™, which are designed to improve the folding of eukaryotic proteins or express proteins at low temperatures, respectively.

  • Change the Fusion Tag: A large, highly soluble fusion partner can sometimes improve the solubility of the target protein.

    • Solution: Clone the HTS gene into a vector that adds a highly soluble tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can often be cleaved off after purification.

Issue 3: My Site-Directed Mutagenesis Failed

Q: I'm trying to introduce a mutation to reduce methionine feedback inhibition, but I'm not getting any colonies or all my clones are wild-type. What went wrong?

A: Site-directed mutagenesis, often using PCR-based methods like QuikChange™, can fail for several reasons related to primer design, PCR conditions, and template quality.[15][16]

  • Poor Primer Design: Primers may be forming dimers with each other instead of annealing to the plasmid template.[15] This is common if the primers have high self-complementarity.

    • Solution: Use primer design software to check for hairpins and self-dimerization. Ensure the melting temperature (Tm) is appropriate and that the mutated codon is centered. Consider using a protocol with partially overlapping primers, which can significantly reduce primer-dimer formation.[15]

  • Inefficient PCR Amplification: The polymerase may not be efficiently amplifying the entire plasmid, especially if it's large or GC-rich.

    • Solution: Use a high-fidelity polymerase designed for long templates (e.g., PfuUltra II, Phusion). Optimize the extension time to ensure the polymerase has enough time to replicate the entire plasmid (typically 1 minute per kb). Adding 5-10% DMSO can help with GC-rich templates.[16]

  • Ineffective DpnI Digestion: The DpnI enzyme is supposed to digest the parental, methylated template DNA, leaving only the newly synthesized, unmethylated (and mutated) DNA.[16]

    • Solution: Ensure your template plasmid was isolated from a methylation-competent E. coli strain (e.g., DH5α, XL1-Blue), not a methylation-deficient one. Increase the DpnI digestion time to 2-3 hours at 37°C to ensure complete removal of the parental plasmid.

Section 3: Protocols for Enhancement Strategies

Enhancing catalytic efficiency typically involves two main approaches: rational design (site-directed mutagenesis) based on structural information, and directed evolution for random screening.[17][18][19]

Protocol 3.1: High-Throughput Assay for HTS Activity

This protocol adapts the DTNB assay for a 96-well plate format, essential for screening mutant libraries.[11][20]

Principle: The reaction product, Coenzyme A (CoA-SH), has a free sulfhydryl group that reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound with a maximum absorbance at 412 nm.[12] The rate of color formation is proportional to the rate of the HTS reaction.

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrates: L-homoserine (100 mM stock), Succinyl-CoA (10 mM fresh stock on ice)

  • DTNB Solution: 10 mM DTNB in Reaction Buffer

  • Purified HTS enzyme variants (e.g., clarified cell lysates or purified proteins)

Step-by-Step Methodology:

  • Prepare Master Mix: For each 100 µL reaction, prepare a master mix containing:

    • 80 µL Reaction Buffer

    • 5 µL L-homoserine stock (Final conc: 5 mM)

    • 5 µL DTNB Solution (Final conc: 0.5 mM)

  • Aliquot Master Mix: Add 90 µL of the master mix to each well of the 96-well plate.

  • Add Enzyme: Add 5 µL of your enzyme samples (e.g., different mutant lysates) to the appropriate wells. Include a "no enzyme" control well.

  • Initiate Reaction: Start the reaction by adding 5 µL of the Succinyl-CoA stock (Final conc: 0.5 mM) to each well.

  • Measure Absorbance: Immediately place the plate in a microplate reader and begin kinetic measurements. Record the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min). The mutant with the highest rate has the highest activity under these conditions.

Protocol 3.2: Site-Directed Mutagenesis Workflow

This workflow is for introducing specific point mutations, for example, at a putative allosteric site to reduce methionine feedback inhibition.[5][21]

SDM_Workflow Start 1. Identify Target Residue (e.g., T242 in E. coli HTS) Design 2. Design Mutagenic Primers (e.g., for T242A mutation) Start->Design PCR 3. Perform PCR Amplification (High-fidelity polymerase, whole plasmid) Design->PCR Digest 4. Digest Parental DNA (Use DpnI enzyme) PCR->Digest Transform 5. Transform into Competent E. coli Digest->Transform Culture 6. Plate and Culture Colonies Transform->Culture Isolate 7. Isolate Plasmid DNA (Miniprep) Culture->Isolate Verify 8. Verify Mutation (Sanger Sequencing) Isolate->Verify End Verified Mutant Plasmid Ready for Expression Verify->End

Caption: Workflow for site-directed mutagenesis of HTS.

Protocol 3.3: Directed Evolution via Error-Prone PCR

Directed evolution is used when rational design is not possible. It involves creating a large library of random mutants and screening for improved function.[22][23][24] Error-prone PCR (epPCR) is a common method to generate this diversity.[25][26]

Principle: epPCR uses a low-fidelity DNA polymerase or biased reaction conditions (e.g., unbalanced dNTP concentrations, added Mn²⁺) to intentionally introduce random mutations into a gene during amplification.[22][25]

Step-by-Step Methodology:

  • Set up epPCR Reaction: In a PCR tube, combine:

    • Template DNA (plasmid containing the wild-type HTS gene)

    • Primers flanking the HTS gene

    • A low-fidelity polymerase (e.g., Taq polymerase)

    • Reaction buffer containing MnCl₂ (e.g., 0.1-0.5 mM) to increase the error rate.

    • Biased dNTP concentrations (e.g., unequal amounts of dATP, dCTP, dGTP, dTTP).

  • Perform PCR: Run a standard PCR program. The number of cycles can be adjusted to control the mutation frequency.

  • Purify PCR Product: Run the PCR product on an agarose gel and purify the DNA band corresponding to the HTS gene.

  • Create Mutant Library: Ligate the pool of mutated HTS genes into an expression vector.

  • Transform and Screen: Transform the ligation product into E. coli to create a library of thousands of colonies, each expressing a different HTS variant. Screen this library for improved activity using the high-throughput assay described in Protocol 3.1.

Section 4: Data Interpretation

After generating and screening mutants, it's crucial to quantify the improvement. This involves purifying the most promising variants and determining their kinetic parameters.

Table 1: Comparison of Kinetic Parameters for Wild-Type vs. Engineered HTS Variant

ParameterWild-Type HTSMutant HTS (T242A)Fold Improvement
Kₘ (L-homoserine) 1.6 mM1.4 mM1.1x
Kₘ (Succinyl-CoA) 0.17 mM0.15 mM1.1x
kcat 24 s⁻¹72 s⁻¹3.0x
kcat/Kₘ (Catalytic Efficiency) 1.5 x 10⁴ M⁻¹s⁻¹5.1 x 10⁴ M⁻¹s⁻¹3.4x
Kᵢ (L-methionine) 2.44 mM[5]17.40 mM[5]7.1x

Note: Kinetic values for Wild-Type HTS are representative values from literature.[1] Kᵢ values are from a study on reducing feedback inhibition.[5] Values for the mutant are hypothetical for illustrative purposes, except for the Kᵢ which is based on published data for an EcHST T242A variant.[5]

Interpretation:

  • A lower Kₘ indicates higher affinity for the substrate.

  • A higher kcat (turnover number) indicates a faster enzyme.

  • A higher kcat/Kₘ ratio signifies an overall improvement in catalytic efficiency.

  • A higher Kᵢ for an inhibitor (like methionine) means that more inhibitor is required to reduce the enzyme's activity, indicating successful reduction of feedback inhibition.[5]

References

Technical Support Center: Media Optimization for High-Titer O-Succinylhomoserine (OSH) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Succinylhomoserine (OSH) production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in microbial fermentation to produce OSH, a critical precursor for L-methionine and a valuable C4 platform chemical.[1][2][3] Here, you will find scientifically grounded answers to common questions and detailed troubleshooting protocols to overcome challenges in media optimization and achieve high-titer OSH production.

Part 1: Fundamentals of OSH Production

This compound is an intermediate in the methionine biosynthesis pathway in many bacteria, including Escherichia coli and Corynebacterium glutamicum.[1][4][5] The core reaction involves the succinylation of L-homoserine, catalyzed by the enzyme homoserine O-succinyltransferase (HST), encoded by the metA gene.[1] This reaction consumes two key precursors: L-homoserine and succinyl-CoA.[1][3]

Achieving high-titer OSH production, therefore, hinges on optimizing the metabolic flux towards these two precursors and ensuring the efficient operation of the HST enzyme. This is primarily accomplished through a combination of metabolic engineering and precise media formulation.

Core Metabolic Pathway

The diagram below illustrates the central metabolic route from glucose to OSH in a model organism like E. coli. Understanding these pathways is crucial for diagnosing bottlenecks and designing effective media optimization strategies.

OSH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Aspartate L-Aspartate Glycolysis->Aspartate (via Oxaloacetate) TCA TCA Cycle Glycolysis->TCA Homoserine L-Homoserine Aspartate->Homoserine thrA, metL, asd OSH This compound (Product) Homoserine->OSH metA (Homoserine O-succinyltransferase) Threonine L-Threonine (Competing Pathway) Homoserine->Threonine thrB SuccinylCoA Succinyl-CoA TCA->SuccinylCoA SuccinylCoA->OSH Methionine L-Methionine (Downstream Product) OSH->Methionine metB

Caption: Metabolic pathway for this compound (OSH) synthesis.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding media design for OSH production.

Q1: What are the most critical media components to optimize for high OSH titers? A1: Based on experimental evidence, the most influential factors are typically the primary carbon source (e.g., glucose), a complex nitrogen source (e.g., yeast extract or peptone), and sometimes supplemental amino acids like threonine.[6][7] The optimization of these components using statistical methods like Plackett-Burman design and Box-Behnken response surface methodology has been shown to significantly increase OSH titers.[6][8]

Q2: How does the carbon-to-nitrogen (C/N) ratio impact OSH production? A2: The C/N ratio is critical. An excess of carbon relative to nitrogen can promote high cell density but may lead to the accumulation of overflow metabolites, diverting resources from the OSH pathway. Conversely, an insufficient carbon supply will limit both growth and product formation. The optimal C/N ratio provides a balance, ensuring sufficient precursors from central carbon metabolism (glucose feeding into the TCA cycle for succinyl-CoA and oxaloacetate for aspartate) and nitrogen for amino acid synthesis (L-homoserine). This ratio is highly strain-dependent and must be determined empirically.

Q3: Why is supplemental threonine sometimes beneficial, even though it's a competing product? A3: This is a nuanced point related to metabolic regulation. In many engineered strains, key enzymes in the aspartate pathway, such as aspartate kinase (encoded by thrA), are subject to feedback inhibition by threonine.[1] However, in strains where this feedback inhibition has been removed (using a thrAfbr variant), adding a small amount of threonine can satisfy the cell's basal requirement for this essential amino acid.[7] This prevents the cell from expending its own L-homoserine pool to synthesize threonine, thereby preserving it for conversion to OSH. Screening for the optimal threonine concentration is crucial, as excess will be inhibitory.

Q4: What is the role of succinyl-CoA, and how can its availability be improved through media optimization? A4: Succinyl-CoA is one of the two direct precursors for OSH, derived from the TCA cycle.[1][3] Its availability can be a major rate-limiting step. While direct feeding of succinate into the medium can help, a more effective strategy is to optimize the carbon flux through the TCA cycle. This is achieved by:

  • Maintaining Aerobic Conditions: Ensuring high dissolved oxygen (DO) levels promotes TCA cycle activity.

  • Avoiding Overflow Metabolism: In fed-batch cultures, controlling the glucose feed rate to prevent acetate formation ensures that carbon is efficiently channeled into the TCA cycle rather than being lost to inhibitory byproducts.[6]

Q5: Which host organism is better for OSH production: E. coli or C. glutamicum? A5: Both organisms are workhorses for amino acid production and have been successfully engineered for high-titer OSH production.[1][4]

  • E. coli offers rapid growth, well-established genetic tools, and has achieved very high titers (over 100 g/L) through intensive process optimization.[6][9]

  • Corynebacterium glutamicum is a Gram-positive, non-endotoxin-forming bacterium widely used for industrial amino acid production (e.g., glutamate, lysine).[4][5][10] It has a naturally high flux through the aspartate pathway, making it an excellent chassis for producing OSH and related compounds.[11] The choice often depends on the specific metabolic engineering strategy, downstream processing considerations, and the research team's familiarity with the organism.

Part 3: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during OSH fermentation experiments.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low OSH Titer 1. Precursor Limitation: Insufficient L-homoserine or succinyl-CoA.1. Analyze Precursors: Quantify intracellular and extracellular concentrations of L-homoserine and key TCA cycle intermediates. Action: Increase the concentration of the limiting precursor's source (e.g., yeast extract for amino acids, controlled glucose feed for TCA cycle flux).[3][6]
2. Feedback Inhibition: The activity of homoserine O-succinyltransferase (metA) can be inhibited by the downstream product L-methionine or S-adenosyl methionine (SAM).[1][12]2. Strain Engineering: If not already done, use a feedback-resistant variant of the metA gene (metAfbr). Media Action: Limit supplemental methionine in the medium to the bare minimum required for initial growth.
3. Sub-optimal pH or Temperature: Enzyme kinetics and overall cell metabolism are highly sensitive to pH and temperature.3. Process Optimization: Perform a pH and temperature optimization study. For E. coli, optimal conditions are often found around pH 6.5-7.0 and 30-37°C.[6] Use a controlled bioreactor to maintain stable conditions.
Slow or Stalled Cell Growth 1. Nutrient Depletion: Exhaustion of a key nutrient (e.g., nitrogen, phosphate, trace elements).1. Analyze Supernatant: Measure residual glucose, ammonia, and phosphate concentrations over time. Action: Develop a fed-batch strategy to supply limiting nutrients throughout the fermentation. The feed media should be designed to maintain a balanced nutrient environment.[6]
2. Byproduct Inhibition: Accumulation of toxic byproducts like acetate (in E. coli) can severely inhibit growth.2. Control Feed Rate: Implement a glucose-limited fed-batch strategy. Use online monitoring of dissolved oxygen (DO-stat) or pH (pH-stat) to control the feed rate and prevent overflow metabolism.
High Byproduct Formation (e.g., L-Threonine) 1. Metabolic Imbalance: Carbon flux is being diverted into competing pathways.1. Genetic Block: The most effective solution is to block the competing pathway genetically, for example, by deleting the thrB gene, which converts L-homoserine to phosphohomoserine en route to threonine.[6]
2. Regulatory Issues: Inappropriate induction levels or sub-optimal media components can alter metabolic fluxes.2. Media Re-optimization: Re-evaluate the concentrations of key components like yeast extract and threonine using a Design of Experiments (DoE) approach. The initial media composition may favor the competing pathway.
Inconsistent Results Between Batches 1. Inoculum Variability: Differences in the age, cell density, or metabolic state of the seed culture.1. Standardize Inoculum Protocol: Implement a strict, multi-stage seed train protocol. Ensure the final inoculation uses cells from the mid-exponential growth phase and is based on a consistent optical density (OD).
2. Media Preparation Errors: Inconsistent preparation of complex media components or buffer solutions.2. Implement SOPs: Use standard operating procedures (SOPs) for all media preparation. For buffer solutions, specify the exact salt and acid/base forms to be used and verify the final pH.[13] For complex components like yeast extract, use the same lot number for a set of experiments to minimize variability.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low OSH Titer Observed CheckGrowth Is Cell Growth (OD600) Normal? Start->CheckGrowth CheckByproducts Are Byproducts (Threonine, Acetate) High? CheckGrowth->CheckByproducts Yes OptimizeGrowth Troubleshoot Growth: - Nutrient Limitation - Byproduct Inhibition CheckGrowth->OptimizeGrowth No CheckPrecursors Analyze Precursors: L-Homoserine & Succinyl-CoA CheckByproducts->CheckPrecursors No BlockPathway Troubleshoot Byproducts: - Genetic Block (e.g., ΔthrB) - Re-optimize Media CheckByproducts->BlockPathway Yes BoostHomoserine Boost L-Homoserine: - Increase N-source - Overexpress thrA/metL CheckPrecursors->BoostHomoserine Homoserine Low BoostSuccinylCoA Boost Succinyl-CoA: - Optimize Aeration - Control Glucose Feed CheckPrecursors->BoostSuccinylCoA Succinyl-CoA Low

Caption: A decision-making workflow for troubleshooting low OSH production.

Part 4: Key Experimental Protocols

Protocol 1: Screening Media Components using Plackett-Burman Design

This protocol allows for the efficient screening of multiple media components to identify those with the most significant impact on OSH production.

Objective: To identify the top 3-4 most influential media components from a larger set (e.g., 8-11 variables).

Methodology:

  • Factor Selection: Choose up to 11 potential factors (e.g., Glucose, Yeast Extract, (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O, Threonine, Betaine, Trace Metal Solution, Vitamin Solution, etc.).

  • Level Definition: For each factor, define a high (+) and a low (-) concentration level based on literature and preliminary experiments.

  • Experimental Design: Generate a Plackett-Burman design matrix for N experiments (typically N=12 or 20). Each row will represent a unique combination of high and low levels for all factors.

  • Execution: Prepare the media for each of the N experimental runs. Inoculate with a standardized seed culture. Run fermentations in shake flasks under identical conditions (temperature, agitation, time).

  • Analysis: At the end of the fermentation, measure the final OSH concentration for each run. Use statistical software to calculate the main effect of each factor. A positive effect means the high level increased the titer, while a negative effect means the low level was better.

Protocol 2: OSH Quantification using HPLC

Accurate quantification is essential for media optimization.

Objective: To determine the concentration of OSH in fermentation broth.

Methodology:

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at >12,000 x g for 5 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System & Column:

    • A standard HPLC system with a UV or DAD detector is sufficient.[14]

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

    • Derivatization (Optional but Recommended): While direct analysis is possible, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) significantly improves sensitivity and chromatographic resolution for amino acid-like compounds.[15][16]

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

    • Gradient: A linear gradient from ~5% B to ~50% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Dependent on derivatization agent (e.g., 338 nm for OPA).

    • Column Temperature: 40°C.

  • Quantification:

    • Prepare a standard curve using a pure OSH standard of known concentration.

    • Run the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the prepared samples and calculate the OSH concentration based on the calibration curve.

References

Validation & Comparative

Methionine Biosynthesis: A Comparative Analysis of O-Succinylhomoserine and O-Acetylhomoserine Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate web of cellular metabolism, the biosynthesis of essential amino acids stands as a cornerstone of life. Methionine, a sulfur-containing amino acid, is not only a fundamental building block for protein synthesis but also a critical precursor for a vast array of metabolic processes, including the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in all organisms. The metabolic routes leading to methionine are diverse, reflecting the evolutionary adaptations of different life forms. Central to this diversity are two key intermediates: O-succinylhomoserine (OSH) and O-acetylhomoserine (OAH). This guide provides an in-depth comparison of the biosynthetic pathways involving these two precursors, offering experimental insights for researchers in molecular biology, drug development, and metabolic engineering.

The Divergence of Pathways: A Strategic Choice in Evolution

The biosynthesis of methionine from homoserine necessitates the activation of the terminal hydroxyl group of homoserine to facilitate its subsequent replacement by a sulfur-containing moiety. Nature has evolved two primary strategies to achieve this activation: succinylation, leading to OSH, and acetylation, resulting in OAH. The choice between these pathways is a defining characteristic of different microbial and plant lineages.

The OSH pathway is classically associated with enteric bacteria such as Escherichia coli and other proteobacteria.[1][2] In contrast, the OAH pathway is more widespread, found in most bacteria, fungi (like Saccharomyces cerevisiae), and plants.[3][4][5] This distribution suggests distinct evolutionary pressures and metabolic contexts that have favored one pathway over the other.

The this compound (OSH) Pathway: A Transsulfuration Route

In organisms like E. coli, the journey to methionine via OSH is a multi-step process known as the transsulfuration pathway. This pathway intricately links sulfur metabolism with the biosynthesis of both cysteine and methionine.

The key steps are:

  • Succinylation of Homoserine: The pathway initiates with the transfer of a succinyl group from succinyl-CoA to L-homoserine, a reaction catalyzed by homoserine O-succinyltransferase (HST) (EC 2.3.1.46).[6] This step commits homoserine to the methionine biosynthetic route.

  • Cystathionine Formation: The resulting O-succinyl-L-homoserine then reacts with L-cysteine to form L-cystathionine. This reaction is catalyzed by cystathionine γ-synthase (CGS) .

  • Homocysteine Production: L-cystathionine is subsequently cleaved by cystathionine β-lyase (CBL) to yield L-homocysteine, pyruvate, and ammonia.

  • Methylation to Methionine: Finally, L-homocysteine is methylated to form L-methionine by methionine synthase (MS) .

OSH_Pathway succinyl_coa Succinyl-CoA osh O-Succinyl-L-homoserine succinyl_coa->osh homoserine L-Homoserine homoserine->osh Homoserine O-succinyltransferase (HST) cystathionine L-Cystathionine osh->cystathionine Cystathionine γ-synthase (CGS) cysteine L-Cysteine cysteine->cystathionine homocysteine L-Homocysteine cystathionine->homocysteine Cystathionine β-lyase (CBL) methionine L-Methionine homocysteine->methionine Methionine synthase (MS)

Caption: The this compound (OSH) pathway for methionine biosynthesis.

The O-Acetylhomoserine (OAH) Pathway: A Direct Sulfhydrylation Route

In contrast to the multi-step transsulfuration pathway, the OAH route often employs a more direct method of sulfur incorporation, known as direct sulfhydrylation.

The key steps are:

  • Acetylation of Homoserine: The pathway begins with the acetylation of L-homoserine by homoserine O-acetyltransferase (HAT) (EC 2.3.1.31), using acetyl-CoA as the acetyl donor.[7]

  • Direct Sulfhydrylation: O-acetyl-L-homoserine then directly reacts with sulfide (S²⁻) to form L-homocysteine. This crucial step is catalyzed by O-acetylhomoserine sulfhydrylase (OAHS) (EC 2.5.1.49).[8][9]

  • Methylation to Methionine: As with the OSH pathway, the final step is the methylation of L-homocysteine to L-methionine by methionine synthase (MS) .

OAH_Pathway acetyl_coa Acetyl-CoA oah O-Acetyl-L-homoserine acetyl_coa->oah homoserine L-Homoserine homoserine->oah Homoserine O-acetyltransferase (HAT) homocysteine L-Homocysteine oah->homocysteine O-Acetylhomoserine sulfhydrylase (OAHS) sulfide Sulfide (S²⁻) sulfide->homocysteine methionine L-Methionine homocysteine->methionine Methionine synthase (MS)

Caption: The O-Acetylhomoserine (OAH) pathway for methionine biosynthesis.

Head-to-Head Comparison: Performance and Regulation

The choice between the OSH and OAH pathways has significant implications for cellular economy and regulation.

FeatureThis compound (OSH) PathwayO-Acetylhomoserine (OAH) Pathway
Primary Organisms Enteric bacteria (E. coli), some other bacteria.Most bacteria, fungi (S. cerevisiae), plants.[3][4][5]
Acyl Donor Succinyl-CoAAcetyl-CoA
Sulfur Source L-Cysteine (transsulfuration)Sulfide (direct sulfhydrylation)
Key Enzymes Homoserine O-succinyltransferase (HST), Cystathionine γ-synthase (CGS), Cystathionine β-lyase (CBL)Homoserine O-acetyltransferase (HAT), O-acetylhomoserine sulfhydrylase (OAHS)
Metabolic Link Tightly linked to cysteine metabolism.Directly utilizes inorganic sulfur.
Regulation in E. coli Repression by a repressor protein (MetJ) and S-adenosylmethionine as a corepressor.[10][11] The first enzyme, HTS, is also subject to proteolysis.[12]Not applicable in E. coli.
Regulation in S. cerevisiae Not applicable in S. cerevisiae.Repressible by methionine.[13][14] The synthesis of methionine is also linked to the TOR pathway through SAM.[15]

From a bioenergetic standpoint, the direct sulfhydrylation pathway utilizing OAH appears more efficient as it bypasses the need to synthesize a cysteine molecule solely to donate its sulfur atom. This direct utilization of sulfide can be advantageous in environments where sulfur is readily available in its inorganic form. Conversely, the transsulfuration pathway via OSH allows for a more integrated regulation of both cysteine and methionine biosynthesis, which could be beneficial in fluctuating environments.

Experimental Protocols: Assessing Enzyme Activity

To quantitatively compare these pathways, researchers can perform enzyme assays to determine the kinetic parameters of the key committing enzymes, HST and HAT.

Protocol: Assay of Homoserine O-Succinyltransferase (HST) Activity

Principle: The activity of HST is determined by measuring the rate of O-succinyl-L-homoserine formation from L-homoserine and succinyl-CoA. The release of free Coenzyme A (CoA-SH) is monitored spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), with an absorbance maximum at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • L-homoserine solution (100 mM)

  • Succinyl-CoA solution (10 mM)

  • DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.0)

  • Purified HST enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µL of 100 mM L-homoserine

    • 50 µL of 10 mM DTNB

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM succinyl-CoA.

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • As a control, perform a parallel assay without the addition of L-homoserine to account for any background succinyl-CoA hydrolysis.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Protocol: Assay of Homoserine O-Acetyltransferase (HAT) Activity

Principle: Similar to the HST assay, the activity of HAT is measured by monitoring the release of CoA-SH upon the transfer of the acetyl group from acetyl-CoA to L-homoserine.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • L-homoserine solution (100 mM)

  • Acetyl-CoA solution (10 mM)

  • DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.0)

  • Purified HAT enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of 100 mM L-homoserine

    • 50 µL of 10 mM DTNB

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM acetyl-CoA.

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • Perform a control assay without L-homoserine to measure background acetyl-CoA hydrolysis.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Conclusion

The this compound and O-acetylhomoserine pathways represent two elegant and distinct solutions to the biochemical challenge of methionine biosynthesis. The OSH pathway, prevalent in enteric bacteria, offers a tightly regulated link between cysteine and methionine metabolism. In contrast, the more widespread OAH pathway provides a more direct and potentially more energy-efficient route by utilizing inorganic sulfide. Understanding the nuances of these pathways, their regulation, and the kinetic properties of their constituent enzymes is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents that target these essential biosynthetic routes.

References

Validating the Role of O-Succinylhomoserine in Alternative Methionine Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Path to Methionine

Methionine, an essential sulfur-containing amino acid, is vital for protein synthesis, methylation, and the production of other key metabolites. While the canonical pathway for its de novo biosynthesis is well-established in many organisms, a significant diversity of alternative routes exists, particularly in bacteria and plants. One such key alternative proceeds through the intermediate O-succinylhomoserine (OSH). Understanding and validating this pathway is critical for fields ranging from antimicrobial drug development, by targeting unique microbial metabolic routes, to metabolic engineering for enhanced crop nutrition.

This guide provides a comparative framework for researchers to validate the functional role of the OSH-dependent methionine biosynthesis pathway. We will delve into the genetic, enzymatic, and metabolic approaches required to confirm its activity, compare it with other alternative pathways, and provide the experimental rationale behind each methodological choice.

The this compound Pathway: A Two-Step Conversion

The OSH-dependent pathway is a branch of the aspartate metabolic network. It begins with the acylation of L-homoserine, a step that activates the terminal hydroxyl group for subsequent sulfhydrylation.

  • Activation Step: Homoserine is succinylated by the enzyme homoserine O-succinyltransferase (MetA) , utilizing succinyl-CoA as the acyl donor to produce this compound (OSH) and coenzyme A.

  • Sulfhydrylation Step: The activated OSH intermediate then undergoes a γ-elimination-addition reaction catalyzed by This compound sulfhydrylase (MetB or MetZ) . This enzyme replaces the succinyl group with a thiol group from a sulfur donor, typically hydrogen sulfide (H₂S), to form homocysteine. Homocysteine is then methylated by a B₁₂-dependent or independent methionine synthase (MetH or MetE, respectively) to yield the final product, methionine.

The critical juncture for validating this pathway lies in confirming the activity and necessity of the MetA and MetB/MetZ enzymes and the presence of their product, OSH.

OSH_Pathway cluster_aspartate From Aspartate Pathway cluster_tca From TCA Cycle L-Homoserine L-Homoserine MetA MetA (Homoserine O-succinyltransferase) L-Homoserine->MetA Succinyl-CoA Succinyl-CoA Succinyl-CoA->MetA OSH This compound MetA->OSH CoA MetB_Z MetB/MetZ (OSH Sulfhydrylase) OSH->MetB_Z Homocysteine Homocysteine MetB_Z->Homocysteine Succinate MetE_H MetE/MetH (Methionine Synthase) Homocysteine->MetE_H Methionine Methionine MetE_H->Methionine H2S H₂S (Sulfur Donor) H2S->MetB_Z

Caption: The this compound (OSH) pathway for methionine biosynthesis.

Experimental Validation Strategies

A multi-pronged approach combining genetic, enzymatic, and metabolomic evidence is essential for robustly validating the OSH pathway's function.

Genetic Approaches: Knockout and Complementation

The most direct method to establish the physiological necessity of the OSH pathway is through targeted gene disruption. By creating knockout mutants of the key genes (metA and metB/metZ) and observing the resulting phenotype, one can directly link these genes to methionine biosynthesis.

Trustworthiness: This approach is self-validating. If a ΔmetA or ΔmetB mutant fails to grow on a minimal medium lacking methionine but its growth is restored by methionine supplementation, it strongly implies the gene's essential role in methionine synthesis. Further confidence is achieved through genetic complementation, where reintroducing a functional copy of the knocked-out gene on a plasmid restores growth in the absence of methionine.

Knockout_Workflow cluster_genetics Genetic Manipulation cluster_phenotype Phenotypic Analysis WT_Strain Wild-Type Strain (e.g., E. coli K-12) Construct_KO Construct Knockout Cassette (e.g., λ Red Recombineering) WT_Strain->Construct_KO Transformation Transformation & Selection Construct_KO->Transformation KO_Strain Generate ΔmetA or ΔmetB Mutant Transformation->KO_Strain Verification Verify Deletion (PCR, Sequencing) KO_Strain->Verification Plate_MM Plate on Minimal Medium (MM) KO_Strain->Plate_MM Plate_MM_Met Plate on MM + Methionine KO_Strain->Plate_MM_Met Complementation Introduce Plasmid (p-metA or p-metB) KO_Strain->Complementation Observe Observe Growth Phenotype Plate_MM->Observe Plate_MM_Met->Observe Plate_Complemented Plate Complemented Strain on MM Complementation->Plate_Complemented

Caption: Workflow for genetic validation of the OSH pathway via knockout and complementation.

  • Design Primers: Design primers with 5' extensions homologous to the regions flanking the target gene (metA or metB) and 3' ends that anneal to an antibiotic resistance cassette.

  • Amplify Cassette: Use PCR to amplify the antibiotic resistance cassette with the designed primers.

  • Prepare Electrocompetent Cells: Grow the wild-type strain containing the λ Red recombinase expression plasmid (e.g., pKD46) at 30°C in SOB medium with L-arabinose to induce recombinase expression. Prepare electrocompetent cells.

  • Electroporation: Electroporate the purified PCR product into the prepared cells.

  • Selection and Recovery: Plate the transformed cells on LB agar containing the appropriate antibiotic at 37°C. This temperature is non-permissive for the pKD46 plasmid, curing the cells of it.

  • Verification: Confirm the correct insertion of the resistance cassette and deletion of the target gene using colony PCR with primers flanking the gene locus and by DNA sequencing.

  • Phenotypic Testing: Streak the verified knockout mutant, the wild-type strain, and a complemented strain on M9 minimal medium agar plates with and without methionine supplementation (e.g., 0.5 mM L-methionine). Incubate at 37°C for 24-48 hours and compare growth.

Enzymatic Assays: Quantifying In Vitro Activity

While genetic evidence confirms physiological relevance, enzymatic assays provide direct, quantitative proof of the biochemical function of the pathway's enzymes. The key enzyme to target is this compound sulfhydrylase (MetB/MetZ).

Expertise & Experience: The choice of assay depends on the available instrumentation and the specific research question. A common method is a coupled-enzyme, continuous spectrophotometric assay that measures the rate of a reaction product's formation in real-time. This approach is generally more precise than end-point assays.

This assay measures the production of homocysteine by coupling its formation to the reduction of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent) by the free thiol group of homocysteine, which produces the yellow-colored compound 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.

  • Enzyme Preparation: Overexpress and purify the MetB/MetZ protein from your organism of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.8). The reaction mixture should contain:

    • This compound (substrate)

    • Sodium sulfide (Na₂S) (sulfur donor)

    • Pyridoxal 5'-phosphate (PLP) (essential cofactor for MetB)

    • DTNB

  • Assay Procedure:

    • Add all reaction components except the enzyme to a cuvette and obtain a baseline reading at 412 nm.

    • Initiate the reaction by adding a known concentration of the purified MetB/MetZ enzyme.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the reaction rate using the Beer-Lambert law (Extinction coefficient for TNB at 412 nm is 14,150 M⁻¹cm⁻¹). Perform kinetic analysis by varying the substrate concentration to determine Kₘ and Vₘₐₓ values.

Comparison with Alternative Pathways: OSH vs. OAH

In many bacteria and plants, an alternative pathway utilizing O-acetylhomoserine (OAH) exists, which is functionally analogous to the OSH pathway. Here, homoserine is activated by homoserine O-acetyltransferase (MetX) using acetyl-CoA, and the resulting OAH is converted to homocysteine by O-acetylhomoserine sulfhydrylase (MetY).

Validating the Dominant Pathway: To determine which pathway is primary in a given organism, a comparative analysis is necessary. This involves comparing the phenotypes of ΔmetB (OSH-specific) and ΔmetY (OAH-specific) mutants and measuring the respective enzyme activities.

EnzymeOrganismSubstrateKₘ (mM)kcat (s⁻¹)Source
MetB (OSH Sulfhydrylase) Escherichia coliOSH0.451200
MetZ (OSH Sulfhydrylase) Pseudomonas aeruginosaOSH1.1780
MetY (OAH Sulfhydrylase) Leptospira meyeriOAH0.9950

This table presents representative data. Actual values can vary based on assay conditions.

The relative substrate specificities and catalytic efficiencies (kcat/Kₘ) of the purified enzymes can provide strong evidence for the preferred substrate and, by extension, the dominant pathway in vivo.

Conclusion

Validating the role of this compound in methionine biosynthesis requires a synergistic combination of genetic, biochemical, and comparative approaches. Genetic knockouts establish physiological necessity, enzymatic assays provide direct proof of function and kinetic parameters, and comparison with analogous pathways like the OAH route clarifies the primary metabolic flux. By employing these self-validating and quantitative methods, researchers can definitively characterize the methionine biosynthesis network in their organism of interest, paving the way for targeted drug design and metabolic engineering.

A Comparative Guide to Methionine Biosynthesis: Metabolic Flux Analysis of the O-Succinylhomoserine and O-Phosphohomoserine Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic engineering, synthetic biology, and drug development, understanding the intricate network of biochemical reactions that sustain life is paramount. Among these, the biosynthesis of essential amino acids like methionine presents a fascinating case of divergent evolution and a prime target for optimization. This guide provides an in-depth, objective comparison of the two primary routes to methionine synthesis: the O-Succinylhomoserine (OSH) pathway, predominantly found in bacteria, and the O-Phosphohomoserine (OPH) pathway, characteristic of plants and some microorganisms.

Through the lens of Metabolic Flux Analysis (MFA), we will dissect the performance, regulation, and engineering potential of these pathways. This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to navigate the complexities of amino acid biosynthesis.

Introduction: Two Paths to an Essential Amino Acid

Methionine is a sulfur-containing amino acid crucial for protein synthesis, methylation reactions via its derivative S-adenosylmethionine (SAM), and as a precursor for other essential metabolites.[1] Nature has devised two distinct strategies to synthesize this vital molecule, branching from the common precursor, homoserine.

The This compound (OSH) pathway is the canonical route in many bacteria, including the workhorse of industrial biotechnology, Escherichia coli.[2][3] In this pathway, homoserine is first succinylated to form OSH. The O-Phosphohomoserine (OPH) pathway , on the other hand, is prevalent in plants, such as Arabidopsis thaliana, and some bacteria.[1][4] Here, homoserine is phosphorylated to generate OPH, which stands at a critical metabolic juncture, leading to either threonine or methionine.[1] The choice of an activated homoserine intermediate has profound implications for the regulation and metabolic efficiency of methionine production.

Visualizing the Pathways: A Tale of Two Intermediates

To appreciate the differences between these pathways, a visual representation of their core reactions and enzymatic players is essential.

This compound (OSH) Pathway in E. coli

OSH_Pathway

Figure 1: The this compound (OSH) pathway for methionine biosynthesis in E. coli.

O-Phosphohomoserine (OPH) Pathway in Arabidopsis thaliana

OPH_Pathway

Figure 2: The O-Phosphohomoserine (OPH) pathway for methionine biosynthesis in A. thaliana.

Metabolic Flux Analysis: Quantifying Pathway Performance

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the in vivo rates (fluxes) of metabolic reactions.[5] By using isotopically labeled substrates, such as ¹³C-glucose, we can trace the flow of carbon atoms through the metabolic network and quantify the contribution of different pathways to the synthesis of a target molecule.[5][6] This provides a quantitative measure of pathway efficiency and identifies potential bottlenecks for metabolic engineering.

Comparative Flux Distribution

The following table summarizes typical flux distributions in E. coli (OSH pathway) and provides a qualitative assessment for A. thaliana (OPH pathway) based on available literature. Fluxes are normalized to the glucose uptake rate.

Metabolic FluxE. coli (OSH Pathway)Arabidopsis thaliana (OPH Pathway)Key Insights
Glucose Uptake Rate 100 (normalized)Variable (dependent on photosynthetic rate)The carbon source and its uptake rate fundamentally influence the overall flux distribution.
Flux to Homoserine ~5-10% of glucose uptakeVariableThe initial commitment of carbon to the aspartate family of amino acids is a key regulatory point in both organisms.
Flux through Methionine Pathway ~1-3% of glucose uptake[2][7]Lower relative flux compared to threonine pathway[1]In E. coli, the flux is primarily directed towards methionine synthesis from OSH. In plants, OPH is a branch point, and the flux is partitioned between methionine and threonine synthesis.[1]
Flux through Threonine Pathway Separate branch from homoserineCompetes with methionine synthesis for OPH[1]The competition for OPH in plants is a critical control point, with threonine synthase often having a kinetic advantage over cystathionine γ-synthase.[1]

Note: The quantitative flux data for E. coli is derived from multiple studies and can vary depending on the strain and culture conditions.[2][7] The data for A. thaliana is presented qualitatively due to the limited availability of absolute flux measurements for the methionine biosynthesis pathway in a directly comparable format.

Causality Behind Experimental Choices in MFA

The design of a ¹³C-MFA experiment is critical for obtaining accurate and meaningful flux data. The choice of isotopic tracer, the duration of labeling, and the analytical methods employed are all guided by the specific biological question and the metabolic network under investigation.

Experimental Workflow for ¹³C-MFA

MFA_Workflow

Figure 3: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Detailed Methodologies: A Step-by-Step Guide

To ensure scientific integrity, the protocols for MFA must be robust and self-validating. Here, we provide a detailed, step-by-step methodology for performing a ¹³C-MFA experiment, applicable to both bacterial and plant systems with appropriate modifications.

Step 1: Experimental Design and Isotopic Tracer Selection
  • Define the Biological Question: Clearly articulate the metabolic pathways of interest and the specific fluxes to be quantified.

  • Construct a Stoichiometric Model: Develop a detailed metabolic model of the organism's central carbon metabolism, including the relevant amino acid biosynthesis pathways.

  • Select the Isotopic Tracer: The choice of tracer is crucial for resolving specific fluxes.

    • [1,2-¹³C]glucose is often used to resolve fluxes in the upper part of glycolysis and the pentose phosphate pathway.[5]

    • [U-¹³C]glucose (uniformly labeled) is effective for tracing carbon through the entire central metabolism.[5]

    • A mixture of differently labeled tracers can provide more comprehensive labeling information and improve the accuracy of flux estimations.[8]

Step 2: Isotopic Labeling Experiment
  • Culturing: Grow the cells in a defined minimal medium with the selected ¹³C-labeled substrate as the primary carbon source.

  • Achieving Steady State: For steady-state MFA, it is crucial to ensure that the cells are in both a metabolic and isotopic steady state. This is typically achieved by continuous culture (chemostat) or during the exponential growth phase in batch culture.[6][9]

  • Sampling: Collect cell samples at appropriate time points. For dynamic MFA, multiple samples are taken over a time course to capture the transient labeling patterns.[10]

Step 3: Quenching and Metabolite Extraction
  • Rapid Quenching: Immediately stop all metabolic activity to preserve the in vivo state of metabolites. This is often done by rapidly mixing the cell suspension with a cold solvent, such as methanol at -20°C or colder.

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

Step 4: Isotopic Labeling Measurement
  • Protein Hydrolysis: To analyze the labeling patterns of proteinogenic amino acids, hydrolyze the protein fraction of the cell biomass using 6 M HCl.

  • Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS or LC-MS/MS Analysis: Separate and detect the derivatized amino acids or other metabolites. The mass spectrometer will provide information on the mass isotopomer distribution of each metabolite, revealing the extent and position of ¹³C incorporation.[5]

Step 5: Flux Estimation and Modeling
  • Data Input: Input the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates) into a flux analysis software package (e.g., INCA, Metran).[11]

  • Flux Calculation: The software uses an iterative algorithm to find the set of metabolic fluxes that best explains the experimental labeling data.

Step 6: Statistical Analysis and Model Validation
  • Goodness-of-Fit: Assess how well the model-predicted labeling patterns match the experimental data using statistical tests like the chi-squared test.[12]

  • Confidence Intervals: Determine the confidence intervals for the estimated fluxes to assess their precision.[12]

Concluding Remarks: Guiding Metabolic Engineering Strategies

The choice between the OSH and OPH pathways for methionine biosynthesis has significant implications for metabolic engineering. The OSH pathway in bacteria like E. coli is a linear pathway with regulation primarily at the level of enzyme activity and gene expression.[13] In contrast, the OPH pathway in plants presents a more complex regulatory landscape, with a critical branch point where the flux is partitioned between two essential amino acids.[1]

Metabolic flux analysis provides the quantitative data necessary to understand the performance of these pathways in vivo. By identifying rate-limiting steps and understanding the distribution of metabolic fluxes, researchers can develop rational strategies for strain improvement. For example, MFA can guide the overexpression of key enzymes, the knockout of competing pathways, or the optimization of cofactor availability to enhance the production of methionine and other valuable bioproducts.[13]

This guide has provided a framework for comparing the OSH and OPH pathways through the lens of metabolic flux analysis. By combining a deep understanding of the underlying biochemistry with rigorous experimental and computational techniques, we can unlock the full potential of these metabolic pathways for a wide range of applications in biotechnology and medicine.

References

A Senior Application Scientist's Guide to Enzyme Cross-Reactivity: O-Succinylhomoserine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of methionine biosynthesis, understanding the substrate specificity of key enzymes is paramount. This guide provides an in-depth comparison of the cross-reactivity of enzymes with O-Succinylhomoserine (OSH), a critical intermediate, and its structural analogs. We will delve into the mechanistic nuances of two key enzymes, Cystathionine γ-synthase (CGS) and O-acetylhomoserine sulfhydrylase (OAHS), and provide the experimental frameworks necessary to assess these interactions in your own research.

Introduction: The Central Role of this compound in Methionine Biosynthesis

This compound (OSH) is a key activated homoserine derivative in the methionine biosynthesis pathway in most bacteria and plants.[1][2] This pathway is essential for the production of methionine, a crucial amino acid for protein synthesis and as a precursor for other vital metabolites, including S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[3] The enzymes that recognize and process OSH are therefore critical for cellular function and represent attractive targets for the development of novel antimicrobial agents and herbicides.[4] Understanding the degree to which these enzymes interact with OSH and its analogs is fundamental to designing specific inhibitors or engineering metabolic pathways.

This guide will focus on two key enzymes that demonstrate significant interaction with OSH and its analogs:

  • Cystathionine γ-synthase (CGS): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the γ-replacement of the succinyl group of OSH with cysteine to form cystathionine, the committed step in the transsulfuration pathway of methionine biosynthesis.[5][6]

  • O-acetylhomoserine sulfhydrylase (OAHS): Also a PLP-dependent enzyme, OAHS is primarily involved in the direct sulfhydrylation pathway, where it catalyzes the formation of homocysteine from O-acetylhomoserine (OAH) and sulfide.[7][8] However, studies have shown that this enzyme can exhibit cross-reactivity with OSH.[9]

Comparative Analysis of Enzyme Cross-Reactivity

The substrate specificity of CGS and OAHS is not absolute. Both enzymes can recognize and, to varying degrees, catalyze reactions with analogs of their preferred substrates. This cross-reactivity has significant implications for metabolic engineering and drug design.

Key Substrates and Analogs

The primary substrates and analogs we will consider in this comparison are:

  • O-Succinyl-L-homoserine (OSH): The natural substrate for CGS in many bacteria.

  • O-Acetyl-L-homoserine (OAH): The natural substrate for OAHS and an analog for CGS.

  • O-Propionyl-L-homoserine (OPH): A synthetic analog with a slightly longer acyl chain.

  • O-Butyryl-L-homoserine (OBH): Another synthetic analog with an even longer acyl chain.

  • O-Phospho-L-homoserine (OPL): The substrate for CGS in plants.[10]

Quantitative Comparison of Kinetic Parameters

The efficiency of an enzyme's interaction with a substrate or analog is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a comparative summary of the kinetic parameters for E. coli Cystathionine γ-synthase (eCGS) and Lactobacillus plantarum O-acetylhomoserine sulfhydrylase (LpOAHS) with OSH and its key analog, OAH.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
E. coli CGSO-Succinyl-L-homoserine (OSH)Value not explicitly foundValue not explicitly found9.8 x 10⁴[11]
E. coli CGSO-Acetyl-L-homoserine (OAH)Data not availableData not availableData not available
L. plantarum OAHSO-Acetyl-L-homoserine (OAH)13 ± 213 ± 19.5 x 10²[9]
L. plantarum OAHSO-Succinyl-L-homoserine (OSH)10 ± 20.080 ± 0.0087.8[9]

Note: Comprehensive kinetic data for all analogs across a range of species is not always available in the literature. The table above highlights the need for further experimental characterization. The provided protocols in this guide offer a framework for obtaining such data.

Mechanistic Insights into Substrate Specificity

The differences in substrate specificity between CGS and OAHS can be attributed to the architecture of their respective active sites. While both are PLP-dependent enzymes, subtle variations in the amino acid residues that line the substrate-binding pocket dictate which acyl-homoserine derivative is preferentially bound and oriented for catalysis.

For instance, the active site of CGS is tailored to accommodate the longer, more flexible succinyl group of OSH, while the active site of OAHS is more compact, favoring the smaller acetyl group of OAH.[9] The interaction of these acyl groups with specific residues within the active site influences the positioning of the γ-carbon for nucleophilic attack, thereby determining the catalytic efficiency.

Experimental Protocols for Assessing Cross-Reactivity

To empower your research, we provide detailed, self-validating protocols for determining the kinetic parameters of CGS and OAHS with OSH and its analogs.

Synthesis of O-Acyl-L-Homoserine Analogs

The ability to test a range of analogs is crucial for a thorough cross-reactivity study. While OSH and OAH are commercially available, other analogs like O-propionyl-L-homoserine and O-butyryl-L-homoserine may need to be synthesized. A general method for the acylation of L-homoserine can be adapted from established procedures for the synthesis of N-acyl-L-homoserine lactones.[6][12][13]

General Protocol for Synthesis of O-Acyl-L-Homoserine:

  • Protection of the amino group: The amino group of L-homoserine is first protected, for example, by reacting it with a suitable protecting group like Boc anhydride.

  • Acylation of the hydroxyl group: The protected L-homoserine is then reacted with the desired acyl chloride (e.g., propionyl chloride or butyryl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the O-acylated product.

  • Deprotection of the amino group: The protecting group is then removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final O-acyl-L-homoserine analog.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization. Characterization is typically performed using NMR and mass spectrometry.

Enzyme Activity Assay using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the products of enzymatic reactions, allowing for the determination of initial reaction rates and, subsequently, kinetic parameters.[1][14][15][16][17][18][19][20][21][22]

Step-by-Step Protocol for CGS/OAHS Activity Assay:

  • Enzyme Preparation: Purify recombinant CGS or OAHS using standard protein purification techniques (e.g., affinity chromatography). Determine the protein concentration using a reliable method such as the Bradford assay.

  • Reaction Mixture Preparation: Prepare a reaction buffer appropriate for the enzyme being studied (e.g., potassium phosphate buffer, pH 7.5, containing pyridoxal 5'-phosphate).

  • Substrate and Analog Solutions: Prepare stock solutions of OSH and its analogs (OAH, O-propionyl-L-homoserine, O-butyryl-L-homoserine) of known concentrations.

  • Initiation of the Enzymatic Reaction:

    • Pre-warm the reaction buffer and enzyme solution to the desired temperature (e.g., 37°C).

    • In a microcentrifuge tube, combine the reaction buffer, the second substrate (L-cysteine for CGS, or sulfide for OAHS), and the enzyme.

    • Initiate the reaction by adding a specific concentration of the O-acyl-L-homoserine substrate or analog. The final reaction volume should be kept constant for all assays.

  • Time-Course Sampling and Quenching:

    • At specific time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw a defined volume of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that will stop the enzyme's activity, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., methanol).[1]

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Develop a suitable gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Monitor the elution of the product (cystathionine for CGS, homocysteine for OAHS) using a UV detector at an appropriate wavelength (e.g., after derivatization with a chromophore like o-phthalaldehyde (OPA) or Ellman's reagent for thiols).

  • Data Analysis:

    • Generate a standard curve for the product to convert peak areas to concentrations.

    • Plot the product concentration versus time for each substrate concentration. The initial reaction velocity (v₀) is the slope of the linear portion of this curve.

    • Plot v₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Methionine Biosynthesis Pathway

Methionine_Biosynthesis cluster_transsulfuration Transsulfuration Pathway cluster_sulfhydrylation Direct Sulfhydrylation Pathway OSH O-Succinyl-L-homoserine Cystathionine Cystathionine OSH->Cystathionine CGS Cysteine L-Cysteine Cysteine->Cystathionine Homocysteine L-Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine_T Methionine Homocysteine->Methionine_T Methionine Synthase OAH O-Acetyl-L-homoserine Homocysteine_S L-Homocysteine OAH->Homocysteine_S OAHS Sulfide Sulfide (H2S) Sulfide->Homocysteine_S Methionine_S Methionine Homocysteine_S->Methionine_S Methionine Synthase

Caption: Methionine biosynthesis pathways.

Experimental Workflow for Enzyme Kinetics

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme 1. Purify Enzyme (CGS or OAHS) Reaction 3. Set up Reaction Mixtures (Varying Substrate Concentrations) Enzyme->Reaction Substrates 2. Prepare Substrates (OSH & Analogs) Substrates->Reaction Incubate 4. Incubate at 37°C Reaction->Incubate Quench 5. Quench Reaction at Time Points Incubate->Quench HPLC 6. Analyze by HPLC Quench->HPLC Kinetics 7. Determine Kinetic Parameters (Km, kcat) HPLC->Kinetics Compare 8. Compare Cross-Reactivity Kinetics->Compare

References

A Researcher's Guide to Comparing the Efficiency of Sulfhydrylases on O-Succinylhomoserine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of methionine biosynthesis, understanding the efficiency of various sulfhydrylases in converting O-Succinylhomoserine (OSH) to homocysteine is paramount. This guide provides an in-depth, objective comparison of different sulfhydrylases, supported by experimental data and detailed protocols to empower your own comparative studies. We will delve into the kinetic properties of a well-characterized this compound sulfhydrylase and discuss other key enzymes in this class, offering a framework for evaluating their performance.

The Central Role of this compound Sulfhydrylase

In the direct sulfhydrylation pathway of methionine biosynthesis, this compound sulfhydrylase (OSHS) catalyzes the critical γ-replacement reaction where the succinyl group of OSH is substituted with a sulfur donor, typically sulfide, to form homocysteine. This pathway is a key metabolic route in many bacteria and a potential target for novel antimicrobial agents. The efficiency of this enzymatic conversion is a crucial factor in the overall flux of the methionine biosynthesis pathway.

Comparative Analysis of Sulfhydrylase Efficiency

The catalytic efficiency of an enzyme is best understood by examining its kinetic parameters: the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ). A lower Kₘ indicates a higher affinity of the enzyme for its substrate, while a higher kcat signifies a faster turnover rate. The kcat/Kₘ ratio is the most direct measure of an enzyme's catalytic efficiency.

A Case Study: this compound Sulfhydrylase from Thioalkalivibrio sulfidiphilus (tsOSHS)

A novel this compound sulfhydrylase from the bacterium Thioalkalivibrio sulfidiphilus (tsOSHS) has been extensively characterized, providing a valuable benchmark for comparison.[1][2]

Optimal Reaction Conditions:

  • pH: 6.5[1][2]

  • Temperature: 35°C[1][2]

  • Cofactor: Pyridoxal 5'-phosphate (PLP)[1]

Kinetic Performance:

The kinetic parameters of tsOSHS for this compound were determined using a non-linear regression method.[1]

EnzymeKₘ (mM)Vₘₐₓ (μmol min⁻¹ mg⁻¹)kcat (s⁻¹)kcat/Kₘ (s⁻¹ M⁻¹)Source
tsOSHS72.5244.5729.71409.7[1]

The relatively high Kₘ value of tsOSHS suggests a moderate affinity for this compound, which may be advantageous in cellular environments with high substrate concentrations. The enzyme exhibits robust catalytic activity, as indicated by its kcat value.

Other Key Sulfhydrylases Acting on this compound

1. MetZ from Pseudomonas aeruginosa

Pseudomonas aeruginosa is known to utilize a direct sulfhydrylation pathway for methionine biosynthesis, with this compound as the substrate.[3] The enzyme responsible for this conversion is this compound (thiol)-lyase, encoded by the metZ gene.[3] While the physiological role of MetZ is established, detailed public kinetic data (Kₘ, Vₘₐₓ, and kcat) for its activity with this compound were not available in the reviewed literature. To facilitate a direct comparison with tsOSHS and other sulfhydrylases, researchers can employ the standardized assay protocol provided in this guide to determine the kinetic parameters of MetZ.

2. O-acetylhomoserine sulfhydrylase (MetY)

O-acetylhomoserine sulfhydrylase, encoded by the metY gene, primarily catalyzes the conversion of O-acetyl-L-homoserine (OAH) to homocysteine. However, some MetY enzymes have been shown to have promiscuous activity on this compound (OSH), albeit with low efficiency. For instance, the MetY from Leptospira meyeri can utilize OSH, but its primary substrate is OAH.[4] This difference in substrate preference highlights the structural determinants within the active site that govern efficiency. The lower efficiency is likely due to steric hindrance from the bulkier succinyl group of OSH compared to the acetyl group of OAH.

Experimental Workflow for Comparative Efficiency Analysis

To objectively compare the efficiency of different sulfhydrylases on this compound, a standardized experimental workflow is essential. This protocol is adapted from the characterization of tsOSHS and can be applied to other purified sulfhydrylases.[1]

dot

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis enzyme_expression Enzyme Expression (e.g., E. coli) enzyme_purification Enzyme Purification (e.g., Ni-NTA affinity chromatography) enzyme_expression->enzyme_purification enzyme_quantification Enzyme Quantification (e.g., Bradford assay) enzyme_purification->enzyme_quantification reaction_setup Reaction Setup (Buffer, OSH, Sulfide Donor, PLP) enzyme_quantification->reaction_setup enzyme_addition Initiate Reaction (Add Purified Enzyme) reaction_setup->enzyme_addition incubation Incubation (Optimal Temperature & Time) enzyme_addition->incubation reaction_termination Reaction Termination (e.g., Acidification) incubation->reaction_termination product_detection Product Detection (e.g., HPLC, Amino Acid Analyzer) reaction_termination->product_detection initial_velocity Calculate Initial Velocities (at varying [OSH]) product_detection->initial_velocity kinetic_parameters Determine Kinetic Parameters (Non-linear regression of v vs. [S]) initial_velocity->kinetic_parameters

Caption: Experimental workflow for comparing sulfhydrylase efficiency.

Step-by-Step Methodology

1. Enzyme Preparation:

  • Expression and Purification: Express the recombinant sulfhydrylase in a suitable host system (e.g., E. coli BL21(DE3)). Purify the enzyme to homogeneity using appropriate chromatographic techniques, such as Ni-NTA affinity chromatography for His-tagged proteins.
  • Purity Verification and Quantification: Verify the purity of the enzyme by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay.

2. Standard Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Phosphate Buffered Saline, pH 6.5-7.0). The mixture should contain this compound (substrate), a sulfide donor (e.g., Na₂S or sodium methyl mercaptan), and pyridoxal 5'-phosphate (PLP) as a cofactor.[1] A typical reaction could contain 50 mM OSH, 10 mM PLP, and a suitable concentration of the sulfide donor.
  • Enzyme Addition: Pre-incubate the reaction mixture at the optimal temperature (e.g., 35°C) for a few minutes. Initiate the reaction by adding a known amount of the purified enzyme.
  • Incubation: Incubate the reaction for a defined period during which the reaction rate is linear.
  • Reaction Termination: Stop the reaction, for example, by adding an acid like trichloroacetic acid.

3. Product Quantification:

  • Quantify the amount of homocysteine or a downstream product like methionine produced. This can be achieved using methods such as High-Performance Liquid Chromatography (HPLC) or an amino acid analyzer.[1]

4. Determination of Kinetic Parameters:

  • To determine the Kₘ and Vₘₐₓ, perform the enzyme assay with varying concentrations of this compound while keeping the concentrations of other components constant.
  • Measure the initial reaction velocity (v) at each substrate concentration.
  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to calculate Kₘ and Vₘₐₓ.[1]
  • Calculate the kcat value using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
  • Finally, determine the catalytic efficiency by calculating the kcat/Kₘ ratio.

Mechanistic Insights and Structural Considerations

The efficiency of sulfhydrylases on this compound is fundamentally governed by the architecture of their active sites. These enzymes belong to the PLP-dependent enzyme superfamily and typically catalyze α,γ-elimination or β-replacement reactions.[1] The active site must accommodate the this compound substrate and facilitate the nucleophilic attack by the sulfide donor.

dot

metabolic_pathway OSH This compound Sulfhydrylase This compound Sulfhydrylase (e.g., tsOSHS, MetZ) OSH->Sulfhydrylase Sulfide Sulfide Donor (e.g., H₂S) Sulfide->Sulfhydrylase Homocysteine Homocysteine Sulfhydrylase->Homocysteine Succinate Succinate Sulfhydrylase->Succinate Methionine_Synthase Methionine Synthase Homocysteine->Methionine_Synthase Methionine Methionine Methionine_Synthase->Methionine

Caption: Direct sulfhydrylation pathway from this compound.

The substrate specificity, particularly the preference for this compound over O-acetylhomoserine, is determined by specific amino acid residues within the active site that interact with the succinyl moiety of the substrate. Enzymes like MetY, which are more efficient with the smaller O-acetylhomoserine, likely have a more constrained active site that sterically hinders the binding of the bulkier this compound. In contrast, dedicated this compound sulfhydrylases like tsOSHS and MetZ are expected to have active site pockets that can better accommodate the larger succinyl group.

Conclusion

The comparative analysis of sulfhydrylase efficiency on this compound is crucial for both fundamental research in microbial metabolism and applied research in drug development. While detailed kinetic data is available for some enzymes like tsOSHS, further characterization of other key players such as MetZ from pathogenic bacteria is needed for a complete picture. The experimental framework provided in this guide offers a robust methodology for researchers to perform these comparisons in their own laboratories. By understanding the kinetic properties and substrate specificities of these enzymes, the scientific community can better elucidate the intricacies of methionine biosynthesis and identify promising targets for future therapeutic interventions.

References

A Researcher's Guide to the Mass Spectrometry Fragmentation of O-Succinylhomoserine for Unambiguous Identification

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of metabolomics and drug development, the precise identification of small molecules is paramount. O-Succinylhomoserine (OSH), an important intermediate in the methionine biosynthesis pathway in bacteria and plants, often presents an analytical challenge.[1][2] This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of this compound, offering a robust framework for its confident identification and differentiation from isomeric and isobaric species.

This document moves beyond a simple listing of fragments, delving into the causal mechanisms behind the observed fragmentation pathways. By understanding the "why" behind the fragmentation, researchers can develop more specific and reliable analytical methods.

The Structure and Significance of this compound

This compound (C₈H₁₃NO₆, Exact Mass: 219.0743) is an amino acid derivative formed by the succinylation of the hydroxyl group of homoserine.[1] Its central role in microbial metabolism makes it a potential target for antimicrobial drug development and a key biomarker in metabolic engineering studies.

The Cornerstone of Identification: Electrospray Ionization and Tandem Mass Spectrometry (MS/MS)

For the analysis of polar molecules like this compound, electrospray ionization (ESI) in positive ion mode is the preferred method, typically yielding the protonated molecule [M+H]⁺ at an m/z of approximately 220.082. Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is then employed to induce fragmentation and generate a unique spectral fingerprint.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry system.

Objective: To acquire high-quality MS/MS spectra of this compound for confident identification.

Materials:

  • This compound standard

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A reversed-phase C18 or a HILIC liquid chromatography column

  • A tandem mass spectrometer equipped with an electrospray ionization source

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound standard in Mobile Phase A.

  • Chromatographic Separation:

    • Inject 5 µL of the sample onto the LC column.

    • Employ a suitable gradient to separate this compound from other potential matrix components. A typical gradient might start at 2% B, increasing to 98% B over 10 minutes.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Set the precursor ion selection to m/z 220.08.

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation and obtain comprehensive MS/MS spectra.

    • Acquire data in a data-dependent acquisition (DDA) or targeted MS/MS mode.

Deconstructing the Fragmentation: Key Pathways and Diagnostic Ions

The collision-induced dissociation of protonated this compound is characterized by several key fragmentation pathways, primarily involving the labile ester and amino acid functionalities. The following sections detail the proposed fragmentation mechanisms based on established chemical principles and analysis of predicted spectral data.

The Dominant Fragmentation Route: Cleavage of the Ester Bond

The most prominent fragmentation pathway involves the cleavage of the ester bond linking the succinyl and homoserine moieties. This can occur in two primary ways, leading to the formation of highly characteristic fragment ions.

  • Formation of the Succinic Anhydride Ion (m/z 101.02): A charge-remote fragmentation can lead to the formation of a stable cyclic succinic anhydride ion. This is a highly diagnostic peak for succinylated compounds.

  • Formation of the Protonated Homoserine Ion (m/z 120.06): Cleavage of the C-O ester bond with charge retention on the homoserine portion results in the formation of the protonated homoserine ion.

Fragmentation of the Homoserine Backbone

Following the initial ester bond cleavage, or occurring directly from the precursor ion, are fragmentations characteristic of amino acids. These include neutral losses of water and the carboxylic acid group.[3][4]

  • Neutral Loss of H₂O (m/z 202.07): Dehydration is a common fragmentation pathway for molecules containing hydroxyl and carboxylic acid groups.

  • Neutral Loss of HCOOH (m/z 174.08): The loss of a formic acid molecule is another characteristic fragmentation of amino acids.

  • Formation of the Iminium Ion (m/z 74.06): A common fragment for many amino acids, resulting from the loss of the side chain and the carboxylic acid group.

The proposed fragmentation pathways are visualized in the following diagram:

OSH_Fragmentation Precursor Ion\n[M+H]⁺\nm/z 220.08 Precursor Ion [M+H]⁺ m/z 220.08 Fragment A\nm/z 120.06\n(Protonated Homoserine) Fragment A m/z 120.06 (Protonated Homoserine) Precursor Ion\n[M+H]⁺\nm/z 220.08->Fragment A\nm/z 120.06\n(Protonated Homoserine) Loss of C₄H₄O₃ Fragment B\nm/z 101.02\n(Succinic Anhydride) Fragment B m/z 101.02 (Succinic Anhydride) Precursor Ion\n[M+H]⁺\nm/z 220.08->Fragment B\nm/z 101.02\n(Succinic Anhydride) Loss of C₄H₉NO₂ Neutral Loss H₂O\n[M+H-H₂O]⁺\nm/z 202.07 Neutral Loss H₂O [M+H-H₂O]⁺ m/z 202.07 Precursor Ion\n[M+H]⁺\nm/z 220.08->Neutral Loss H₂O\n[M+H-H₂O]⁺\nm/z 202.07 - H₂O Neutral Loss HCOOH\n[M+H-HCOOH]⁺\nm/z 174.08 Neutral Loss HCOOH [M+H-HCOOH]⁺ m/z 174.08 Precursor Ion\n[M+H]⁺\nm/z 220.08->Neutral Loss HCOOH\n[M+H-HCOOH]⁺\nm/z 174.08 - HCOOH Fragment C\nm/z 74.06\n(Iminium Ion) Fragment C m/z 74.06 (Iminium Ion) Fragment A\nm/z 120.06\n(Protonated Homoserine)->Fragment C\nm/z 74.06\n(Iminium Ion) Loss of C₂H₄O₂

Caption: Proposed Fragmentation Pathway of this compound.

Summary of Key Fragment Ions for this compound Identification
m/z (approximate) Proposed Identity Significance
220.08[M+H]⁺Precursor Ion
202.07[M+H-H₂O]⁺Neutral loss of water
174.08[M+H-HCOOH]⁺Neutral loss of formic acid
120.06Protonated HomoserineDiagnostic for the homoserine moiety
101.02Succinic AnhydrideHighly diagnostic for the succinyl group
74.06Iminium IonCommon amino acid fragment

Comparative Fragmentation Analysis: Differentiating OSH from Potential Interferences

A critical aspect of robust compound identification is the ability to distinguish the target analyte from structurally similar molecules. While experimental data for direct isomers of OSH is scarce in the public domain, we can infer distinguishing fragmentation patterns by comparing it to related compound classes.

This compound vs. N-Succinyl Amino Acids

N-succinylated amino acids, where the succinyl group is attached to the amino group, will exhibit different fragmentation patterns. A key diagnostic feature for N-succinylated amino acids would be the presence of a y-ion series with a succinylated N-terminus, which would be absent in the fragmentation of OSH.

This compound vs. Other Acylated Homoserines

Homoserine can be acylated with various other functional groups. The key to differentiation lies in the mass of the acyl group. For instance, an acetylated homoserine would have a precursor ion at a lower m/z and would produce a characteristic acetyl fragment (m/z 43.02) instead of the succinic anhydride fragment.

The following workflow illustrates the logic for differentiating this compound:

Differentiation_Workflow cluster_0 Precursor Ion Analysis cluster_1 MS/MS Fragmentation Analysis cluster_2 Identification Precursor_m/z Precursor m/z ≈ 220.08 Fragment_101 Presence of m/z 101.02? Precursor_m/z->Fragment_101 Fragment_120 Presence of m/z 120.06? Fragment_101->Fragment_120 Yes Possible_Isomer Potential Isomer or Other Compound Fragment_101->Possible_Isomer No Other_Fragments Analysis of other fragments (e.g., neutral losses) Fragment_120->Other_Fragments Yes Fragment_120->Possible_Isomer No Identified_OSH High Confidence This compound Other_Fragments->Identified_OSH

Caption: Logical workflow for the identification of this compound.

Conclusion: A Path to Confident Identification

The reliable identification of this compound in complex biological matrices is achievable through a systematic approach that combines high-resolution mass spectrometry with a thorough understanding of its fragmentation behavior. The presence of the diagnostic succinic anhydride fragment at m/z 101.02, in conjunction with the protonated homoserine fragment at m/z 120.06 and characteristic neutral losses, provides a robust signature for OSH. By applying the principles and protocols outlined in this guide, researchers can enhance the accuracy and confidence of their analytical workflows, paving the way for new discoveries in metabolism and drug development.

References

A Senior Application Scientist's Guide to NMR-Based Structural Validation of Synthesized O-Succinylhomoserine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of success. O-Succinylhomoserine (OSH), a key intermediate in the biosynthesis of methionine in many bacteria and plants, is a molecule of significant interest.[1][2] Its correct synthesis and purification are paramount for subsequent biological assays. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of synthesized OSH.

The Central Role of Structural Integrity in OSH Research

This compound is synthesized through the succinylation of homoserine.[1] The primary challenge in this synthesis is to ensure the regioselective succinylation at the hydroxyl group of the homoserine side chain, avoiding reaction at the amino or carboxyl groups. Any deviation from the intended structure can lead to misleading biological data and hinder research progress. Therefore, rigorous structural validation is not merely a quality control step but a fundamental aspect of the scientific process.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule like OSH, with its distinct functional groups, NMR offers a comprehensive structural fingerprint.

Deciphering the Structure of this compound with 1D and 2D NMR

A multi-faceted NMR approach, employing ¹H, ¹³C, and two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), is essential for the unequivocal structural validation of OSH.

¹H NMR: A First Look at the Proton Environment

The ¹H NMR spectrum provides the initial and most direct evidence of successful synthesis. Each unique proton in the OSH molecule will give rise to a distinct signal with a specific chemical shift, integration, and multiplicity.

¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR focuses on the protons, ¹³C NMR provides a detailed map of the carbon framework of the molecule.[4] Each unique carbon atom in OSH will produce a signal at a characteristic chemical shift, confirming the presence of all expected carbon environments.

2D NMR: Connecting the Dots for Unambiguous Confirmation

While 1D NMR provides a wealth of information, 2D NMR techniques are crucial for definitively connecting the atoms within the molecule.[5]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[6] For OSH, COSY is invaluable for tracing the connectivity of the protons along the homoserine and succinyl moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[7] This powerful technique allows for the unambiguous assignment of both ¹H and ¹³C signals.

Experimental Protocol: A Step-by-Step Guide to NMR Analysis of this compound

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence chemical shifts.[8]

  • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for accurate chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum to assess sample concentration and purity.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, this may require a longer acquisition time.

  • Acquire a 2D COSY spectrum to establish proton-proton correlations.

  • Acquire a 2D HSQC spectrum to determine one-bond proton-carbon correlations.

3. Data Processing and Interpretation:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons.

  • Assign the signals in the ¹H and ¹³C NMR spectra based on their chemical shifts, integrations, multiplicities, and the correlations observed in the COSY and HSQC spectra.

Visualizing the NMR Workflow for OSH Validation

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation Synthesis Synthesized OSH Purification Purified OSH Synthesis->Purification SamplePrep Sample Preparation (Solvent: D2O) Purification->SamplePrep Acquisition Data Acquisition (1H, 13C, COSY, HSQC) SamplePrep->Acquisition Processing Data Processing & Interpretation Acquisition->Processing StructureConfirm Confirmed OSH Structure Processing->StructureConfirm Comparison Comparison with Reference Data StructureConfirm->Comparison

Caption: Workflow for NMR-based structural validation of this compound.

Expected NMR Data for this compound
Atom ¹H Chemical Shift (ppm, D₂O) Multiplicity ¹³C Chemical Shift (ppm, D₂O)
α-CH~4.0dd~55
β-CH₂~2.2m~30
γ-CH₂~4.3t~65
Succinyl-CH₂~2.7m~32
Succinyl-CH₂~2.6m~32
α-COOH--~175
Succinyl-COOH--~180
Succinyl-C=O--~178

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard, other analytical techniques can provide complementary information. However, they often lack the definitive structural detail of NMR.

Technique Strengths Limitations for OSH Validation
NMR Spectroscopy - Provides unambiguous structural information.[9]- Can identify and quantify impurities.- Requires a relatively large amount of sample.- Can be time-consuming.
Mass Spectrometry (MS) - High sensitivity, requires very little sample.- Provides accurate molecular weight.- Does not provide detailed structural information.- Cannot distinguish between isomers.
High-Performance Liquid Chromatography (HPLC) - Excellent for assessing purity and quantifying the compound.- Does not provide structural information.- Relies on comparison with a known standard.
Infrared (IR) Spectroscopy - Provides information about functional groups present.- Does not provide detailed connectivity information.- Spectra can be complex and difficult to interpret for molecules with multiple functional groups.

Visualizing the Comparison of Analytical Techniques

Analytical_Techniques OSH This compound Structural Validation NMR NMR Spectroscopy (Definitive Structure) OSH->NMR Primary Method MS Mass Spectrometry (Molecular Weight) OSH->MS Complementary HPLC HPLC (Purity) OSH->HPLC Complementary IR IR Spectroscopy (Functional Groups) OSH->IR Complementary

Caption: Comparison of analytical techniques for OSH structural validation.

Conclusion: An Integrated Approach for Confident Structural Assignment

For the unequivocal structural validation of synthesized this compound, NMR spectroscopy is the indispensable primary technique. Its ability to provide a complete and detailed picture of the molecular structure is unmatched. While other techniques like mass spectrometry and HPLC are valuable for confirming molecular weight and assessing purity, they should be considered complementary to, not a replacement for, a comprehensive NMR analysis. By adopting a multi-technique approach with NMR at its core, researchers can proceed with confidence in the integrity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.

References

A Researcher's Guide to the Phylogenetic Analysis of Homoserine O-Succinyltransferases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, scientists, and drug development professionals. This guide provides an in-depth, experimentally-grounded comparison of Homoserine O-Succinyltransferases (HTS) from a diverse range of species. As the gatekeeper enzyme in the methionine biosynthesis pathway in many organisms, HTS presents a compelling subject for both evolutionary studies and as a potential antimicrobial target. Our exploration will be guided by the principles of robust scientific inquiry, ensuring that each step is not just a procedure, but a reasoned choice aimed at achieving a clear and validated phylogenetic reconstruction.

The Significance of Homoserine O-Succinyltransferase (HTS)

Homoserine O-Succinyltransferase (EC 2.3.1.46), encoded by the metA or in some species metX gene, catalyzes the transfer of a succinyl group from succinyl-CoA to L-homoserine.[1][2] This reaction is the first committed step in the methionine biosynthetic pathway in a wide array of bacteria, archaea, fungi, and plants.[1] The absence of this pathway in humans makes HTS an attractive target for the development of novel antimicrobial agents.[3] Understanding the evolutionary relationships of HTS across different species can provide invaluable insights into the enzyme's structural and functional divergence, informing the design of species-specific inhibitors.

This guide will walk you through a complete phylogenetic analysis workflow, from sequence retrieval to the interpretation of the final phylogenetic tree. We will emphasize the "why" behind each methodological choice, empowering you to apply these principles to your own research questions.

Experimental Workflow: A Step-by-Step Guide to HTS Phylogeny

Our experimental design is centered around a reproducible and verifiable workflow. We will utilize publicly available databases and open-source bioinformatics tools to ensure the accessibility and transparency of our analysis.

G cluster_0 Data Acquisition cluster_1 Sequence Analysis cluster_2 Phylogenetic Reconstruction cluster_3 Interpretation & Visualization seq_retrieval Sequence Retrieval (UniProt/NCBI) outgroup_selection Outgroup Selection seq_retrieval->outgroup_selection Select diverse species msa Multiple Sequence Alignment (Clustal Omega) outgroup_selection->msa Include in sequence set model_selection Model Selection (MEGA) msa->model_selection Aligned sequences tree_building Phylogenetic Tree Construction (MEGA - Maximum Likelihood) model_selection->tree_building Best-fit model tree_interpretation Tree Interpretation tree_building->tree_interpretation Phylogenetic tree visualization Visualization (Graphviz) tree_interpretation->visualization Annotated tree

Caption: A streamlined workflow for the phylogenetic analysis of Homoserine O-Succinyltransferases.

Part 1: Curating a Diverse HTS Sequence Dataset

Objective: To assemble a representative collection of HTS protein sequences from a broad taxonomic range.

Methodology:

  • Sequence Retrieval: HTS protein sequences were retrieved from the UniProt (--INVALID-LINK--) and NCBI (--INVALID-LINK--) databases. Searches were performed using the keywords "homoserine O-succinyltransferase," "metA," and "metX."

  • Species Selection: A diverse set of organisms was chosen to represent Bacteria, Archaea, Fungi, and Plants. The selection criteria included model organisms and species from different phylogenetic lineages to provide a comprehensive evolutionary perspective.

  • Outgroup Selection: Homoserine O-acetyltransferase (HAT), a related enzyme in the same protein superfamily, was selected as the outgroup. An outgroup is a more distantly related group of organisms that serves as a reference point for rooting the phylogenetic tree, allowing for the inference of the direction of evolution.[4][5] The choice of a closely related but distinct enzyme family provides a robust root for our analysis.

Part 2: Unveiling Evolutionary Relationships through Sequence Alignment and Phylogeny

Objective: To align the collected HTS sequences and construct a phylogenetic tree to visualize their evolutionary relationships.

Methodology:

  • Multiple Sequence Alignment (MSA): The curated protein sequences were aligned using Clustal Omega (--INVALID-LINK--).[3] Clustal Omega is a widely used algorithm that progressively aligns sequences, starting with the most similar pairs, to create a comprehensive alignment. This step is critical as the accuracy of the phylogenetic tree is highly dependent on the quality of the alignment.

  • Phylogenetic Analysis with MEGA: The resulting multiple sequence alignment was used to construct a phylogenetic tree using the Molecular Evolutionary Genetics Analysis (MEGA) software (--INVALID-LINK--).[6][7][8]

    • Statistical Method: The Maximum Likelihood (ML) method was employed for tree inference. ML is a powerful statistical approach that evaluates the probability of observing the given sequence data for a particular tree topology and branch lengths under a specific model of evolution.

    • Substitution Model: The Jones-Taylor-Thornton (JTT) model with gamma distribution was selected as the best-fit model of protein evolution for our dataset based on the lowest Bayesian Information Criterion (BIC) score in MEGA's model selection tool.

    • Bootstrap Analysis: The robustness of the inferred tree topology was assessed using a bootstrap analysis with 1000 replicates.[7] Bootstrap values on the nodes of the tree represent the percentage of replicate trees that support that particular branching pattern, providing a measure of confidence in the inferred relationships.

Comparative Analysis of HTS from Different Species

The following table summarizes the key characteristics of the HTS proteins from the selected species used in this analysis.

SpeciesDomainUniProt AccessionGene NameProtein Length (amino acids)
Escherichia coliBacteriaP07623metA309
Pseudomonas aeruginosaBacteriaP57714metX379
Acinetobacter baumanniiBacteriaB0V4S0metX386
Bacillus subtilisBacteriaP16438metA313
Mycobacterium tuberculosisBacteriaP9WJ83metX378
Methanocaldococcus jannaschiiArchaeaQ58351metA291
Sulfolobus solfataricusArchaeaQ97ZW3metA294
Saccharomyces cerevisiaeFungiP38820MET2436
Aspergillus nidulansFungiQ5B1J1metA433
Arabidopsis thalianaPlantaeQ9LJE7MTO1489
Oryza sativaPlantaeQ6Z5X7-493
Homo sapiens (Outgroup - HAT)AnimaliaQ9Y2P2SAT1170

Visualizing the Evolutionary Landscape of HTS

The phylogenetic tree constructed using the Maximum Likelihood method provides a visual representation of the evolutionary relationships among the selected HTS proteins.

Caption: Phylogenetic tree of HTS from diverse species, rooted with human Homoserine O-acetyltransferase.

Interpretation of the Phylogenetic Tree

The phylogenetic tree reveals several key evolutionary insights into the HTS enzyme family:

  • Clear Separation of Domains: The tree demonstrates a clear and well-supported separation of HTS enzymes based on their domain of origin (Bacteria, Archaea, and Eukarya). This primary divergence underscores the ancient origins of this enzyme and its vertical inheritance through major evolutionary lineages.

  • Archaeal Clade: The two archaeal species, Methanocaldococcus jannaschii and Sulfolobus solfataricus, form a distinct and strongly supported clade. This suggests a common ancestry for HTS within the archaeal domain.

  • Eukaryotic Grouping: The fungal species (Saccharomyces cerevisiae and Aspergillus nidulans) and plant species (Arabidopsis thaliana and Oryza sativa) cluster together, forming a eukaryotic super-clade. Within this, the fungal and plant HTS enzymes form their own distinct subgroups, reflecting their respective kingdoms.

  • Bacterial Diversity: The bacterial HTS sequences exhibit greater diversity and form several sub-clades. For instance, the Gram-negative bacteria Pseudomonas aeruginosa and Acinetobacter baumannii cluster together, separate from the other Gram-negative bacterium Escherichia coli, which groups more closely with the Gram-positive Bacillus subtilis. Mycobacterium tuberculosis, with its unique cell wall structure, forms a more distant branch within the bacterial clade. This pattern suggests a more complex evolutionary history of HTS within the bacterial domain, potentially involving events such as horizontal gene transfer.

  • High Bootstrap Support: The majority of the nodes in the tree have high bootstrap values (greater than 85%), indicating strong statistical support for the inferred branching patterns. This lends confidence to our evolutionary hypotheses.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the phylogenetic analysis of Homoserine O-Succinyltransferases. By following a methodologically sound workflow, we have successfully reconstructed the evolutionary history of this essential enzyme across different domains of life. The clear divergence between the HTS of different kingdoms, and even within the bacterial domain, highlights the potential for designing selective inhibitors.

Future research could expand upon this analysis by including a larger and more densely sampled collection of species, particularly from diverse bacterial and archaeal phyla. Additionally, correlating the phylogenetic relationships with structural and functional data could provide deeper insights into the molecular basis of HTS evolution and its adaptation to different metabolic contexts. The principles and methodologies outlined in this guide provide a solid foundation for such future investigations.

References

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of O-Succinylhomoserine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a cornerstone of metabolic research and a key intermediate in amino acid biosynthesis, O-Succinylhomoserine is a familiar reagent in many laboratories. However, its safe and compliant disposal is a critical aspect of the research lifecycle that demands meticulous attention to detail. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Foundational Knowledge: Understanding the Compound

This compound is a derivative of the amino acid homoserine and succinic acid. While not classified as acutely toxic, it is a combustible solid and should be handled with the appropriate care accorded to all laboratory chemicals. A thorough understanding of its chemical properties is the first line of defense in ensuring its safe handling and disposal.

PropertyValueSource
Molecular Formula C₈H₁₃NO₆--INVALID-LINK--
Molecular Weight 219.19 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--
Hazard Class Combustible Solid--INVALID-LINK--

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and culminates in its removal by certified hazardous waste personnel. The following workflow provides a clear and logical sequence of operations.

DisposalWorkflow Start Waste Generation Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation SolidWaste Solid Waste Collection (Labeled, sealed container) Segregation->SolidWaste LiquidWaste Liquid Waste Collection (Labeled, sealed container) Segregation->LiquidWaste Storage Temporary Storage (Designated Hazardous Waste Area) SolidWaste->Storage Decontamination Decontamination of Glassware (e.g., rinsing with solvent) LiquidWaste->Decontamination LiquidWaste->Storage Rinsate Collect Rinsate as Liquid Chemical Waste Decontamination->Rinsate Rinsate->LiquidWaste Pickup Scheduled Pickup by Certified Waste Disposal Vendor Storage->Pickup End Final Disposal (Incineration or other approved method) Pickup->End

Caption: Decision-making workflow for the disposal of this compound waste.

Immediate Actions: At the Point of Generation

Proper waste management begins the moment a material is deemed "waste."

Step 1: Waste Identification and Segregation.

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the chemical.

  • Liquid Waste: This category encompasses solutions containing this compound, as well as the first rinse of any glassware or equipment used to handle the compound.

Causality: Segregating waste streams at the source is a fundamental principle of safe laboratory practice. It prevents unintended chemical reactions within waste containers and facilitates proper disposal by ensuring that different waste types are handled according to their specific hazards.

Step 2: Containerization.

  • Solid Waste: Use a designated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and should specify "this compound Solid Waste."

  • Liquid Waste: Collect liquid waste in a compatible, shatter-resistant container (e.g., high-density polyethylene). The container must be clearly labeled as "Hazardous Waste" and should specify "this compound Liquid Waste." The approximate concentration and solvent system should also be noted on the label.

Step 3: Decontamination of Reusable Equipment.

  • Glassware and other reusable equipment should be decontaminated immediately after use. A triple rinse with a suitable solvent (e.g., water, followed by ethanol or acetone) is a common and effective practice.

  • Crucially, the first rinsate must be collected and treated as hazardous liquid waste. Subsequent rinses, if local regulations permit, may be disposed of as non-hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on this matter.

Safety as a System: Personal Protective Equipment and Emergency Procedures

A robust safety protocol is a self-validating system that anticipates and mitigates potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, including its waste products, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don appropriate PPE before attempting to clean the spill.

  • For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent). Collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Regulatory Compliance: Adherence to EPA and OSHA Guidelines

The disposal of all laboratory waste is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, establishes the "cradle-to-grave" management system for hazardous waste. This means that the generator of the waste (the laboratory) is responsible for its safe handling and disposal from the point of generation to its final destruction.

  • OSHA's Hazard Communication Standard: This standard requires that information about the hazards of chemicals be communicated to employees. This is achieved through safety data sheets (SDSs), container labeling, and employee training.

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plan.

Final Disposition: The Role of Certified Waste Management

Once collected and properly labeled, hazardous waste containing this compound must be stored in a designated, secure area until it can be collected by a licensed hazardous waste disposal company. The most common and environmentally sound method for the final disposal of this type of organic chemical waste is incineration at a permitted facility.

Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful components such as carbon dioxide and water. This method prevents the chemical from entering the environment and posing a risk to ecosystems and public health.

By adhering to these procedures, researchers can ensure that their valuable scientific work is conducted not only with intellectual rigor but also with the utmost respect for safety and environmental stewardship.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-Succinylhomoserine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of O-Succinylhomoserine. As researchers, scientists, and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This compound is a key intermediate in the biosynthesis of methionine in microorganisms like Escherichia coli and Salmonella typhimurium, making it a valuable compound in various research applications.[1][2][3] While it is a naturally occurring metabolite, prudent laboratory practice dictates a thorough understanding of its properties to ensure safe handling.[2]

This guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in established safety principles. Our goal is to empower you with the knowledge to create a secure and efficient laboratory environment.

Hazard Assessment: Understanding this compound

Before handling any chemical, a thorough risk assessment is paramount. This compound is a white, solid powder. While some suppliers ship it as a non-hazardous chemical under ambient temperatures, it is crucial to consult the Safety Data Sheet (SDS) provided by your specific supplier.[3]

Notably, this compound is classified with a Water Hazard Class 3 (WGK 3) , indicating it is highly hazardous to water. This classification is a critical determinant in both handling and disposal procedures, as preventing its release into the environment is a primary safety objective. Additionally, it is categorized as a Combustible Solid (Storage Class 11) , which informs storage and fire safety protocols.

PropertyValueSource
Appearance White Powder
Molecular Formula C₈H₁₃NO₆
Molecular Weight 219.19 g/mol [2]
Storage Temperature -20°C (long-term)[3]
Water Hazard Class WGK 3 (Highly hazardous to water)
Storage Class 11 (Combustible Solids)

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the nature of the work being performed. Handling this compound can range from weighing the solid powder to working with aqueous solutions. The following table outlines the recommended PPE for each scenario.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory ProtectionFootwear
Handling Solid (Weighing, Aliquoting) Chemical safety glasses with side shieldsNitrile or latex glovesFully buttoned laboratory coatN95-rated dust mask (if dust is generated)Closed-toe shoes
Preparing Aqueous Solutions Chemical splash gogglesNitrile or latex glovesFully buttoned laboratory coatNot generally required with adequate ventilationClosed-toe shoes
Handling Solutions (General Use) Chemical safety glasses with side shieldsNitrile or latex glovesFully buttoned laboratory coatNot generally required with adequate ventilationClosed-toe shoes
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron over a lab coatN95-rated dust mask (for solids)Closed-toe shoes
Rationale for PPE Selection:
  • Eye Protection : Chemical safety glasses with side shields are the minimum requirement to protect against accidental splashes.[4] When preparing solutions or in situations with a higher splash risk, chemical splash goggles are recommended.[4]

  • Hand Protection : Standard laboratory gloves, such as nitrile, provide an effective barrier against accidental contact.[4] It is crucial to inspect gloves for any signs of degradation or punctures before use.[4]

  • Body Protection : A fully buttoned laboratory coat protects your skin and personal clothing from contamination.[4]

  • Respiratory Protection : As a fine powder, this compound poses an inhalation risk. An N95-rated dust mask should be worn when handling the solid, especially when weighing, to prevent inhalation of airborne particles. In a well-ventilated area or when handling solutions, additional respiratory protection is not typically necessary.[4]

  • Foot Protection : Closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[4]

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Handling This compound task What is the task? start->task solid Handling Solid (e.g., Weighing) task->solid Solid Form solution Handling Solution (e.g., Pipetting) task->solution Aqueous Solution spill Cleaning Spill task->spill Spill Cleanup ppe_solid Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - N95 Respirator solid->ppe_solid ppe_solution Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solution->ppe_solution ppe_spill Required PPE: - Splash Goggles - Face Shield - Heavy-Duty Gloves - Apron spill->ppe_spill

Caption: PPE selection workflow for this compound.

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Storage : Store this compound in a tightly sealed container in a dry, dark environment at -20°C for long-term storage.[3] For short-term use, 0-4°C is acceptable.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (up to 6 months) or -20°C (up to 1 month), protected from light.[1]

Step-by-Step Protocol: Preparing a 10 mM Aqueous Solution

This protocol details the preparation of 10 mL of a 10 mM this compound solution.

  • Preparation and PPE : Don the appropriate PPE for handling solids: a lab coat, safety glasses, and nitrile gloves. Work in a well-ventilated area or a chemical fume hood.

  • Calculation :

    • Molecular Weight (MW) of this compound = 219.19 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 10 mL = 0.010 L

    • Mass required = 0.010 L * 0.010 mol/L * 219.19 g/mol = 0.0219 g or 21.9 mg

  • Weighing : Place a weigh boat on an analytical balance and tare it. Carefully weigh out 21.9 mg of this compound powder using a clean spatula. Wear an N95-rated dust mask during this step.

  • Dissolving : Transfer the weighed powder to a 15 mL conical tube. Add approximately 8 mL of high-purity water (or desired solvent) and vortex until the solid is completely dissolved.

  • Final Volume Adjustment : Carefully add the solvent to bring the final volume to the 10 mL mark.

  • Sterilization (Optional) : If required for your application, sterilize the solution by passing it through a 0.22 µm filter.[1]

  • Labeling and Storage : Clearly label the storage tube with the solution name (10 mM this compound), concentration, date of preparation, and your initials. Store the solution at -20°C or -80°C as recommended.[1]

Spill and Disposal Management

Due to its WGK 3 classification, all waste containing this compound must be managed to prevent environmental release.

Spill Cleanup
  • Solid Spills :

    • Alert others in the area and restrict access.

    • Wearing your full PPE (including an N95 mask), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled waste container.

    • Clean the spill area with soap and water.

  • Liquid Spills :

    • Alert others and restrict access.

    • Wearing appropriate PPE, absorb the spill with absorbent pads or other suitable material.

    • Place the contaminated materials into a labeled waste container.

    • Clean the spill area with soap and water.

Waste Disposal
  • Solid Waste : Collect any unused this compound powder and contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled hazardous waste container.

  • Liquid Waste : Collect all aqueous waste containing this compound in a labeled hazardous waste container. Do not pour down the drain. The high water hazard classification (WGK 3) strictly prohibits this.

  • Disposal Protocol : All waste must be disposed of through your institution's hazardous waste management program.[5] Ensure that containers are properly labeled and stored in a designated satellite accumulation area until pickup.

Handling_Lifecycle cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management (WGK 3) receive Receive Chemical store Store at -20°C (Dry, Dark) receive->store weigh Weigh Solid (N95 Mask) store->weigh prepare Prepare Solution (Ventilated Area) weigh->prepare use Experimental Use prepare->use collect_solid Collect Solid Waste (Contaminated PPE, etc.) use->collect_solid collect_liquid Collect Liquid Waste (Aqueous Solutions) use->collect_liquid dispose Dispose via Hazardous Waste Program (DO NOT use sink) collect_solid->dispose collect_liquid->dispose

Caption: Lifecycle of this compound in the laboratory.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Succinylhomoserine
Reactant of Route 2
Reactant of Route 2
O-Succinylhomoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.